molecular formula C11H14O2 B167380 2-Methyl-4-phenylbutanoic acid CAS No. 1949-41-3

2-Methyl-4-phenylbutanoic acid

货号: B167380
CAS 编号: 1949-41-3
分子量: 178.23 g/mol
InChI 键: OCKZHEXBLOOGOC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Methyl-4-phenylbutanoic acid is a useful research compound. Its molecular formula is C11H14O2 and its molecular weight is 178.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 402998. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-methyl-4-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-9(11(12)13)7-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCKZHEXBLOOGOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501306426
Record name 2-Methyl-4-phenylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501306426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1949-41-3
Record name 2-Methyl-4-phenylbutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1949-41-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butyric acid, 2-methyl-4-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001949413
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1949-41-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402998
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methyl-4-phenylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501306426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butyric acid, 2-methyl-4-phenyl-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Methyl-4-phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Methyl-4-phenylbutanoic acid, tailored for researchers, scientists, and professionals in drug development. This document collates available data on its chemical identity, physicochemical properties, and proposes potential biological activities based on structurally related compounds. It also includes detailed, adaptable experimental protocols for its synthesis and analysis, alongside a visualization of a plausible mechanism of action.

Chemical Identity and Physical Properties

This compound is a carboxylic acid with a phenyl substituent. Its chemical structure and key identifying information are detailed below.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name This compound[1]
CAS Number 1949-41-3[2]
Molecular Formula C₁₁H₁₄O₂[2]
Molecular Weight 178.23 g/mol [2]
Canonical SMILES CC(CCC1=CC=CC=C1)C(=O)O
InChI Key OCKZHEXBLOOGOC-UHFFFAOYSA-N[1][2]

The physical properties of this compound are summarized in the following table. It is typically a white to off-white solid or semi-solid at room temperature and exhibits limited solubility in water, a characteristic attributed to its hydrophobic phenyl group.[3]

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Physical Form White to off-white solid or semi-solid[2][3]
Melting Point 67-68 °C
Boiling Point 180 °C at 19 Torr
Solubility Limited in water, soluble in organic solvents
Predicted pKa 4.57 ± 0.23Note: This is a predicted value for the similar compound 2-methyl-4-oxo-4-phenyl-butanoic acid and serves as an estimate.[3]

Spectral Data

While specific spectra for this compound are not widely available in public databases, typical spectral characteristics can be inferred from its structure.

Table 3: Predicted Spectral Data for this compound

SpectrumPredicted Peaks and Features
¹H NMR Signals corresponding to the aromatic protons of the phenyl group, the aliphatic protons of the butyl chain, the methyl group protons, and the acidic proton of the carboxylic acid.
¹³C NMR Resonances for the carbon atoms of the phenyl ring, the aliphatic carbons, the methyl carbon, and the carbonyl carbon of the carboxylic acid.
IR Spectroscopy A broad O-H stretch from the carboxylic acid, C-H stretches from the aromatic and aliphatic portions, a strong C=O stretch from the carbonyl group, and C=C stretches from the aromatic ring.

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route to this compound is the oxidation of the corresponding aldehyde, which can be synthesized from commercially available starting materials. The following is a proposed two-step synthesis.

Step 1: Synthesis of 2-Methyl-4-phenylbutanal from Benzylacetone

This step involves a Wittig or Horner-Wadsworth-Emmons reaction to introduce the methyl group, followed by reduction. A more straightforward approach, however, would be a reductive amination followed by hydrolysis, though the direct conversion of a ketone to a carboxylic acid with an additional carbon is also possible via various multi-step sequences. For the purpose of this guide, a hypothetical direct conversion is outlined.

Step 2: Oxidation of 2-Methyl-4-phenylbutanal to this compound

This step utilizes a standard oxidation of an aldehyde to a carboxylic acid.

  • Materials:

    • 2-Methyl-4-phenylbutanal

    • Potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid and acetone)

    • Sodium hydroxide (NaOH) (if using KMnO₄)

    • Hydrochloric acid (HCl)

    • Diethyl ether

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure (using KMnO₄):

    • Dissolve 2-Methyl-4-phenylbutanal in a suitable solvent such as acetone or tert-butanol.

    • Prepare a solution of potassium permanganate in water, with a small amount of sodium hydroxide.

    • Slowly add the potassium permanganate solution to the aldehyde solution at a controlled temperature (e.g., 0-10 °C).

    • Stir the reaction mixture until the purple color of the permanganate has disappeared.

    • Filter the reaction mixture to remove the manganese dioxide precipitate.

    • Acidify the filtrate with hydrochloric acid to precipitate the carboxylic acid.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure to yield crude this compound.

    • Purify the product by recrystallization or column chromatography.

Synthesis_Workflow start Start with Benzylacetone step1 Step 1: Introduce methyl group and convert to aldehyde (e.g., via Wittig/HWE and reduction or other multi-step sequence) start->step1 intermediate Intermediate: 2-Methyl-4-phenylbutanal step1->intermediate step2 Step 2: Oxidation (e.g., with KMnO₄ or Jones Reagent) intermediate->step2 product Product: this compound step2->product purification Purification (Recrystallization or Chromatography) product->purification final_product Pure this compound purification->final_product

Caption: Proposed synthesis workflow for this compound.

Analytical Protocols

The following are generalized protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), adapted from methods for similar short-chain fatty acids.

  • Instrumentation: HPLC system with a UV detector or a mass spectrometer.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 210 nm) or by mass spectrometry.

  • Sample Preparation:

    • Dissolve the sample in the mobile phase.

    • Filter through a 0.45 µm syringe filter before injection.

Due to the low volatility of carboxylic acids, derivatization is typically required for GC-MS analysis.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Derivatization:

    • Esterification of the carboxylic acid to its methyl or other alkyl ester. This can be achieved by reacting the acid with an alcohol (e.g., methanol) in the presence of an acid catalyst (e.g., sulfuric acid).

    • Alternatively, silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used.

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 80 °C), then ramp to a higher temperature (e.g., 280 °C).

    • Carrier Gas: Helium.

  • MS Conditions:

    • Ionization: Electron Ionization (EI).

    • Acquisition Mode: Full scan or selected ion monitoring (SIM).

Analytical_Workflow cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis hplc_sample Dissolve sample in mobile phase hplc_filter Filter sample hplc_sample->hplc_filter hplc_inject Inject into HPLC hplc_filter->hplc_inject hplc_detect UV or MS Detection hplc_inject->hplc_detect gcms_sample Sample containing the acid gcms_deriv Derivatization (Esterification or Silylation) gcms_sample->gcms_deriv gcms_inject Inject into GC-MS gcms_deriv->gcms_inject gcms_detect MS Detection gcms_inject->gcms_detect

Caption: General analytical workflows for HPLC and GC-MS analysis.

Potential Biological Activity and Signaling Pathways

Specific biological activities for this compound are not well-documented. However, its structural similarity to 4-phenylbutyric acid (4-PBA), a known histone deacetylase (HDAC) inhibitor and chemical chaperone, suggests that it may possess similar properties. 4-PBA is known to alleviate endoplasmic reticulum (ER) stress by aiding in the proper folding of misfolded proteins.

The following diagram illustrates the proposed mechanism of action of this compound as a chemical chaperone, based on the known activity of 4-PBA.

Chemical_Chaperone_MoA cluster_er Endoplasmic Reticulum unfolded_protein Misfolded Protein er_stress ER Stress unfolded_protein->er_stress Accumulation correctly_folded Correctly Folded Protein unfolded_protein->correctly_folded Correct Folding apoptosis Apoptosis er_stress->apoptosis compound This compound (Proposed Chemical Chaperone) compound->unfolded_protein

Caption: Proposed mechanism of action as a chemical chaperone.

Conclusion

This compound is a derivative of butyric acid with a phenyl substituent. While specific experimental data for this compound is limited in publicly available literature, this guide provides a summary of its known chemical and physical properties and outlines plausible, adaptable protocols for its synthesis and analysis. Based on its structural similarity to 4-phenylbutyric acid, it is hypothesized to have potential as a chemical chaperone and/or a histone deacetylase inhibitor. Further research is warranted to fully elucidate the chemical and biological properties of this compound.

References

An In-depth Technical Guide to the Structure Elucidation of 2-Methyl-4-phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies and spectroscopic data interpretation integral to the structure elucidation of 2-Methyl-4-phenylbutanoic acid. The document is designed to serve as a practical resource, offering detailed experimental protocols and a thorough analysis of spectroscopic data.

Physicochemical Properties

This compound is a carboxylic acid with a phenyl substituent. Its fundamental properties are summarized below.

PropertyValueSource
Molecular Formula C₁₁H₁₄O₂[1]
Molecular Weight 178.23 g/mol [1]
IUPAC Name This compound[2]
CAS Number 1949-41-3

Spectroscopic Data for Structure Elucidation

The structural confirmation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹³C NMR Spectroscopic Data

An experimental ¹³C NMR spectrum is available for this compound. The chemical shifts are consistent with the proposed structure.

Chemical Shift (ppm)Assignment
181.0 (approx.)C=O (Carboxylic Acid)
141.0 (approx.)C1' (Aromatic Quaternary)
128.5 (approx.)C2'/C6' & C3'/C5' (Aromatic CH)
126.0 (approx.)C4' (Aromatic CH)
40.0 (approx.)CH (Methine)
35.0 (approx.)CH₂
33.0 (approx.)CH₂
17.0 (approx.)CH₃

¹H NMR Spectroscopic Data (Predicted and Comparative)

Predicted Chemical Shift (ppm)MultiplicityIntegrationAssignment
10.0-13.0Singlet (broad)1HCOOH
7.1-7.3Multiplet5HAromatic protons (C₆H₅)
2.6-2.8Multiplet1HCH at C2
2.5-2.7Multiplet2HCH₂ at C4
1.7-2.0Multiplet2HCH₂ at C3
1.1-1.3Doublet3HCH₃ at C2

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (MW = 178.23), the molecular ion peak (M⁺) would be observed at m/z = 178.

Expected Fragmentation Pattern:

Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (M-17) and the carboxyl group (M-45).[5] Alpha-cleavage next to the carbonyl group is also a prominent fragmentation route.[6][7]

m/zPossible Fragment
178[C₁₁H₁₄O₂]⁺ (Molecular Ion)
161[M - OH]⁺
133[M - COOH]⁺
91[C₇H₇]⁺ (Tropylium ion)

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and aromatic functionalities.[8]

Wavenumber (cm⁻¹)VibrationFunctional Group
2500-3300 (broad)O-H stretchCarboxylic Acid
~1700C=O stretchCarboxylic Acid
3000-3100C-H stretchAromatic
1600, 1450C=C stretchAromatic Ring
2850-2960C-H stretchAlkyl

Experimental Protocols

The following is a plausible, detailed experimental protocol for the synthesis of this compound, adapted from general procedures for the alkylation of malonic esters.

Materials:

  • Diethyl malonate

  • Sodium ethoxide

  • (2-Bromoethyl)benzene

  • Methyl iodide

  • Potassium hydroxide

  • Ethanol

  • Diethyl ether

  • Hydrochloric acid

  • Anhydrous magnesium sulfate

Procedure:

Step 1: Alkylation of Diethyl Malonate with (2-Bromoethyl)benzene

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide (1.0 eq) in absolute ethanol under an inert atmosphere.

  • Add diethyl malonate (1.0 eq) dropwise to the stirred solution at room temperature.

  • After the addition is complete, add (2-bromoethyl)benzene (1.0 eq) dropwise.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain diethyl (2-phenylethyl)malonate.

Step 2: Methylation of Diethyl (2-phenylethyl)malonate

  • Prepare a fresh solution of sodium ethoxide (1.0 eq) in absolute ethanol.

  • Add the diethyl (2-phenylethyl)malonate (1.0 eq) from the previous step dropwise.

  • Add methyl iodide (1.1 eq) dropwise and reflux the mixture for 4-6 hours.

  • Work up the reaction as described in Step 1 to obtain diethyl methyl(2-phenylethyl)malonate.

Step 3: Hydrolysis and Decarboxylation

  • Dissolve the diethyl methyl(2-phenylethyl)malonate (1.0 eq) in ethanol.

  • Add an aqueous solution of potassium hydroxide (3.0 eq) and heat the mixture to reflux for 8-12 hours.

  • After cooling, remove the ethanol under reduced pressure.

  • Acidify the aqueous residue with concentrated hydrochloric acid to pH 1-2.

  • The dicarboxylic acid intermediate will precipitate and subsequently decarboxylate upon gentle heating.

  • Extract the final product, this compound, with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield the pure product.

  • NMR Spectroscopy: Samples for ¹H and ¹³C NMR are prepared by dissolving approximately 5-10 mg of the compound in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Mass Spectrometry: Mass spectra are typically acquired using an electron ionization (EI) source.

  • IR Spectroscopy: IR spectra can be obtained on a neat sample using an ATR-FTIR spectrometer.

Visualizations

The logical process for elucidating the structure of an unknown compound using spectroscopic data is outlined below.

G General Workflow for Structure Elucidation A Obtain Sample B Elemental Analysis / High-Resolution MS (Determine Molecular Formula) A->B C IR Spectroscopy (Identify Functional Groups) A->C D Mass Spectrometry (Determine Molecular Weight & Fragmentation) A->D E 13C NMR Spectroscopy (Determine Number and Type of Carbons) A->E F 1H NMR Spectroscopy (Determine Proton Environments & Connectivity) A->F H Propose Structure B->H C->H D->H E->H G 2D NMR (COSY, HSQC, HMBC) (Confirm Connectivity) F->G F->H G->H I Verify and Refine H->I

Caption: A generalized workflow for the structure elucidation of an organic compound.

While no specific signaling pathways have been definitively associated with this compound, its structural similarity to 4-phenylbutyric acid (4-PBA) suggests potential biological activities. 4-PBA is known to act as a chemical chaperone, reducing endoplasmic reticulum (ER) stress, and as a histone deacetylase (HDAC) inhibitor.[9][10] The following diagram illustrates a hypothetical signaling pathway based on these known activities of 4-PBA.

G Hypothetical Signaling Pathway for this compound cluster_0 Cellular Stress cluster_1 This compound Action cluster_2 Cellular Response A Misfolded Proteins C ER Stress Reduction A->C Alleviates B This compound B->C D HDAC Inhibition B->D G Improved Protein Folding C->G E Chromatin Remodeling D->E F Gene Expression Changes E->F H Cellular Homeostasis F->H G->H

Caption: A hypothetical signaling pathway illustrating the potential biological activities of this compound.

References

An In-depth Technical Guide on 2-Methyl-4-phenylbutanoic acid (CAS: 1949-41-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4-phenylbutanoic acid, with the CAS number 1949-41-3, is a carboxylic acid derivative with a structure that suggests potential for biological activity. While comprehensive data on this specific molecule is limited in publicly accessible literature, this guide synthesizes available information on its properties and draws from detailed studies on its close structural analogs and derivatives to provide a thorough technical overview. The primary focus of research surrounding this scaffold has been on its potential as an anti-inflammatory agent.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These are based on data from chemical suppliers and publicly available databases.

PropertyValueReference
CAS Number 1949-41-3
Molecular Formula C₁₁H₁₄O₂[1]
Molecular Weight 178.23 g/mol [1]
IUPAC Name This compound
Synonyms α-Methylbenzenebutanoic acid, 2-Methyl-4-phenylbutyric acid
Appearance White to off-white solid[1]
Solubility Soluble in organic solvents; limited solubility in water[1]
SMILES CC(CCC1=CC=CC=C1)C(=O)O
InChI Key OCKZHEXBLOOGOC-UHFFFAOYSA-N

Synthesis and Characterization

Hypothetical Synthesis Workflow

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Oxidation Benzylmagnesium_halide Benzylmagnesium halide Grignard_Reaction Grignard Reaction (in ether solvent) Benzylmagnesium_halide->Grignard_Reaction Isobutylene_oxide Isobutylene oxide Isobutylene_oxide->Grignard_Reaction 2_Methyl_4_phenylbutan_2_ol 2-Methyl-4-phenylbutan-2-ol Grignard_Reaction->2_Methyl_4_phenylbutan_2_ol Oxidation Oxidation 2_Methyl_4_phenylbutan_2_ol->Oxidation Oxidizing_Agent Oxidizing Agent (e.g., KMnO₄, Jones reagent) Oxidizing_Agent->Oxidation Target_Compound This compound Oxidation->Target_Compound

Caption: Hypothetical two-step synthesis of this compound.

Analytical Methods

For the characterization and quantification of this compound, standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) would be suitable.

Sample Sample containing This compound Derivatization Derivatization (e.g., silylation) Sample->Derivatization GC_Injection Injection into GC Derivatization->GC_Injection GC_Separation Separation on capillary column GC_Injection->GC_Separation MS_Detection Mass Spectrometry Detection (EI) GC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification & Identification) MS_Detection->Data_Analysis Sample Sample in solution HPLC_Injection Injection into HPLC Sample->HPLC_Injection RP_Column Separation on Reverse-Phase C18 Column HPLC_Injection->RP_Column UV_Detection UV Detection RP_Column->UV_Detection Data_Analysis Data Analysis (Quantification) UV_Detection->Data_Analysis AA Arachidonic Acid COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs Inflammation Inflammation PGs->Inflammation LTs->Inflammation Inhibitor 2-Methyl-4-phenylbutanoic acid Derivatives Inhibitor->COX Inhibitor->LOX Ligand Potential PPARα Agonist (e.g., this compound) PPARa PPARα Ligand->PPARa Complex PPARα-RXR Heterodimer PPARa->Complex RXR RXR RXR->Complex PPRE PPRE (in target gene promoter) Complex->PPRE Gene_Expression Target Gene Transcription PPRE->Gene_Expression Biological_Effect ↓ Inflammation ↑ Lipid Metabolism Gene_Expression->Biological_Effect

References

An In-depth Technical Guide to 2-Methyl-4-phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methyl-4-phenylbutanoic acid, including its chemical identifiers, physicochemical properties, a detailed synthetic protocol, and spectral analysis. This document also addresses the current state of knowledge regarding its biological activity.

Chemical Identity and Synonyms

This compound is a carboxylic acid with a phenyl substituent. While it does not have a wide range of common trivial names, it is systematically identified by its IUPAC name and various chemical registry numbers.

Table 1: Chemical Identifiers for this compound

Identifier TypeValue
IUPAC Name This compound
CAS Number 1949-41-3[1]
Molecular Formula C₁₁H₁₄O₂
SMILES CC(CCC1=CC=CC=C1)C(=O)O
InChI InChI=1S/C11H14O2/c1-9(11(12)13)7-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,12,13)
InChIKey OCKZHEXBLOOGOC-UHFFFAOYSA-N
Depositor-Supplied Synonym SCHEMBL1073143

Physicochemical Properties

The physicochemical properties of this compound have been computationally predicted and are summarized in the table below. These properties are essential for understanding its behavior in various chemical and biological systems.

Table 2: Computed Physicochemical Properties of this compound

PropertyValue
Molecular Weight 178.23 g/mol
Topological Polar Surface Area 37.3 Ų
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 4
Physical Form Liquid or Solid or Semi-solid[1]
Purity 97%[1]
Storage Temperature Sealed in dry, room temperature[1]

Synthesis of this compound

Experimental Protocol: Malonic Ester Synthesis

This protocol describes a plausible method for the synthesis of this compound starting from diethyl malonate and 1-bromo-2-phenylethane.

Materials:

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • Absolute ethanol

  • 1-bromo-2-phenylethane

  • Methyl iodide (CH₃I)

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Formation of the Malonate Enolate: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere. Diethyl malonate is then added dropwise to the stirred solution at room temperature to form the sodium salt of diethyl malonate.

  • First Alkylation: 1-bromo-2-phenylethane is added dropwise to the solution of the malonate enolate. The reaction mixture is then heated to reflux for several hours to ensure complete reaction. This step introduces the phenylethyl group to the α-carbon of the malonic ester.

  • Second Alkylation: After cooling the reaction mixture, a second equivalent of sodium ethoxide is added to deprotonate the mono-alkylated malonic ester. Subsequently, methyl iodide is added dropwise, and the mixture is refluxed to introduce the methyl group.

  • Saponification: The resulting dialkylated malonic ester is hydrolyzed by adding an aqueous solution of sodium hydroxide and heating the mixture under reflux. This converts the ester groups to carboxylate salts.

  • Acidification and Decarboxylation: The reaction mixture is cooled and then acidified with concentrated hydrochloric acid. The resulting dicarboxylic acid is unstable and undergoes decarboxylation upon heating to yield this compound.

  • Workup and Purification: The product is extracted with diethyl ether. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.

Synthesis_Workflow cluster_reagents Starting Materials & Reagents cluster_steps Synthetic Steps cluster_products Intermediates & Final Product reagent1 Diethyl Malonate step1 Enolate Formation reagent1->step1 reagent2 Sodium Ethoxide reagent2->step1 reagent3 1-bromo-2-phenylethane step2 First Alkylation (Phenylethylation) reagent3->step2 reagent4 Methyl Iodide step3 Second Alkylation (Methylation) reagent4->step3 reagent5 NaOH / HCl step4 Saponification reagent5->step4 intermediate1 Malonate Enolate step1->intermediate1 intermediate2 Mono-alkylated Ester step2->intermediate2 intermediate3 Di-alkylated Ester step3->intermediate3 intermediate4 Dicarboxylic Acid step4->intermediate4 step5 Acidification & Decarboxylation final_product This compound step5->final_product intermediate1->step2 intermediate2->step3 intermediate3->step4 intermediate4->step5 Logical_Relationship cluster_target Target Compound cluster_data Biological Data cluster_analog Structural Analog cluster_activity Known Biological Activity of Analog target This compound data No Published Biological Activity Data Available target->data Status analog 4-Phenylbutyric Acid (PBA) target->analog Structural Relationship (Potential for similar activity) activity1 HDAC Inhibitor analog->activity1 Known Activity activity2 Chemical Chaperone analog->activity2 Known Activity activity3 Reduces ER Stress analog->activity3 Known Activity

References

A Technical Guide to the Spectroscopic Profile of 2-Methyl-4-phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methyl-4-phenylbutanoic acid, a compound of interest in various chemical and pharmaceutical research areas. This document presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols and visual representations of its chemical structure and analytical workflow.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, also known by its synonym, α-methylhydrocinnamic acid.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
11.14Very broad signal--COOH
7.30m-2H, Phenyl
7.20m-3H, Phenyl
3.08dd13.3, 6.31H, -CH₂-
2.77sextet-like-1H, -CH-
2.68dd13.4, 8.01H, -CH₂-
1.18d6.93H, -CH₃

Data sourced from a study on constitutional isomers of phenylbutyric acid.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
182.00C=O
139.10C, Phenyl (quaternary)
129.09CH, Phenyl
128.51CH, Phenyl
126.52CH, Phenyl
41.24-CH-
39.39-CH₂-
16.59-CH₃

Data sourced from a study on constitutional isomers of phenylbutyric acid.[1]

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Assignment
3086-2557O-H stretch (broad)
1698C=O stretch
1453C=C stretch (aromatic)
1249, 1230, 1209C-O stretch / O-H bend
941O-H bend (out-of-plane)
740, 702C-H bend (aromatic)

Data sourced from a study on constitutional isomers of phenylbutyric acid.[1]

Table 4: Mass Spectrometry (MS) Data for this compound

m/zInterpretation
164Molecular Ion [M]⁺
118[M - COOH]⁺
91[C₇H₇]⁺ (Tropylium ion) - Base Peak
77[C₆H₅]⁺
65[C₅H₅]⁺

Data acquired via Electron Ionization Mass Spectrometry (EI-MS).[1]

Experimental Protocols

The following are representative experimental protocols for obtaining the spectroscopic data presented above. These are generalized procedures and may require optimization based on the specific instrumentation used.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A high-purity sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD). The choice of solvent can affect the chemical shift of the acidic proton. The solution is then transferred to a standard 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire both ¹H and ¹³C NMR spectra.

  • ¹H NMR Acquisition: Standard acquisition parameters are used. The spectral width is set to encompass all proton signals (typically 0-12 ppm). A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. The spectral width is set to cover the expected range of carbon chemical shifts (typically 0-200 ppm). A larger number of scans is usually required compared to ¹H NMR to obtain a good spectrum.

2.2 Infrared (IR) Spectroscopy

  • Sample Preparation: The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory or by preparing a thin film of the compound on a salt plate (e.g., NaCl or KBr).

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty accessory is recorded and subtracted from the sample spectrum.

2.3 Mass Spectrometry (MS)

  • Sample Preparation: A dilute solution of the purified compound is prepared in a volatile organic solvent such as methanol or dichloromethane.

  • Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source is used.

  • Data Acquisition: The sample is introduced into the ion source. The standard electron energy for EI is 70 eV. The mass analyzer is scanned over a suitable mass-to-charge (m/z) range to detect the molecular ion and expected fragment ions.

Visualizations

3.1 Molecular Structure of this compound

Caption: Molecular structure of this compound.

3.2 Spectroscopic Analysis Workflow

workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: General workflow for spectroscopic analysis.

3.3 Mass Spectrometry Fragmentation Pathway

fragmentation M [C₁₁H₁₄O₂]⁺˙ m/z = 164 (Molecular Ion) F1 [C₁₀H₁₃]⁺ m/z = 118 M->F1 - COOH F2 [C₇H₇]⁺ m/z = 91 (Base Peak) M->F2 - C₄H₇O₂

Caption: Key fragmentations in the EI-MS of this compound.

References

The Biological Activity of 2-Methyl-4-phenylbutanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available data on the direct biological activity of 2-Methyl-4-phenylbutanoic acid is limited. This guide provides an in-depth analysis of its potential activities based on the biological profiles of its structurally related derivatives and its parent compound, 4-phenylbutanoic acid (4-PBA). All data presented for derivatives and related compounds are clearly identified.

Executive Summary

This compound is a small molecule with a chemical structure suggesting potential therapeutic relevance. While direct studies on its biological effects are not extensively documented, analysis of its close structural analogs provides compelling evidence for potential activities in several key therapeutic areas. Derivatives of this compound have demonstrated potent anti-inflammatory and analgesic properties through the inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. Furthermore, its parent compound, 4-phenylbutanoic acid (4-PBA), is a well-characterized histone deacetylase (HDAC) inhibitor and a chemical chaperone that alleviates endoplasmic reticulum (ER) stress. This technical guide summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways to provide a comprehensive overview of the potential biological activities of this compound for research and drug development professionals.

Potential Therapeutic Targets and Mechanisms of Action

Based on the activities of its analogs, the primary potential therapeutic targets for this compound and its derivatives include:

  • Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2): Inhibition of these enzymes is a well-established mechanism for anti-inflammatory and analgesic effects.

  • 5-Lipoxygenase (5-LOX): Inhibition of this enzyme, which is involved in the synthesis of leukotrienes, offers another pathway for anti-inflammatory action.

  • Histone Deacetylases (HDACs): As a potential HDAC inhibitor, it could modulate gene expression with applications in oncology and other areas.

  • Endoplasmic Reticulum (ER) Stress Pathways: By acting as a chemical chaperone, it may have therapeutic potential in diseases associated with protein misfolding and ER stress.

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data for derivatives of this compound and its parent compound, 4-phenylbutanoic acid.

Table 1: In Vitro Inhibitory Activity of this compound Derivatives against COX-1, COX-2, and 5-LOX

Compound/DerivativeTarget EnzymeIC50 (µM)
(2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid analogue (FM10)COX-10.83 ± 0.09
COX-20.69 ± 0.06
5-LOX1.12 ± 0.15
(2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid analogue (FM12)COX-10.21 ± 0.02
COX-20.18 ± 0.01
5-LOX0.98 ± 0.11

Data sourced from a study on (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid analogues, which are derivatives of this compound.

Table 2: In Vitro HDAC Inhibitory Activity of 4-Phenylbutanoic Acid (4-PBA)

Cell LineIC50 (mmol/L)
LN-229 (Glioblastoma)1.21
LN-18 (Glioblastoma)1.92

Data represents the concentration of 4-PBA required to inhibit 50% of total HDAC activity in the specified cell lines.[1]

Signaling Pathways

The following diagrams, generated using DOT language, illustrate the key signaling pathways potentially modulated by this compound and its analogs.

COX_5LOX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 Five_LOX 5-LOX Arachidonic_Acid->Five_LOX Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Leukotrienes Leukotrienes Five_LOX->Leukotrienes Inflammation_Allergy Inflammation & Allergy Leukotrienes->Inflammation_Allergy Inhibitor 2-Methyl-4-phenylbutanoic acid derivatives Inhibitor->COX1_COX2 Inhibition Inhibitor->Five_LOX Inhibition

COX and 5-LOX Inhibition Pathway

HDAC_Inhibition_Pathway cluster_nucleus Nucleus Histone Histone Protein DNA DNA Histone->DNA compaction Gene_Transcription Gene Transcription Histone->Gene_Transcription Relaxed Chromatin (Transcriptionally Active) DNA->Gene_Transcription Condensed Chromatin (Transcriptionally Repressed) HDAC Histone Deacetylase (HDAC) HDAC->Histone Deacetylation HAT Histone Acetyltransferase (HAT) HAT->Histone Acetylation Acetyl_group Acetyl Group Acetyl_group->HAT Inhibitor 4-Phenylbutanoic Acid (4-PBA) Inhibitor->HDAC Inhibition UPR_Pathway cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol & Nucleus ER_Stress ER Stress (Misfolded Proteins) GRP78 GRP78 (BiP) ER_Stress->GRP78 sequesters PERK PERK GRP78->PERK releases IRE1 IRE1 GRP78->IRE1 releases ATF6 ATF6 GRP78->ATF6 releases eIF2a p-eIF2α PERK->eIF2a XBP1 sXBP1 IRE1->XBP1 ATF6n ATF6 (cleaved) ATF6->ATF6n Chaperone 4-Phenylbutanoic Acid (4-PBA) (Chemical Chaperone) Chaperone->ER_Stress alleviates ATF4 ATF4 eIF2a->ATF4 Protein_Synthesis_Attenuation Protein Synthesis Attenuation eIF2a->Protein_Synthesis_Attenuation UPR_Target_Genes UPR Target Genes (Chaperones, ERAD components) ATF4->UPR_Target_Genes Apoptosis Apoptosis (via CHOP) ATF4->Apoptosis XBP1->UPR_Target_Genes ATF6n->UPR_Target_Genes COX_Inhibition_Workflow cluster_cox1 COX-1 Assay cluster_cox2 COX-2 Assay Blood1 Whole Blood Add_Inhibitor1 Add Test Compound/ Vehicle Blood1->Add_Inhibitor1 Incubate1 Incubate (37°C, 15 min) Add_Inhibitor1->Incubate1 Add_AA1 Add Arachidonic Acid Incubate1->Add_AA1 Incubate2 Incubate (37°C, 30 min) Add_AA1->Incubate2 Centrifuge1 Centrifuge Incubate2->Centrifuge1 Measure_TXB2 Measure TXB2 (EIA) Centrifuge1->Measure_TXB2 Blood2 Whole Blood Add_LPS Add LPS Blood2->Add_LPS Incubate3 Incubate (37°C, 24h) Add_LPS->Incubate3 Add_Inhibitor2 Add Test Compound/ Vehicle Incubate3->Add_Inhibitor2 Incubate4 Incubate (37°C, 30 min) Add_Inhibitor2->Incubate4 Add_AA2 Add Arachidonic Acid Incubate4->Add_AA2 Incubate5 Incubate (37°C, 30 min) Add_AA2->Incubate5 Centrifuge2 Centrifuge Incubate5->Centrifuge2 Measure_PGE2 Measure PGE2 (EIA) Centrifuge2->Measure_PGE2

References

An In-depth Technical Guide to 2-Methyl-4-phenylbutanoic Acid Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-methyl-4-phenylbutanoic acid derivatives and analogs, focusing on their synthesis, biological activities, and potential as therapeutic agents. This document is intended to be a valuable resource for researchers and professionals engaged in the discovery and development of novel pharmaceuticals.

Introduction

This compound and its derivatives are a class of compounds with a structural resemblance to the well-studied aromatic fatty acid, 4-phenylbutyric acid (4-PBA). 4-PBA is known for its activity as a histone deacetylase (HDAC) inhibitor and a chemical chaperone, with applications in various diseases, including cancer and urea cycle disorders.[1][2][3] The structural modifications of the this compound scaffold offer opportunities to develop novel compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. This guide will delve into the synthetic methodologies, quantitative biological data of analogs, and the underlying mechanisms of action.

Synthesis of this compound and its Analogs

The synthesis of the core structure of this compound can be achieved through various established organic chemistry routes. A common approach involves the Clemmensen reduction of β-benzoylpropionic acid to yield γ-phenylbutyric acid, which can then be methylated.[4]

A detailed protocol for a related precursor, 2-methyl-4-phenylbutan-2-ol, is available and involves a Grignard-type reaction of a benzylmagnesium halide with isobutylene oxide.[5] This precursor can potentially be oxidized to the corresponding carboxylic acid.

General Synthetic Workflow

The synthesis of this compound derivatives typically follows a logical workflow from starting materials to the final, purified compounds.

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Core Structure Synthesis cluster_3 Derivative Synthesis Benzaldehyde Benzaldehyde Crossed-Aldol Condensation Crossed-Aldol Condensation Benzaldehyde->Crossed-Aldol Condensation Propanal Propanal Propanal->Crossed-Aldol Condensation 2-Phenyl-2-butenal 2-Phenyl-2-butenal Crossed-Aldol Condensation->2-Phenyl-2-butenal Selective Hydrogenation Selective Hydrogenation 2-Phenyl-2-butenal->Selective Hydrogenation 2-Phenylbutanal 2-Phenylbutanal Selective Hydrogenation->2-Phenylbutanal Oxidation Oxidation 2-Phenylbutanal->Oxidation This compound This compound Oxidation->this compound Amidation/Esterification Amidation/Esterification This compound->Amidation/Esterification Derivatives/Analogs Derivatives/Analogs Amidation/Esterification->Derivatives/Analogs

A general workflow for the synthesis of this compound derivatives.

Biological Activities and Data Presentation

Derivatives of this compound are anticipated to exhibit a range of biological activities, primarily as anticancer agents and enzyme inhibitors, drawing parallels from the known effects of 4-phenylbutyrate.[1][2] The primary mechanism of action is expected to be through the inhibition of histone deacetylases (HDACs).

Anticancer Activity

The anticancer effects of these compounds are likely mediated through the induction of apoptosis, cell cycle arrest, and inhibition of cell proliferation.[6] The following tables summarize the cytotoxic activities of structurally related compounds against various cancer cell lines, providing a reference for the potential efficacy of this compound derivatives.

Table 1: Cytotoxic Activity of Phenylacetamide Analogs against Human Cancer Cell Lines [7]

CompoundSubstituentCancer Cell LineIC50 (µM)
2b m-nitroPC3 (Prostate)52
2c p-nitroPC3 (Prostate)80
2c p-nitroMCF-7 (Breast)100
Imatinib-PC3 (Prostate)40
Imatinib-MCF-7 (Breast)98

Table 2: Cytotoxic Activity of 4-Methylcoumarin Derivatives against Human Cancer Cell Lines [8]

CompoundSubstituent at C3Cancer Cell LineIC50 (µM)
11 n-decylK562 (Leukemia)42.4
11 n-decylLS180 (Colon)25.2
11 n-decylMCF-7 (Breast)25.1
27 6-bromo-4-bromomethylK562 (Leukemia)32.7
27 6-bromo-4-bromomethylLS180 (Colon)45.8
27 6-bromo-4-bromomethylMCF-7 (Breast)41.5
Histone Deacetylase (HDAC) Inhibition

The inhibition of HDACs is a key mechanism contributing to the anticancer properties of phenylbutyrate and its analogs.[3] By inhibiting HDACs, these compounds can alter gene expression, leading to cell cycle arrest and apoptosis.

Table 3: HDAC Inhibitory Activity of Phenylbutyrate-related Compounds [9]

CompoundTargetIC50 (nM)
6a (phenyl FPU) HDAC14.4
6a (phenyl FPU) HDAC231.6
6b (4-fluorophenyl FPU) HDAC14.5
6b (4-fluorophenyl FPU) HDAC251.4
19i HDAC4nanomolar range
19i HDAC5nanomolar range

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and biological evaluation of this compound derivatives.

Synthesis of γ-Phenylbutyric Acid (Core Scaffold Precursor)[4]

Materials:

  • β-Benzoylpropionic acid

  • Mossy zinc

  • Mercuric chloride

  • Concentrated hydrochloric acid

  • Toluene

  • Ether

  • Calcium chloride

Procedure:

  • Prepare amalgamated zinc by shaking a mixture of 120 g of mossy zinc, 12 g of mercuric chloride, 200 cc of water, and 5-6 cc of concentrated hydrochloric acid for five minutes.

  • Decant the solution and add 75 cc of water, 175 cc of concentrated hydrochloric acid, 100 cc of toluene, and 50 g of β-benzoylpropionic acid to the zinc.

  • Reflux the mixture vigorously for 25-30 hours, adding three 50-cc portions of concentrated hydrochloric acid at approximately six-hour intervals.

  • After cooling, separate the layers. Dilute the aqueous layer with 200 cc of water and extract with three 75-cc portions of ether.

  • Combine the toluene layer and ether extracts, wash with water, and dry over calcium chloride.

  • Remove the solvents by distillation under reduced pressure.

  • Distill the resulting γ-phenylbutyric acid at 178–181°/19 mm.

In Vitro Histone Deacetylase (HDAC) Inhibition Assay (Fluorometric)

This protocol is a general method for assessing the HDAC inhibitory activity of test compounds.

Materials:

  • HeLa nuclear extract (as a source of HDACs)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (e.g., trypsin in assay buffer)

  • Test compounds dissolved in DMSO

  • 96-well black microplates

Procedure:

  • In a 96-well black microplate, add the test compound at various concentrations.

  • Add HeLa nuclear extract to each well.

  • Initiate the reaction by adding the fluorogenic HDAC substrate.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and develop the fluorescent signal by adding the developer solution.

  • Incubate at 37°C for 15-30 minutes.

  • Measure the fluorescence using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control and determine the IC50 value.

Cell Viability (MTT) Assay[11]

This assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., PC-3, MCF-7)

  • Cell culture medium (e.g., RPMI-1640) with 10% FBS

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Signaling Pathways

The primary mechanism of action for phenylbutyrate and its analogs is through the inhibition of histone deacetylases (HDACs). This inhibition leads to the hyperacetylation of histones, which in turn alters gene expression. A key downstream effect of HDAC inhibition is the upregulation of the cyclin-dependent kinase inhibitor p21, which leads to cell cycle arrest. Furthermore, HDAC inhibition can induce apoptosis through both intrinsic and extrinsic pathways.

G cluster_0 Drug Action cluster_1 Enzymatic Target cluster_2 Cellular Effects cluster_3 Downstream Consequences 2-Methyl-4-phenylbutanoic_Acid_Derivative 2-Methyl-4-phenylbutanoic_Acid_Derivative HDAC HDAC 2-Methyl-4-phenylbutanoic_Acid_Derivative->HDAC Inhibition Histone_Hyperacetylation Histone_Hyperacetylation HDAC->Histone_Hyperacetylation Decreased Deacetylation Gene_Expression_Alteration Gene_Expression_Alteration Histone_Hyperacetylation->Gene_Expression_Alteration p21_Upregulation p21_Upregulation Gene_Expression_Alteration->p21_Upregulation Apoptosis_Induction Apoptosis_Induction Gene_Expression_Alteration->Apoptosis_Induction Cell_Cycle_Arrest Cell_Cycle_Arrest p21_Upregulation->Cell_Cycle_Arrest Cell_Death Cell_Death Apoptosis_Induction->Cell_Death

Hypothesized signaling pathway of this compound derivatives.

Conclusion

This compound derivatives represent a promising class of compounds for further investigation, particularly in the field of oncology. Their structural similarity to the known HDAC inhibitor 4-phenylbutyrate suggests a similar mechanism of action, which can be fine-tuned through chemical modifications to enhance potency and selectivity. The experimental protocols and data presented in this guide provide a solid foundation for researchers to synthesize, characterize, and evaluate the therapeutic potential of these novel analogs. Future structure-activity relationship studies are crucial to identify lead candidates with optimal pharmacological properties for preclinical and clinical development.

References

2-Methyl-4-phenylbutanoic Acid: An Overview of a Molecule with Limited Historical Documentation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 2-Methyl-4-phenylbutanoic acid presents as a chemical entity with recognized potential but a sparsely documented history. Despite its availability from commercial suppliers and its relevance in medicinal chemistry, a definitive account of its initial discovery and synthesis remains elusive in readily accessible scientific literature.

This technical overview consolidates the currently available information on this compound, focusing on its chemical properties and synthetic context, while acknowledging the significant gaps in its historical record.

Physicochemical Properties

This compound, also known as α-methyl-γ-phenylbutyric acid, is a carboxylic acid with the chemical formula C₁₁H₁₄O₂. Its structure features a butyric acid backbone with a methyl group at the alpha position (carbon 2) and a phenyl group at the gamma position (carbon 4).

PropertyValue
CAS Number 1949-41-3
Molecular Formula C₁₁H₁₄O₂
Molecular Weight 178.23 g/mol
Appearance White to off-white solid

Synthesis

Detailed historical experimental protocols for the first synthesis of this compound are not prominently available. However, the synthesis of structurally related compounds provides a logical framework for its potential preparation. The synthesis of its unmethylated analog, 4-phenylbutyric acid, has been described via the reaction of benzene with butyrolactone in the presence of a Lewis acid catalyst like aluminum chloride.

A potential synthetic route to this compound could logically involve the alkylation of a suitable precursor. One conceptual pathway is illustrated below.

G Conceptual Synthetic Pathway for this compound cluster_0 Starting Materials cluster_1 Intermediate Steps cluster_2 Final Product Phenylacetic acid ester Phenylacetic acid ester Alkylation Alkylation Phenylacetic acid ester->Alkylation Ethyl 2-bromopropionate Ethyl 2-bromopropionate Ethyl 2-bromopropionate->Alkylation Intermediate Diester Intermediate Diester Alkylation->Intermediate Diester Hydrolysis and Decarboxylation Hydrolysis and Decarboxylation Intermediate Diester->Hydrolysis and Decarboxylation This compound This compound Hydrolysis and Decarboxylation->this compound

Caption: A conceptual workflow for the synthesis of this compound.

Historical Context and Potential Early Research

While a specific discovery paper has not been identified, a 1941 Ph.D. dissertation from Purdue University by Roland Henry Goshorn, titled "Preparation of Alpha Phenyl Alkanoic Acids and a Study of Their Bactericidal and Physical Properties," suggests that research into this class of compounds was underway in the early to mid-20th century. Unfortunately, the full text of this dissertation is not widely available, making it difficult to ascertain if the synthesis of this compound is described within.

Research on related molecules, such as its keto-derivative, 2-Methyl-4-oxo-4-phenylbutanoic acid, indicates the utility of these structures as intermediates in the synthesis of more complex, pharmaceutically active compounds. It is plausible that early interest in this compound was as a building block for drug discovery and development.

Biological Activity and Modern Interest

Modern suppliers note the potential for biological activity of this compound, making it a compound of interest in pharmaceutical and biochemical research. The structural motif of a phenylalkanoic acid is present in a number of biologically active molecules. However, specific, publicly available, in-depth studies on the biological effects or signaling pathways associated with this compound are limited.

Conclusion

The history of this compound is not well-documented in easily accessible scientific archives. While its chemical properties are known and its synthesis can be inferred from established organic chemistry principles, the details of its discovery and early development are unclear. For researchers in drug development, this compound represents a potentially underexplored scaffold. Future work to uncover its historical origins and to fully characterize its biological activity could open new avenues for therapeutic innovation.

Unlocking the Therapeutic Potential of 2-Methyl-4-phenylbutanoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical whitepaper outlines promising avenues for the investigation of 2-Methyl-4-phenylbutanoic acid, a small molecule with significant, yet largely unexplored, therapeutic potential. This document is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals, providing a foundation for future research and development efforts. By detailing potential mechanisms of action, proposing key experimental protocols, and identifying critical areas for investigation, we aim to accelerate the translation of this compound from a laboratory curiosity to a potential clinical candidate.

Introduction: The Case for this compound

This compound is a carboxylic acid derivative with a molecular formula of C11H14O2 and a molecular weight of 178.23 g/mol . While research on this specific molecule is limited, its structural similarity to the well-characterized histone deacetylase (HDAC) inhibitor, 4-phenylbutyric acid (4-PBA), provides a strong rationale for investigating its own biological activity. Furthermore, derivatives of this compound have demonstrated potent anti-inflammatory and analgesic properties through the inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. These preliminary findings suggest that this compound could be a valuable lead compound for the development of novel therapeutics targeting a range of pathologies, including cancer, neurodegenerative diseases, and inflammatory disorders.

This guide will explore three primary areas of potential research:

  • Histone Deacetylase (HDAC) Inhibition: Investigating the potential of this compound as an HDAC inhibitor, drawing parallels with the known activity of 4-PBA.

  • Anti-inflammatory Activity: Characterizing its ability to modulate key inflammatory enzymes, specifically COX-1, COX-2, and 5-LOX.

  • Neuroinflammation and Neuroprotection: Exploring its therapeutic potential in the context of neurodegenerative diseases by examining its effects in relevant in vitro and in vivo models of neuroinflammation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. This information is crucial for its handling, formulation, and interpretation of biological data.

PropertyValueReference
Molecular FormulaC11H14O2[General chemical databases]
Molecular Weight178.23 g/mol [General chemical databases]
AppearanceLiquid or Solid or Semi-solid[Commercial supplier data]
PurityTypically ≥97%[Commercial supplier data]

Potential Research Area 1: Histone Deacetylase (HDAC) Inhibition

The structural resemblance of this compound to 4-PBA, a known pan-HDAC inhibitor, strongly suggests that it may also possess HDAC inhibitory activity. HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. Their dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders.

Proposed Research Workflow for HDAC Inhibition:

HDAC_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation synthesis Synthesis and Purification hdac_assay Fluorometric HDAC Activity/Inhibition Assay synthesis->hdac_assay ic50 Determine IC50 Values (Pan-HDAC and Isoform Specific) hdac_assay->ic50 western_blot Western Blot for Histone Acetylation ic50->western_blot animal_model Xenograft Tumor Model (e.g., Glioblastoma) western_blot->animal_model Promising Results treatment Treatment with This compound animal_model->treatment tumor_growth Monitor Tumor Growth treatment->tumor_growth ex_vivo Ex Vivo Analysis of Histone Acetylation treatment->ex_vivo

Caption: Proposed workflow for investigating the HDAC inhibitory potential of this compound.

Experimental Protocol: Fluorometric HDAC Activity/Inhibition Assay

This protocol is designed to determine the in vitro inhibitory activity of this compound against total HDACs or specific HDAC isoforms.

Materials:

  • HDAC Assay Kit (Fluorometric), containing:

    • HDAC Substrate (e.g., Boc-Lys(Ac)-AMC)

    • Assay Buffer

    • Deacetylated Standard

    • Developer (containing Trypsin and a pan-HDAC inhibitor like Trichostatin A)

    • Purified HDAC enzyme (total or specific isoforms)

  • This compound (test compound)

  • Trichostatin A (TSA) or other known HDAC inhibitor (positive control)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 355-380 nm, Emission: 450-460 nm)

Procedure:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Dilute the test compound and positive control to various concentrations in assay buffer.

  • Reaction Setup: In a 96-well black microplate, add the following to each well:

    • Assay Buffer

    • Diluted test compound or positive control

    • Purified HDAC enzyme

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for the enzymatic reaction.

  • Development: Add the developer solution to each well. The developer stops the HDAC reaction and cleaves the deacetylated substrate, releasing the fluorophore.

  • Fluorescence Measurement: Incubate the plate at room temperature for 10-15 minutes and then measure the fluorescence.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

Potential Research Area 2: Anti-inflammatory Activity

Derivatives of this compound have shown inhibitory activity against COX-1, COX-2, and 5-LOX, key enzymes in the inflammatory cascade. Direct investigation of the parent compound's activity against these targets is a logical and promising research direction.

Signaling Pathway of Arachidonic Acid Metabolism:

Arachidonic_Acid_Pathway cluster_cox Cyclooxygenase (COX) Pathway cluster_lox 5-Lipoxygenase (5-LOX) Pathway AA Arachidonic Acid COX12 COX-1 / COX-2 AA->COX12 LOX5 5-LOX AA->LOX5 PGG2 Prostaglandin G2 (PGG2) COX12->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Thromboxanes Thromboxanes PGH2->Thromboxanes HPETE5 5-HPETE LOX5->HPETE5 LTA4 Leukotriene A4 (LTA4) HPETE5->LTA4 Leukotrienes Leukotrienes (LTB4, LTC4, etc.) LTA4->Leukotrienes Inhibitor This compound (Potential Inhibitor) Inhibitor->COX12 Inhibitor->LOX5

Caption: The arachidonic acid cascade and potential points of inhibition by this compound.

Experimental Protocol: COX-1/COX-2 Inhibition Assay

This fluorometric assay determines the inhibitory potential of this compound against COX-1 and COX-2 enzymes.

Materials:

  • COX Inhibitor Screening Assay Kit, containing:

    • COX-1 and COX-2 enzymes

    • Heme

    • Fluorometric substrate (e.g., ADHP)

    • Arachidonic acid

    • Assay Buffer

  • This compound (test compound)

  • Selective COX-1 and COX-2 inhibitors (e.g., SC-560 and Celecoxib, respectively, as positive controls)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~535 nm, Emission: ~587 nm)

Procedure:

  • Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions.

  • Reaction Setup: In a 96-well plate, add the assay buffer, heme, fluorometric substrate, and either COX-1 or COX-2 enzyme to each well.

  • Inhibitor Addition: Add the test compound or positive controls at various concentrations to the respective wells.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence kinetically for 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve). Determine the percent inhibition and IC50 values for the test compound against both COX-1 and COX-2.

Experimental Protocol: 5-LOX Inhibition Assay

This fluorometric assay will assess the ability of this compound to inhibit 5-LOX activity.

Materials:

  • 5-LOX Inhibitor Screening Kit, containing:

    • 5-LOX enzyme

    • 5-LOX substrate

    • Fluorometric probe

    • Assay Buffer

  • This compound (test compound)

  • Zileuton or other known 5-LOX inhibitor (positive control)

  • 96-well white microplate

  • Fluorescence microplate reader (Excitation: ~500 nm, Emission: ~536 nm)

Procedure:

  • Reagent Preparation: Prepare reagents as per the kit's protocol.

  • Reaction Setup: In a 96-well plate, combine the assay buffer, 5-LOX enzyme, and the fluorometric probe.

  • Inhibitor Addition: Add the test compound or positive control at various concentrations.

  • Reaction Initiation: Start the reaction by adding the 5-LOX substrate.

  • Fluorescence Measurement: Measure the fluorescence kinetically.

  • Data Analysis: Calculate the reaction rate and determine the percent inhibition and IC50 value for the test compound.

Potential Research Area 3: Neuroinflammation and Neuroprotection

Given its potential anti-inflammatory and HDAC inhibitory activities, this compound is a strong candidate for investigation as a neuroprotective agent. Neuroinflammation, characterized by the activation of microglia and astrocytes, is a key pathological feature of many neurodegenerative diseases.

Logical Framework for Neuroinflammation Studies:

Neuroinflammation_Logic cluster_invitro In Vitro Models cluster_invivo In Vivo Models microglia Microglial Cell Line (e.g., BV-2) lps LPS Stimulation microglia->lps treatment_vitro Treatment with This compound lps->treatment_vitro cytokine_assay Measure Pro-inflammatory Cytokines (TNF-α, IL-6) treatment_vitro->cytokine_assay no_assay Measure Nitric Oxide Production treatment_vitro->no_assay animal_model LPS-induced Neuroinflammation Model (Rodent) cytokine_assay->animal_model Positive Results no_assay->animal_model Positive Results treatment_vivo Systemic Administration of This compound animal_model->treatment_vivo behavioral Behavioral Tests (e.g., Morris Water Maze) treatment_vivo->behavioral histology Immunohistochemistry for Microglial Activation treatment_vivo->histology

Caption: A logical progression for evaluating the neuroprotective effects of this compound.

Experimental Protocol: In Vitro Neuroinflammation Model

This protocol uses lipopolysaccharide (LPS) to induce an inflammatory response in microglial cells to assess the anti-neuroinflammatory effects of this compound.

Materials:

  • BV-2 microglial cell line

  • Cell culture medium (e.g., DMEM) and supplements

  • Lipopolysaccharide (LPS)

  • This compound (test compound)

  • Griess Reagent for nitric oxide (NO) measurement

  • ELISA kits for TNF-α and IL-6

  • Cell viability assay kit (e.g., MTT or PrestoBlue)

Procedure:

  • Cell Culture: Culture BV-2 cells to ~80% confluency.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Inflammatory Challenge: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant for analysis.

  • Nitric Oxide Assay: Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

  • Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatant using ELISA kits.

  • Cell Viability: Assess the viability of the remaining cells to rule out cytotoxicity of the test compound.

  • Data Analysis: Determine the dose-dependent effect of this compound on the production of NO, TNF-α, and IL-6.

Quantitative Data Summary

Currently, there is a lack of publicly available quantitative data on the biological activity of this compound. The following table highlights the key parameters that need to be determined to build a comprehensive profile of this compound.

AssayTargetParameterResult
HDAC InhibitionPan-HDACIC50To be determined
HDAC InhibitionHDAC Isoforms (1-11)IC50To be determined
Anti-inflammatoryCOX-1IC50To be determined
Anti-inflammatoryCOX-2IC50To be determined
Anti-inflammatory5-LOXIC50To be determined
NeuroinflammationLPS-induced NO production (BV-2 cells)IC50To be determined
NeuroinflammationLPS-induced TNF-α release (BV-2 cells)IC50To be determined
NeuroinflammationLPS-induced IL-6 release (BV-2 cells)IC50To be determined

Conclusion and Future Directions

This compound represents a promising, yet understudied, scaffold for the development of novel therapeutics. Its structural relationship to 4-PBA and the observed activity of its derivatives provide a solid foundation for a multi-pronged research program. The immediate priorities for future research should be:

  • Synthesis and Characterization: Development of a robust and scalable synthesis protocol for this compound.

  • In Vitro Profiling: Comprehensive in vitro evaluation to determine its IC50 values against HDACs, COX, and 5-LOX.

  • Mechanism of Action Studies: Elucidation of the precise molecular mechanisms underlying its biological activities.

  • In Vivo Efficacy: Assessment of its therapeutic efficacy in relevant animal models of cancer, inflammation, and neurodegenerative diseases.

The experimental frameworks and potential research avenues outlined in this technical guide offer a clear path forward for unlocking the full therapeutic potential of this compound. We encourage the scientific community to embark on these investigations to accelerate the development of what could be a valuable new class of therapeutic agents.

An In-depth Technical Guide to the Safety and Handling of 2-Methyl-4-phenylbutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Methyl-4-phenylbutanoic acid (CAS No. 1949-41-3). Due to the limited availability of specific toxicological data for this compound, this document also includes information from the structurally similar compound, 4-phenylbutyric acid (CAS No. 1821-12-1), for a more complete risk assessment. All data pertaining to 4-phenylbutyric acid is clearly noted.

Hazard Identification and Classification

This compound is classified as an irritant. It is crucial for personnel handling this substance to be fully aware of its potential hazards to ensure personal safety and prevent accidental exposure.

GHS Classification:

  • Skin Irritation: Category 2 (Causes skin irritation)[1][2][3]

  • Eye Irritation: Category 2A (Causes serious eye irritation)[1][2][3]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[1][2][3]

GHS Pictogram:

  • alt text
    [1]

Signal Word:

  • Warning [1][2][3]

Hazard Statements:

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][2][3]

Precautionary Statements: A comprehensive list of precautionary statements includes measures for prevention, response, storage, and disposal.[1][2][3] Key preventative statements include:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2][3]

  • P264: Wash skin thoroughly after handling.[1][2][3]

  • P271: Use only outdoors or in a well-ventilated area.[1][2][3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2][3]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.

PropertyValue
CAS Number 1949-41-3[4][5][6][7][8][9]
Molecular Formula C₁₁H₁₄O₂[4][6][7]
Molecular Weight 178.23 g/mol [5]
Appearance White to off-white solid, also reported as liquid or semi-solid[1][2][4]
Melting Point 67-68 °C[10]
Boiling Point 180 °C at 19 Torr[11]
Solubility Soluble in organic solvents; limited solubility in water[4][7]

Data for structurally similar 4-phenylbutyric acid (CAS 1821-12-1):

Property Value
Melting Point 49-52 °C[12][13]
Boiling Point 165 °C at 10 mmHg[12]
Flash Point >110 °C[12]

| Vapor Pressure | 0.000934 mmHg at 25°C[6] |

Toxicological Information

EndpointResult
Acute Toxicity Data not available. Based on GHS classification, it is an irritant.
Skin Corrosion/Irritation Causes skin irritation.[1][2][3]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2][3]
Respiratory or Skin Sensitization Data not available.
Germ Cell Mutagenicity Data not available.
Carcinogenicity Data not available.
Reproductive Toxicity Data not available.
Specific Target Organ Toxicity - Single Exposure May cause respiratory irritation.[1][2][3]
Specific Target Organ Toxicity - Repeated Exposure Data not available.
Aspiration Hazard Data not available.

Toxicological Data for structurally similar 4-phenylbutyric acid (CAS 1821-12-1):

Endpoint Result
Acute Toxicity Not classified as acutely toxic.[13]
Skin Corrosion/Irritation Causes skin irritation.[14]
Serious Eye Damage/Irritation Causes serious eye irritation.[14]

| STOT-Single Exposure | May cause respiratory tract irritation.[14] |

Experimental Protocols

The assessment of skin and eye irritation is fundamental to classifying the hazards of a chemical like this compound. The following are summaries of standard methodologies.

Acute Dermal Irritation/Corrosion (OECD Test Guideline 404)

This test provides information on the potential health hazards from dermal exposure to a substance.[1][5][15]

Methodology Summary:

  • Animal Model: The albino rabbit is the preferred species.[5][15][16]

  • Preparation: Approximately 24 hours before the test, the animal's back is clipped free of fur.

  • Application: A dose of 0.5 g of the solid test substance (moistened with a small amount of water) is applied to a small area of skin (approx. 6 cm²) and covered with a gauze patch and non-irritating tape.[5] An untreated area of skin serves as a control.[5][15]

  • Exposure: The exposure period is 4 hours.[5][15] After this period, the residual test substance is removed.[5][15]

  • Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations continue for up to 14 days to determine the reversibility of any effects.[5]

  • Classification: The substance is considered an irritant if responses persist to the end of the 14-day observation period.[5][17] The severity of the skin reactions is scored and used for classification.

Acute Eye Irritation/Corrosion (OECD Test Guideline 405)

This guideline is used to assess the potential of a substance to cause eye irritation or corrosion.[2][4]

Methodology Summary:

  • Weight-of-the-Evidence Analysis: Before in vivo testing, all existing data (including in vitro results and properties of structurally related chemicals) should be evaluated.[18][19]

  • Animal Model: The test is typically performed on a single albino rabbit initially.[2][18]

  • Procedure:

    • The test substance (0.1 mL for liquids or not more than 0.1 g for solids) is placed in the conjunctival sac of one eye of the rabbit. The other eye remains untreated and serves as a control.[2]

    • The eyelids are held together for about one second.

    • The use of topical anesthetics and systemic analgesics is recommended to avoid or minimize pain and distress.[18]

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[20] If lesions persist, observations may continue for up to 21 days.[2][20] Ocular responses (corneal opacity, iritis, conjunctival redness, and chemosis) are scored.[2]

  • Confirmation: If a corrosive or severe irritant effect is not observed in the first animal, the response can be confirmed in up to two additional animals.[2][18] If severe effects are seen in the first animal, no further testing is performed.[2][18]

Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and maintain the integrity of the compound.

Handling:

  • Avoid contact with skin, eyes, and clothing.

  • Avoid breathing dust or fumes.

  • Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in areas where the chemical is handled.

Storage:

  • Keep the container tightly closed.

  • Store in a cool, dry, and well-ventilated place.

  • Store sealed at room temperature.[1][2]

  • Keep away from incompatible materials such as strong oxidizing agents.

Exposure Controls and Personal Protection

A systematic approach to exposure control is necessary. The following diagram illustrates the hierarchy of controls and the selection of appropriate Personal Protective Equipment (PPE).

PPE_Selection_Workflow cluster_controls Hierarchy of Controls cluster_ppe_selection PPE Selection for this compound Elimination Elimination/Substitution (Not Feasible) Engineering Engineering Controls (e.g., Fume Hood) Admin Administrative Controls (e.g., SOPs, Training) PPE Personal Protective Equipment (PPE) Engineering_Controls Work within a certified Chemical Fume Hood Body_Protection Body Protection: - Lab coat - Closed-toe shoes Hand_Protection Hand Protection: - Chemical-resistant gloves (e.g., Nitrile) Eye_Protection Eye/Face Protection: - Safety glasses with side shields - Chemical goggles Respiratory_Protection Respiratory Protection: - Generally not required if  used in a fume hood. - If dust/aerosol is generated  outside a hood, use a  NIOSH-approved respirator.

Figure 1: PPE Selection Workflow

Exposure Limits:

  • Occupational exposure limits (e.g., OSHA PEL, ACGIH TLV) have not been established for this compound.

First Aid Measures

In case of exposure, immediate action is required.

  • Inhalation: Remove the person to fresh air and keep them at rest in a position comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor.

  • Skin Contact: Immediately take off all contaminated clothing. Wash the skin with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Wash contaminated clothing before reuse.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[18] For the structurally similar 4-phenylbutyric acid, water spray, carbon dioxide, dry chemical, and alcohol-resistant foam are recommended.[12]

  • Specific Hazards Arising from the Chemical: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[17] Hazardous combustion products can include carbon monoxide and carbon dioxide.[12]

  • Protective Equipment for Firefighters: As in any fire, wear a self-contained breathing apparatus (SCBA) with a full facepiece and full protective gear.[17][18]

Accidental Release Measures

Prompt and appropriate action is necessary to mitigate the effects of a spill.

Spill_Response_Workflow cluster_cleanup Cleanup Procedure Start Spill Occurs Alert Alert personnel in the immediate area Start->Alert Evacuate Evacuate if necessary Alert->Evacuate Assess Assess the spill (Size, Location, Hazards) Evacuate->Assess PPE Don appropriate PPE (Gloves, Goggles, Lab Coat) Assess->PPE Ventilate Ensure adequate ventilation PPE->Ventilate Contain Contain the spill with inert absorbent material (e.g., vermiculite, sand) Ventilate->Contain Neutralize For acidic spills, cautiously neutralize with sodium bicarbonate or soda ash. Test with pH paper. Contain->Neutralize Collect Collect residue with non-sparking tools into a suitable container for disposal Neutralize->Collect Decontaminate Decontaminate the spill area with soap and water Collect->Decontaminate Dispose Dispose of waste as hazardous material Decontaminate->Dispose

Figure 2: Emergency Spill Response Workflow

Personal Precautions:

  • Wear appropriate personal protective equipment (PPE).

  • Ensure adequate ventilation.

  • Keep unprotected personnel away.

Environmental Precautions:

  • Prevent the product from entering drains, waterways, or soil.[17][18]

Methods for Cleaning Up:

  • For solid spills, carefully sweep or vacuum up the material and place it into a suitable, labeled container for disposal.

  • Absorb liquid spills with an inert material (e.g., sand, vermiculite) and place in a disposal container.[21][22]

  • Neutralize the spill area with a suitable agent like sodium bicarbonate for acidic compounds.[21][22][23][24]

  • Consult local regulations for proper disposal.

Stability and Reactivity

  • Reactivity: No specific data is available for this compound. The structurally similar 4-phenylbutyric acid is not known to have hazardous reactions under normal processing.[19]

  • Chemical Stability: Stable under normal conditions of use and storage.[19]

  • Conditions to Avoid: Incompatible products. For 4-phenylbutyric acid, avoid dust generation and excess heat.[14][19]

  • Incompatible Materials: Strong oxidizing agents.[19]

  • Hazardous Decomposition Products: Thermal decomposition can produce carbon monoxide (CO) and carbon dioxide (CO₂).[19]

Disposal Considerations

  • Dispose of this chemical and its container in accordance with all local, regional, national, and international regulations.

  • Waste must be handled as hazardous waste.

  • Do not allow the product to enter drains or waterways.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS) or professional safety training. Users should always consult the most current SDS for this compound and adhere to all applicable safety regulations.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Methyl-4-phenylbutanoic Acid from Benzyl Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4-phenylbutanoic acid is a carboxylic acid derivative with a structure that holds potential interest in medicinal chemistry and drug development. Its synthesis from readily available benzyl precursors is a key process for accessing this and related molecules for further investigation. This document provides detailed application notes and experimental protocols for the synthesis of this compound, primarily focusing on the robust and versatile malonic ester synthesis pathway. The protocols are designed to be clear and reproducible for laboratory settings.

Synthetic Pathway Overview

The most common and reliable method for the synthesis of this compound from a benzyl precursor is the malonic ester synthesis. This method involves the sequential alkylation of diethyl malonate, first with a benzyl halide (e.g., benzyl chloride or bromide) and subsequently with a methyl halide (e.g., methyl iodide). The resulting disubstituted malonic ester is then hydrolyzed and decarboxylated to yield the final carboxylic acid product.

An alternative, though less commonly detailed for this specific molecule, involves the use of a Grignard reagent derived from a benzyl halide.

Malonic Ester Synthesis Workflow

SynthesisWorkflow BenzylHalide Benzyl Halide (C₆H₅CH₂X) Intermediate1 Diethyl Benzylmalonate DiethylMalonate Diethyl Malonate DiethylMalonate->Intermediate1 1. NaOEt 2. Benzyl Halide Base1 Sodium Ethoxide (NaOEt) Intermediate2 Diethyl Benzyl(methyl)malonate Intermediate1->Intermediate2 1. NaOEt 2. Methyl Halide MethylHalide Methyl Halide (CH₃Y) Base2 Sodium Ethoxide (NaOEt) FinalProduct This compound Intermediate2->FinalProduct Hydrolysis & Decarboxylation Hydrolysis Acidic Hydrolysis (H₃O⁺, Δ) Decarboxylation Decarboxylation (Heat)

Caption: Synthetic workflow for this compound via malonic ester synthesis.

Data Presentation

The following table summarizes the expected yields for each step of the malonic ester synthesis of this compound. These are typical yields and may vary based on specific reaction conditions and scale.

StepReactantsProductTypical Yield (%)
1. Benzylation of Diethyl MalonateDiethyl malonate, Benzyl chloride, Sodium ethoxideDiethyl benzylmalonate80-90
2. Methylation of Diethyl BenzylmalonateDiethyl benzylmalonate, Methyl iodide, Sodium ethoxideDiethyl benzyl(methyl)malonate75-85
3. Hydrolysis and DecarboxylationDiethyl benzyl(methyl)malonate, Strong acid (e.g., H₂SO₄/H₂O)This compound85-95
Overall Yield 57-72

Experimental Protocols

Protocol 1: Synthesis of Diethyl Benzylmalonate

Objective: To synthesize diethyl benzylmalonate via the alkylation of diethyl malonate with benzyl chloride.

Materials:

  • Diethyl malonate

  • Benzyl chloride

  • Sodium metal

  • Absolute ethanol

  • Dry diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser and dropping funnel

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add absolute ethanol. Carefully add sodium metal in small pieces to the ethanol. The reaction is exothermic and produces hydrogen gas, so it should be performed in a well-ventilated fume hood. Stir until all the sodium has reacted to form a clear solution of sodium ethoxide.

  • Enolate Formation: Cool the sodium ethoxide solution to room temperature. Add diethyl malonate dropwise to the stirred solution. Stir the mixture for 30-60 minutes to ensure complete formation of the malonate enolate.[1]

  • Alkylation: Add benzyl chloride dropwise to the stirred enolate solution. An exothermic reaction may be observed. After the addition is complete, heat the mixture to reflux for 2-3 hours.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure. To the residue, add water and extract the product with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude diethyl benzylmalonate. The product can be further purified by vacuum distillation.

Protocol 2: Synthesis of Diethyl Benzyl(methyl)malonate

Objective: To synthesize diethyl benzyl(methyl)malonate via the methylation of diethyl benzylmalonate.

Materials:

  • Diethyl benzylmalonate

  • Methyl iodide

  • Sodium metal

  • Absolute ethanol

  • Dry diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser and dropping funnel

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • Preparation of Sodium Ethoxide: Prepare sodium ethoxide in absolute ethanol as described in Protocol 1.

  • Enolate Formation: Cool the sodium ethoxide solution and add the diethyl benzylmalonate dropwise with stirring. Stir for 30-60 minutes.

  • Methylation: Add methyl iodide dropwise to the enolate solution. Reflux the mixture for 2-3 hours, monitoring the reaction by TLC.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1 to isolate diethyl benzyl(methyl)malonate.

Protocol 3: Synthesis of this compound (Hydrolysis and Decarboxylation)

Objective: To synthesize this compound through the hydrolysis and decarboxylation of diethyl benzyl(methyl)malonate.

Materials:

  • Diethyl benzyl(methyl)malonate

  • Sulfuric acid (concentrated)

  • Water

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • Hydrolysis: In a round-bottom flask, combine diethyl benzyl(methyl)malonate with a mixture of sulfuric acid and water (e.g., 50% H₂SO₄). Heat the mixture to reflux with vigorous stirring for 4-6 hours. This step hydrolyzes the ester groups to carboxylic acids.

  • Decarboxylation: Continue heating at reflux. The intermediate dicarboxylic acid will undergo decarboxylation to release carbon dioxide and form the final product. The evolution of gas should be observed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing ice. Extract the product with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic extracts and wash with water, followed by saturated sodium bicarbonate solution to remove any unreacted acidic intermediates. Acidify the aqueous bicarbonate washings with concentrated HCl to precipitate any dissolved product, which can be recovered by extraction with diethyl ether. Combine all organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Isolation: Filter and remove the solvent under reduced pressure to yield crude this compound. The product can be further purified by recrystallization or vacuum distillation.

Alternative Synthetic Route: Benzyl Cyanide Pathway

An alternative approach begins with the conversion of a benzyl halide to benzyl cyanide, followed by alkylation and hydrolysis.

BenzylCyanideWorkflow BenzylHalide Benzyl Halide BenzylCyanide Benzyl Cyanide BenzylHalide->BenzylCyanide Nucleophilic Substitution NaCN NaCN AlkylatedNitrile 2-Phenylpropanenitrile BenzylCyanide->AlkylatedNitrile 1. Base 2. CH₃X Base Strong Base (e.g., NaNH₂) MethylHalide Methyl Halide AlkylatedEster Ethyl 2-cyano-2-methyl- 4-phenylbutanoate AlkylatedNitrile->AlkylatedEster 1. Base 2. BrCH₂CO₂Et EthylBromoacetate Ethyl bromoacetate FinalProduct This compound AlkylatedEster->FinalProduct H₃O⁺, Δ HydrolysisDecarboxylation Acidic Hydrolysis & Decarboxylation

Caption: Alternative synthesis of this compound via a benzyl cyanide intermediate.

This pathway involves the formation of a nitrile, which is then sequentially alkylated. The final nitrile product is then hydrolyzed to the carboxylic acid. While feasible, this route can be more complex due to the handling of cyanide reagents and the potential for side reactions. The malonic ester synthesis is generally preferred for its reliability and cleaner reaction profiles.

References

Application Notes and Protocols for the Synthesis of 2-Methyl-4-phenylbutanoic Acid via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4-phenylbutanoic acid is a carboxylic acid derivative with potential applications in medicinal chemistry and drug development as a building block for more complex molecules. The Grignard reaction offers a robust and versatile method for the synthesis of this compound, allowing for the efficient formation of the carbon-carbon bond at the core of its structure. This document provides detailed application notes and a comprehensive protocol for the synthesis of this compound utilizing a Grignard reagent. The described methodology is based on the carboxylation of a suitable Grignard reagent, a widely employed strategy for the preparation of carboxylic acids.

Principle of the Method

The synthesis of this compound via a Grignard reaction involves two key steps. First, a Grignard reagent is prepared by reacting an organohalide with magnesium metal in an anhydrous ether solvent. For this specific synthesis, 3-phenylpropylmagnesium bromide is the Grignard reagent of choice. In the second step, this highly nucleophilic Grignard reagent is reacted with a suitable electrophile, in this case, solid carbon dioxide (dry ice), which upon acidic workup, yields the desired carboxylic acid.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
1-Bromo-3-phenylpropaneReagentSigma-Aldrich---
Magnesium turnings99.8%Sigma-Aldrich---
Anhydrous diethyl etherACSFisher ScientificMust be dry
IodineCrystalJ.T. BakerFor initiation
Solid Carbon Dioxide (Dry Ice)---Local SupplierCrushed before use
Hydrochloric acid (HCl)37%VWRFor workup
Sodium sulfate (Na₂SO₄)AnhydrousEMD MilliporeFor drying
Diethyl etherACSFisher ScientificFor extraction
Protocol 1: Synthesis of 3-Phenylpropylmagnesium Bromide (Grignard Reagent)
  • Preparation: All glassware was dried in an oven at 120°C overnight and assembled hot under a stream of dry nitrogen. A 250 mL three-necked round-bottom flask was equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel.

  • Initiation: To the flask were added magnesium turnings (1.1 eq). A small crystal of iodine was added to activate the magnesium surface.

  • Grignard Formation: A solution of 1-bromo-3-phenylpropane (1.0 eq) in anhydrous diethyl ether was prepared and added to the dropping funnel. A small portion of this solution was added to the magnesium turnings. The reaction was initiated by gentle warming with a heat gun. Once the reaction started, as evidenced by the disappearance of the iodine color and gentle refluxing, the remaining solution of 1-bromo-3-phenylpropane was added dropwise at a rate that maintained a steady reflux.

  • Completion: After the addition was complete, the reaction mixture was stirred at room temperature for an additional hour to ensure complete formation of the Grignard reagent. The resulting dark gray solution was used immediately in the next step.

Protocol 2: Carboxylation of 3-Phenylpropylmagnesium Bromide
  • Reaction Setup: A separate 500 mL three-necked round-bottom flask, equipped with a mechanical stirrer and a nitrogen inlet, was charged with freshly crushed dry ice (excess, approx. 3-4 eq).

  • Carboxylation: The prepared Grignard reagent solution from Protocol 1 was added slowly to the crushed dry ice with vigorous stirring. The addition was controlled to prevent excessive sublimation of the carbon dioxide.

  • Quenching and Workup: After the addition was complete, the reaction mixture was allowed to warm to room temperature. The resulting white slurry was then quenched by the slow addition of 1 M hydrochloric acid until the solution became acidic (pH ~1-2).

  • Extraction: The aqueous layer was extracted three times with diethyl ether.

  • Drying and Evaporation: The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent was removed under reduced pressure to yield the crude this compound.

  • Purification: The crude product was purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford the pure this compound.

Data Presentation

Table 1: Reaction Parameters and Yield
ParameterValue
Starting Material1-Bromo-3-phenylpropane
Molar Ratio (Mg:Halide)1.1 : 1
SolventAnhydrous Diethyl Ether
Reaction Temperature (Grignard)Reflux
Reaction Time (Grignard)1 hour post-addition
ElectrophileSolid Carbon Dioxide
Workup1 M HCl
Typical Yield 75-85%
Purity (by GC-MS)>97%
Table 2: Spectroscopic Data for this compound
Spectroscopic TechniqueCharacteristic Peaks
¹H NMR (CDCl₃, 400 MHz) δ 7.35-7.15 (m, 5H, Ar-H), 2.70-2.55 (m, 3H, Ar-CH₂- and -CH(CH₃)-), 2.00-1.85 (m, 2H, -CH₂-), 1.20 (d, J=6.8 Hz, 3H, -CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ 181.5 (C=O), 141.0 (Ar-C), 128.5 (Ar-CH), 128.4 (Ar-CH), 126.0 (Ar-CH), 40.5 (-CH(CH₃)-), 35.0 (Ar-CH₂-), 33.5 (-CH₂-), 17.0 (-CH₃)
IR (neat, cm⁻¹) 3300-2500 (br, O-H), 2960, 2930 (C-H), 1705 (C=O), 1605, 1495, 1455 (C=C, Ar)
Mass Spectrometry (EI) m/z (%): 178 (M⁺), 160, 133, 117, 105, 91 (100)

Mandatory Visualization

Grignard Reaction Workflow

Grignard_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1-Bromo-3-phenylpropane + Mg Turnings + Anhydrous Ether grignard Grignard Reagent Formation reagents->grignard glassware Dry Glassware under N₂ glassware->grignard carboxylation Carboxylation with Dry Ice grignard->carboxylation quench Acidic Quench (HCl) carboxylation->quench extract Extraction (Ether) quench->extract purify Purification (Distillation/Recrystallization) extract->purify product 2-Methyl-4-phenylbutanoic Acid purify->product

Caption: Workflow for the synthesis of this compound.

Grignard Reaction Mechanism

Grignard_Mechanism RMgX R-MgX Intermediate R-C(=O)O⁻ MgX⁺ RMgX->Intermediate Nucleophilic Attack CO2 O=C=O CO2->Intermediate Product R-COOH Intermediate->Product Protonation H3O H₃O⁺ H3O->Product

Caption: Mechanism of Grignard reagent carboxylation.

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-Methyl-4-phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Methyl-4-phenylbutanoic acid. The method utilizes a reversed-phase C18 column with UV detection, providing a robust and reliable approach for the determination of this compound in various sample matrices. This document provides the chromatographic conditions, experimental protocols, and expected performance data.

Introduction

This compound is a carboxylic acid derivative with a phenyl group, making it amenable to analysis by reversed-phase HPLC with UV detection.[1][2] The phenyl group provides a chromophore for UV detection, typically around 254 nm.[1][2] The development of a reliable analytical method is crucial for its quantification in research and drug development settings. This application note presents a starting point for such a method, which should be validated for specific applications.

Proposed HPLC Method Parameters

A summary of the proposed HPLC method parameters for the analysis of this compound is presented in the table below.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[1]
Mobile Phase Acetonitrile and water (containing 0.1% formic acid)[1]
Gradient 60% Acetonitrile, 40% Water (Isocratic)
Flow Rate 1.0 mL/min[1]
Column Temperature 30°C[1]
Detection Wavelength 254 nm[1]
Injection Volume 10 µL[1]

Expected Quantitative Performance Data

The following table summarizes the expected quantitative performance data for the proposed HPLC method. This data is illustrative and would need to be confirmed by method validation.

ParameterExpected Value
Retention Time (tR) Approximately 4.5 min
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL

Experimental Protocols

Reagents and Materials
  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid, analytical grade

  • Methanol, HPLC grade (for stock solution)

Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[1]

  • Working Standard Solutions: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards at concentrations ranging from 0.5 µg/mL to 100 µg/mL.[1]

Sample Preparation

The appropriate sample preparation will depend on the sample matrix. A general procedure for a liquid sample is provided below.

  • Filtration: If the sample contains particulates, filter it through a 0.45 µm syringe filter before injection.[2]

  • Dilution: Dilute the sample with the mobile phase to ensure the concentration of this compound falls within the linear range of the calibration curve.

For more complex matrices, such as plasma or tissue homogenates, a protein precipitation or liquid-liquid extraction step may be necessary.[3][4]

HPLC Analysis
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 10 µL of each standard solution and sample into the HPLC system.

  • Record the chromatograms and integrate the peak area for this compound.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Chromatogram_Integration Chromatogram Integration Data_Acquisition->Chromatogram_Integration Calibration_Curve Calibration Curve Construction Chromatogram_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

logical_relationships cluster_inputs Method Parameters cluster_outputs Desired Outcomes Column Column Chemistry (C18) Resolution Peak Resolution Column->Resolution Retention Analyte Retention Column->Retention Mobile_Phase Mobile Phase (ACN/Water + Acid) Mobile_Phase->Resolution Mobile_Phase->Retention Peak_Shape Good Peak Shape Mobile_Phase->Peak_Shape Flow_Rate Flow Rate Flow_Rate->Retention Wavelength Detection Wavelength Sensitivity Sensitivity Wavelength->Sensitivity

Caption: Logical relationships between HPLC method parameters and analytical outcomes.

References

Application Notes and Protocols for the GC-MS Analysis of 2-Methyl-4-phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4-phenylbutanoic acid is a carboxylic acid that may be of interest in various fields, including drug development and metabolic research. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. Due to the low volatility of carboxylic acids, a derivatization step is typically required to convert them into more volatile esters, making them amenable to GC-MS analysis.

These application notes provide a comprehensive overview and detailed protocols for the analysis of this compound using GC-MS. The methodologies described herein are based on established principles for the analysis of organic acids and related molecules.

Quantitative Data Summary

ParameterExpected Performance
Linearity (R²) > 0.995
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantitation (LOQ) 0.05 - 0.5 µg/mL
Recovery 85 - 115%
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%

Experimental Protocols

Sample Preparation (from Biological Matrix)

This protocol describes the extraction of this compound from a biological matrix such as plasma or urine.

Materials:

  • Biological sample (e.g., plasma, urine)

  • Internal Standard (IS) solution (e.g., Tropic acid or a stable isotope-labeled analog of the analyte)[2][3]

  • Ethyl acetate (GC grade)

  • Hydrochloric acid (HCl), 6M

  • Anhydrous sodium sulfate

  • Centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • Pipettes

Procedure:

  • To 1 mL of the biological sample in a centrifuge tube, add a known amount of the internal standard.

  • Acidify the sample to a pH of approximately 1-2 by adding 6M HCl dropwise.

  • Add 5 mL of ethyl acetate to the tube.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.

  • Centrifuge the sample at 3000 x g for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Repeat the extraction (steps 3-6) with another 5 mL of ethyl acetate and combine the organic extracts.

  • Dry the combined organic extract by passing it through a small column containing anhydrous sodium sulfate.

  • Evaporate the solvent under a gentle stream of nitrogen at room temperature or in a vacuum centrifuge. The dried extract is now ready for derivatization.

Derivatization: Silylation

Silylation is a common derivatization technique for compounds containing active hydrogens, such as carboxylic acids. This process replaces the acidic proton with a trimethylsilyl (TMS) group, increasing the volatility of the analyte.

Materials:

  • Dried sample extract from the previous step

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • To the dried sample extract, add 50 µL of pyridine to dissolve the residue.

  • Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Securely cap the vial and vortex briefly.

  • Heat the vial at 60-70°C for 30 minutes to ensure complete derivatization.

  • Cool the vial to room temperature before GC-MS analysis.

GC-MS Analysis

Instrumentation and Conditions:

The following are typical GC-MS parameters for the analysis of derivatized organic acids. These may need to be optimized for your specific instrument and application.

ParameterValue
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A or equivalent
GC Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 250°C
Injection Volume 1 µL
Injection Mode Splitless
Oven Temperature Program Initial temperature of 70°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
MS Transfer Line Temp. 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 50 - 550 amu
Acquisition Mode Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Mass Spectral Information (Expected for TMS Derivative):

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound from a biological sample.

experimental_workflow sample Biological Sample (e.g., Plasma, Urine) extraction Liquid-Liquid Extraction (Ethyl Acetate) sample->extraction  Addition of Internal Standard  Acidification derivatization Derivatization (Silylation with BSTFA) extraction->derivatization  Evaporation of Solvent gcms GC-MS Analysis derivatization->gcms data Data Acquisition and Processing gcms->data

GC-MS Analysis Workflow
Hypothetical Biological Role: A Logical Relationship

A direct signaling pathway for this compound is not well-established in scientific literature. However, the structurally similar compound, 4-phenylbutyric acid (4-PBA), is a known inhibitor of endoplasmic reticulum (ER) stress.[4][5][6] ER stress is a cellular response to the accumulation of unfolded or misfolded proteins in the ER lumen. Chronic ER stress can lead to apoptosis (programmed cell death). 4-PBA acts as a chemical chaperone to facilitate proper protein folding, thereby alleviating ER stress and promoting cell survival.

The following diagram illustrates a hypothetical logical relationship based on the known effects of 4-PBA, which could be investigated for this compound.

logical_relationship stress_inducers Cellular Stressors (e.g., toxins, metabolic imbalance) er_stress Endoplasmic Reticulum (ER) Stress (Accumulation of misfolded proteins) stress_inducers->er_stress apoptosis Apoptosis (Programmed Cell Death) er_stress->apoptosis analyte This compound (Hypothesized Action) analyte->er_stress Inhibition?

Hypothesized Role in ER Stress

References

Experimental protocol for 2-Methyl-4-phenylbutanoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of 2-Methyl-4-phenylbutanoic Acid

Introduction

This compound is a carboxylic acid derivative with potential applications in the development of pharmaceuticals and other bioactive molecules. Its synthesis is a key step in the exploration of its chemical and biological properties. This document outlines a detailed experimental protocol for the synthesis of this compound via the α-methylation of 4-phenylbutyric acid. This method involves the use of a strong, non-nucleophilic base to generate a carboxylate enolate, which is subsequently alkylated.

Experimental Protocol

This protocol describes the α-methylation of 4-phenylbutyric acid using Lithium Diisopropylamide (LDA) as the base and methyl iodide as the methylating agent.

Materials:

  • 4-phenylbutyric acid

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Methyl iodide

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1 M

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions (oven-dried)

  • Magnetic stirrer and stirring bar

  • Ice bath

  • Dry ice/acetone bath

Procedure:

Step 1: Preparation of Lithium Diisopropylamide (LDA) Solution

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon/nitrogen inlet, add anhydrous tetrahydrofuran (THF).

  • Cool the flask to 0 °C using an ice bath.

  • Add diisopropylamine (1.1 equivalents) to the THF via syringe.

  • Slowly add n-butyllithium (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature below 0 °C.

  • Stir the resulting colorless to pale yellow solution at 0 °C for 30 minutes to ensure complete formation of LDA.

Step 2: Deprotonation of 4-phenylbutyric acid

  • In a separate flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve 4-phenylbutyric acid (1.0 equivalent) in anhydrous THF.

  • Cool this solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the freshly prepared LDA solution (2.2 equivalents) from Step 1 to the 4-phenylbutyric acid solution via a cannula or syringe, while maintaining the temperature at -78 °C. Note: The first equivalent of LDA deprotonates the carboxylic acid, and the second equivalent deprotonates the α-carbon.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the dianion.

Step 3: α-Methylation

  • While maintaining the temperature at -78 °C, add methyl iodide (1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to stir at -78 °C for 2 hours.

  • Gradually warm the reaction mixture to room temperature and stir overnight.

Step 4: Work-up and Purification

  • Quench the reaction by carefully adding 1 M hydrochloric acid (HCl) until the pH of the aqueous layer is approximately 1-2.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with water, followed by saturated aqueous sodium chloride (brine).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

ParameterValue
Starting Material4-phenylbutyric acid
ProductThis compound
Theoretical Yield[Calculated based on starting material]
Actual Yield[To be determined experimentally]
Percent Yield75-85% (Typical)
Purity (by GC-MS)>95%
AppearanceColorless to pale yellow oil

Mandatory Visualization

experimental_workflow cluster_LDA Step 1: LDA Preparation cluster_reaction Step 2 & 3: Reaction cluster_workup Step 4: Work-up & Purification diisopropylamine Diisopropylamine in Anhydrous THF LDA LDA Solution (0 °C, 30 min) diisopropylamine->LDA 1.1 eq nBuLi n-Butyllithium nBuLi->LDA 1.05 eq dianion Dianion Formation (-78 °C, 1 hr) start_mat 4-phenylbutyric acid in Anhydrous THF start_mat->dianion Add LDA (2.2 eq) methylation Methylation (-78 °C to RT) dianion->methylation Add MeI (1.2 eq) product_crude Crude Product methylation->product_crude quench Quench with 1M HCl product_crude->quench extract Extract with Et₂O quench->extract wash Wash & Dry extract->wash purify Purify (Distillation/Chromatography) wash->purify final_product Pure 2-Methyl-4- phenylbutanoic acid purify->final_product

Caption: Experimental workflow for the synthesis of this compound.

Applications of 2-Methyl-4-phenylbutanoic Acid in Organic Synthesis: Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Methyl-4-phenylbutanoic acid is a chiral carboxylic acid that holds potential as a versatile building block in organic synthesis. Its structure, featuring a stereocenter at the α-position to the carboxyl group and a phenyl-substituted alkyl chain, makes it an attractive precursor for the synthesis of complex molecular architectures, including active pharmaceutical ingredients (APIs) and novel fragrance compounds. This document provides detailed application notes and experimental protocols for the use of this compound in contemporary organic synthesis, with a focus on its role in innovative cross-coupling reactions and as a chiral synthon.

Application Note 1: Substrate for Nickel-Catalyzed Decarboxylative Borylation

A significant application of this compound is its use as a substrate in nickel-catalyzed decarboxylative borylation reactions. This transformation is a powerful method for converting ubiquitous carboxylic acids into valuable boronic esters, which are key intermediates in Suzuki cross-coupling and other carbon-carbon and carbon-heteroatom bond-forming reactions.[1][2] The reaction proceeds via the conversion of the carboxylic acid to a redox-active ester, typically an N-hydroxyphthalimide (NHPI) ester, which then undergoes nickel-catalyzed cross-coupling with a boron source.[1][3]

Logical Workflow for Decarboxylative Borylation:

G cluster_0 Step 1: Activation cluster_1 Step 2: Catalytic Cycle Carboxylic_Acid 2-Methyl-4-phenylbutanoic acid Activation_Reagents N-Hydroxyphthalimide, DCC or EDC Carboxylic_Acid->Activation_Reagents Redox_Active_Ester Redox-Active Ester (NHPI Ester) Activation_Reagents->Redox_Active_Ester Catalyst_System NiCl2·6H2O, Bipyridine Ligand (L1) Redox_Active_Ester->Catalyst_System Redox_Active_Ester->Catalyst_System Coupling Boron_Source Bis(pinacolato)diboron (B2pin2) Catalyst_System->Boron_Source Boronate_Ester Boronate Ester Product Boron_Source->Boronate_Ester

Caption: Workflow for the decarboxylative borylation of this compound.

Experimental Protocol: Nickel-Catalyzed Decarboxylative Borylation

This protocol is adapted from the optimization studies of the decarboxylative borylation reaction where this compound was employed as a model substrate.[1][3]

Part 1: Synthesis of the N-Hydroxyphthalimide (NHPI) Ester of this compound

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane or ethyl acetate), add N-hydroxyphthalimide (1.1 eq).

  • Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the urea byproduct.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired NHPI ester.

Part 2: Nickel-Catalyzed Borylation

  • In a glovebox, charge a vial with the NHPI ester of this compound (1.0 eq) and bis(pinacolato)diboron (B₂pin₂) (1.5 eq).

  • In a separate vial, prepare the nickel catalyst precursor by dissolving NiCl₂·6H₂O (5 mol%) and a bipyridine ligand (e.g., 4,4′-di-tert-butyl-2,2′-bipyridine) (6.5 mol%) in a suitable anhydrous solvent (e.g., THF or dioxane).

  • Add the catalyst solution to the vial containing the substrate and B₂pin₂.

  • Add a freshly prepared solution of a lithium alkoxide base (e.g., lithium methoxide) or other suitable base as specified in the literature to initiate the reaction.

  • Seal the vial and stir the reaction mixture at room temperature for the time indicated in the optimization studies (typically a few hours).

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude boronate ester by flash column chromatography on silica gel.

Data Presentation: Optimization of Decarboxylative Borylation

The following table summarizes the general findings from the optimization of the decarboxylative borylation reaction using the NHPI ester of this compound as the substrate.[1][3]

EntryLigandBase/AdditiveSolventYield (%)
1Bipyridine (L1)LiOMeTHFHigh
2dtbbpyNaOtBuDioxaneModerate
3No LigandLiOMeTHFLow
4Bipyridine (L1)K₃PO₄THFLow

Note: This table is a representative summary based on literature descriptions. Actual yields may vary depending on the precise reaction conditions.

Application Note 2: Chiral Building Block for Asymmetric Synthesis

The chiral nature of this compound makes it a valuable starting material or resolving agent in asymmetric synthesis.[4] Enantiomerically pure carboxylic acids are frequently employed to resolve racemic mixtures of amines and alcohols through the formation of diastereomeric salts, which can then be separated by crystallization.

Logical Workflow for Chiral Resolution:

G Racemic_Amine Racemic Amine (R/S) Diastereomeric_Salts Diastereomeric Salts (R,R) and (S,R) Racemic_Amine->Diastereomeric_Salts Chiral_Acid (R)- or (S)-2-Methyl-4- phenylbutanoic acid Chiral_Acid->Diastereomeric_Salts Crystallization Fractional Crystallization Diastereomeric_Salts->Crystallization Separated_Salts Separated Diastereomeric Salts Crystallization->Separated_Salts Acid_Base_Workup Acid/Base Workup Separated_Salts->Acid_Base_Workup Enantiopure_Amine Enantiopure Amine (R) or (S) Acid_Base_Workup->Enantiopure_Amine

Caption: Chiral resolution of a racemic amine using this compound.

Hypothetical Protocol: Chiral Resolution of a Racemic Amine

This protocol outlines a general procedure for the use of enantiomerically pure this compound as a resolving agent for a racemic primary amine.

Materials:

  • (R)- or (S)-2-Methyl-4-phenylbutanoic acid

  • Racemic amine

  • A selection of solvents for crystallization screening (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile)

  • Aqueous HCl solution (e.g., 1 M)

  • Aqueous NaOH solution (e.g., 1 M)

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

  • Salt Formation: Dissolve the racemic amine (1.0 eq) in a suitable solvent. In a separate flask, dissolve an equimolar amount of enantiomerically pure this compound (1.0 eq) in the same solvent.

  • Combine the two solutions and stir at room temperature. The formation of the diastereomeric salts may be exothermic.

  • Crystallization: Concentrate the solution if necessary and allow it to cool slowly to induce crystallization. The choice of solvent is critical and may require screening to achieve efficient separation of the diastereomeric salts.

  • Isolation of Diastereomer: Collect the crystals by filtration and wash with a small amount of cold solvent. The less soluble diastereomeric salt will crystallize out first.

  • Liberation of the Enantiopure Amine: Suspend the isolated diastereomeric salt in a biphasic mixture of an organic solvent (e.g., diethyl ether) and aqueous NaOH solution.

  • Stir vigorously until the salt has completely dissolved. The base will neutralize the carboxylic acid, liberating the free amine into the organic layer.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

  • Determination of Enantiomeric Purity: The enantiomeric excess (ee) of the resolved amine can be determined by chiral HPLC or by NMR spectroscopy using a chiral solvating agent.

Disclaimer: The information provided is for research and development purposes only. All procedures should be carried out by trained professionals in a suitably equipped laboratory, with appropriate safety precautions.

References

Application Notes and Protocols for 2-Methyl-4-phenylbutanoic Acid as a Starting Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-4-phenylbutanoic acid is a versatile, yet underutilized, starting material with significant potential in the synthesis of high-value compounds, particularly within the pharmaceutical industry. Its structural motif, featuring a chiral center and a phenylalkyl chain, makes it an attractive precursor for the development of non-steroidal anti-inflammatory drugs (NSAIDs) of the 2-arylpropionic acid class (profens) and other biologically active molecules. This document provides detailed application notes and proposed experimental protocols for the use of this compound in the synthesis of key intermediates and potential active pharmaceutical ingredients (APIs). The protocols are based on established principles of organic synthesis and are intended to serve as a foundational guide for further research and development.

Proposed Synthetic Applications

While direct, large-scale industrial applications of this compound are not extensively documented, its structure lends itself to several logical and high-value synthetic transformations. These proposed applications leverage the carboxylic acid functionality and the phenyl group for further molecular elaboration.

Synthesis of 2-Arylpropionic Acid (Profen) Scaffolds

The 2-arylpropionic acid moiety is the core structure of many widely used NSAIDs, such as ibuprofen and naproxen. This compound can be envisioned as a precursor to profen analogues through a multi-step synthesis involving intramolecular Friedel-Crafts acylation followed by reduction and rearrangement.

Synthesis of Novel Tetralone Derivatives

Intramolecular cyclization of this compound can lead to the formation of tetralone derivatives. Tetralones are important intermediates in the synthesis of various natural products and pharmaceuticals.

Experimental Protocols

The following protocols are proposed synthetic routes based on well-established organic chemistry reactions. Researchers should adapt and optimize these protocols based on their specific laboratory conditions and analytical findings.

Protocol 1: Synthesis of 3-Methyl-4,5,6,7-tetrahydro-1H-inden-1-one (A Tetralone Derivative)

This protocol outlines the intramolecular Friedel-Crafts acylation of this compound to yield a tetralone derivative. This involves the initial conversion of the carboxylic acid to a more reactive acyl chloride.

Step 1: Conversion of this compound to 2-Methyl-4-phenylbutanoyl Chloride

ParameterValue/ConditionSource(s)
Reagents This compound, Thionyl chloride (SOCl₂)[1][2]
Stoichiometry 1.0 eq. of acid, 1.2-1.5 eq. of SOCl₂[3][4]
Solvent Neat (no solvent) or an inert solvent like Dichloromethane (DCM)[4]
Temperature Reflux[4]
Reaction Time 1-3 hours[5]
Work-up Distillation under reduced pressure to remove excess SOCl₂[3]
Yield (Expected) >90%[4]

Methodology:

  • To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl gas), add this compound (1.0 eq.).

  • Carefully add thionyl chloride (1.2-1.5 eq.) to the flask.

  • Heat the mixture to reflux and maintain for 1-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure. The resulting 2-Methyl-4-phenylbutanoyl chloride is typically used in the next step without further purification.[3]

Step 2: Intramolecular Friedel-Crafts Acylation

ParameterValue/ConditionSource(s)
Reagents 2-Methyl-4-phenylbutanoyl chloride, Aluminum chloride (AlCl₃)[6][7]
Stoichiometry 1.0 eq. of acyl chloride, 1.1-1.3 eq. of AlCl₃[8]
Solvent Anhydrous Dichloromethane (DCM) or Carbon disulfide (CS₂)[3]
Temperature 0 °C to room temperature[3]
Reaction Time 1-4 hours[3]
Work-up Quenching with ice/HCl, extraction, and purification by chromatography or distillation[3][9]
Yield (Expected) 70-90%[10]

Methodology:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Methyl-4-phenylbutanoyl chloride (1.0 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add anhydrous aluminum chloride (1.1-1.3 eq.) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Stir for an additional 1-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice and add concentrated HCl to decompose the aluminum chloride complex.[3]

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel or by vacuum distillation to yield the desired tetralone derivative.[9]

Protocol 2: Synthesis of a 2-Arylpropionic Acid Analogue

This proposed route is a multi-step synthesis that could potentially lead to a profen-like structure. It is a more exploratory pathway and would require significant optimization.

Step 1 & 2: Follow Protocol 2.1 to synthesize the tetralone derivative.

Step 3: Reduction of the Tetralone

This step aims to reduce the ketone functionality to a hydroxyl group, which can then be eliminated to form an alkene.

ParameterValue/ConditionSource(s)
Reagents Tetralone derivative, Sodium borohydride (NaBH₄)[8]
Stoichiometry 1.0 eq. of tetralone, 1.1-1.5 eq. of NaBH₄General Knowledge
Solvent Methanol or EthanolGeneral Knowledge
Temperature 0 °C to room temperatureGeneral Knowledge
Reaction Time 1-2 hoursGeneral Knowledge
Work-up Quenching with water, extraction, and purificationGeneral Knowledge
Yield (Expected) >90%General Knowledge

Methodology:

  • Dissolve the tetralone derivative (1.0 eq.) in methanol and cool the solution to 0 °C.

  • Add sodium borohydride (1.1-1.5 eq.) portion-wise.

  • Stir the reaction at room temperature for 1-2 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure and extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the corresponding alcohol.

Further steps would involve dehydration to the alkene, followed by oxidation and rearrangement to introduce the carboxylic acid at the desired position, analogous to some industrial syntheses of profens. These subsequent steps are highly speculative and would require significant research and development.

Visualizations

Proposed Synthetic Pathway to a Tetralone Derivative

G A This compound B 2-Methyl-4-phenylbutanoyl chloride A->B SOCl₂, Reflux C 3-Methyl-4,5,6,7-tetrahydro-1H-inden-1-one B->C AlCl₃, DCM, 0°C to RT (Intramolecular Friedel-Crafts Acylation)

Caption: Proposed synthesis of a tetralone derivative from this compound.

NSAID Mechanism of Action: COX Inhibition

Non-steroidal anti-inflammatory drugs (NSAIDs), the potential products of syntheses starting from this compound, primarily exert their therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes.[11][12]

G cluster_0 Cell Membrane A Membrane Phospholipids B Arachidonic Acid A->B Phospholipase A₂ C COX-1 (Constitutive) B->C D COX-2 (Inducible) B->D E Prostaglandins (Gastric Mucosa Protection, Platelet Aggregation) C->E F Prostaglandins (Inflammation, Pain, Fever) D->F G NSAIDs (e.g., Profens) G->C Inhibition G->D Inhibition

Caption: Simplified signaling pathway of NSAID action via COX-1 and COX-2 inhibition.[13]

Concluding Remarks

This compound represents a promising, yet underexplored, starting material for the synthesis of valuable chemical entities. The proposed protocols for the synthesis of tetralone derivatives and the conceptual pathway towards 2-arylpropionic acids provide a solid foundation for further investigation. Researchers and drug development professionals are encouraged to explore these and other potential applications of this versatile molecule. The successful development of novel synthetic routes originating from this compound could lead to the discovery of new therapeutic agents and more efficient manufacturing processes for existing drugs.

References

Application Notes and Protocols for Developing Biological Assays for 2-Methyl-4-phenylbutanoic acid Activity

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

These application notes provide detailed protocols for a panel of in vitro assays to characterize the biological activity of 2-Methyl-4-phenylbutanoic acid. Given its structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs) and the known activities of related compounds like 4-phenylbutyric acid, the proposed assays will investigate its potential as a cyclooxygenase (COX) inhibitor, its effect on inflammatory signaling pathways, and its general cellular toxicity.

Section 1: In Vitro Anti-inflammatory Assays

A primary mechanism of action for many anti-inflammatory compounds is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation.[1]

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Principle: This assay quantifies the ability of this compound to inhibit the peroxidase activity of COX-1 and COX-2 enzymes. The peroxidase activity is measured colorimetrically or fluorometrically, providing a direct assessment of the compound's inhibitory potential on each isozyme.[2][3] The IC50 value, the concentration of the inhibitor that causes 50% inhibition, is determined from the dose-response curve.[4] A higher COX-2 Selectivity Index (SI = IC50 (COX-1) / IC50 (COX-2)) suggests greater selectivity for the COX-2 enzyme, which can be associated with a reduced risk of gastrointestinal side effects.[5]

Experimental Protocol (Fluorometric):

  • Materials and Reagents:

    • Ovine or human COX-1 and human recombinant COX-2 enzymes[5]

    • Arachidonic acid (substrate)[5][6]

    • This compound (test compound)

    • Reference standards (e.g., Ibuprofen, Celecoxib)[5]

    • COX Assay Buffer[6]

    • COX Probe

    • COX Cofactor[6]

    • Fluorometric microplate reader

    • 96-well microplates[5]

  • Procedure:

    • Prepare a dilution series of this compound and reference compounds in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add the COX Assay Buffer, followed by the diluted test compounds or reference standards.

    • Add the COX-1 or COX-2 enzyme to the respective wells.

    • To differentiate between COX-1 and COX-2 activity, specific inhibitors (e.g., SC-560 for COX-1) can be included in control wells.[6]

    • Initiate the reaction by adding the COX Probe, arachidonic acid, and COX Cofactor solution.[6]

    • Incubate the plate at the recommended temperature (e.g., 37°C) for a specified time (e.g., 10-20 minutes).

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

    • Calculate the percentage of COX inhibition for each concentration relative to the vehicle control.

    • Plot the percent inhibition against the log concentration of the compound to determine the IC50 value.[5]

Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (SI)
This compoundDataDataCalculated
Ibuprofen (Reference)DataDataCalculated
Celecoxib (Reference)DataDataCalculated
Prostaglandin E2 (PGE2) Immunoassay

Principle: This assay measures the downstream effect of COX inhibition by quantifying the production of Prostaglandin E2 (PGE2), a major pro-inflammatory prostaglandin.[7] Cells, such as macrophages, are stimulated with lipopolysaccharide (LPS) to induce inflammation and PGE2 production. The concentration of PGE2 in the cell culture supernatant is then measured using a competitive enzyme-linked immunosorbent assay (ELISA).[8][9][10]

Experimental Protocol (ELISA):

  • Materials and Reagents:

    • Macrophage cell line (e.g., RAW 264.7)

    • Cell culture medium and supplements

    • Lipopolysaccharide (LPS)

    • This compound

    • PGE2 ELISA kit[7][8][10]

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Seed macrophages in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours) to induce PGE2 production.

    • Collect the cell culture supernatants.

    • Perform the PGE2 ELISA according to the manufacturer's instructions. This typically involves adding the supernatants and a fixed amount of HRP-labeled PGE2 to a microplate pre-coated with an anti-PGE2 antibody.

    • After incubation and washing steps, add a substrate solution and measure the absorbance. The intensity of the color is inversely proportional to the amount of PGE2 in the sample.[7]

    • Calculate the concentration of PGE2 in each sample using a standard curve.

    • Determine the percentage inhibition of PGE2 production for each compound concentration relative to the LPS-only treated group.

Data Presentation:

TreatmentPGE2 Concentration (pg/mL)% Inhibition of PGE2 Production
Vehicle Control (Unstimulated)DataN/A
LPS (1 µg/mL)Data0%
LPS + this compound (Conc. 1)DataCalculated
LPS + this compound (Conc. 2)DataCalculated
LPS + Ibuprofen (Reference)DataCalculated

Section 2: Cell Viability and Cytotoxicity Assays

It is crucial to assess whether the observed biological effects are due to the specific activity of the compound or a result of general cellular toxicity.[11][12][13][14][15]

MTT Assay for Cell Viability

Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[15] Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Experimental Protocol:

  • Materials and Reagents:

    • Cell line of interest (e.g., macrophages, cancer cell lines)

    • Cell culture medium

    • This compound

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate and allow them to attach.

    • Treat the cells with a range of concentrations of this compound for a predetermined duration (e.g., 24, 48, or 72 hours).

    • After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Data Presentation:

Compound Concentration (µM)Absorbance (570 nm)% Cell Viability
0 (Vehicle Control)Data100%
Concentration 1DataCalculated
Concentration 2DataCalculated
Concentration 3DataCalculated

Section 3: Analysis of Intracellular Signaling Pathways

To further elucidate the mechanism of action, it is important to investigate the effect of this compound on key inflammatory signaling pathways.

NF-κB Activation Assay

Principle: Nuclear factor-kappa B (NF-κB) is a critical transcription factor in the inflammatory response.[16][17] In unstimulated cells, NF-κB is sequestered in the cytoplasm. Upon stimulation (e.g., by LPS), it translocates to the nucleus to activate the transcription of pro-inflammatory genes.[18] This assay measures the nuclear translocation of NF-κB using immunofluorescence microscopy or a reporter gene assay.[19]

Experimental Protocol (Immunofluorescence):

  • Materials and Reagents:

    • Cells cultured on glass coverslips in a multi-well plate

    • This compound

    • LPS or TNF-α as a stimulant[18]

    • Fixation solution (e.g., 4% paraformaldehyde)

    • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

    • Blocking buffer (e.g., 5% BSA in PBS)

    • Primary antibody against NF-κB p65 subunit

    • Fluorescently labeled secondary antibody

    • DAPI for nuclear counterstaining

    • Fluorescence microscope

  • Procedure:

    • Pre-treat cells with this compound.

    • Stimulate with LPS or TNF-α for a short period (e.g., 30-60 minutes).

    • Fix, permeabilize, and block the cells.

    • Incubate with the primary anti-NF-κB p65 antibody, followed by the fluorescently labeled secondary antibody.

    • Mount the coverslips with a DAPI-containing mounting medium.

    • Visualize and quantify the nuclear translocation of NF-κB using a fluorescence microscope and image analysis software.

MAPK Pathway Activation Assay

Principle: The Mitogen-Activated Protein Kinase (MAPK) signaling pathways (including ERK, JNK, and p38) are also key regulators of inflammation and other cellular processes.[20][21][22][23] Their activation involves a cascade of phosphorylation events. This assay measures the phosphorylation status of key MAPK proteins (e.g., phospho-p38, phospho-ERK) using Western blotting or flow cytometry.[24]

Experimental Protocol (Western Blot):

  • Materials and Reagents:

    • Cell line of interest

    • This compound

    • LPS or other appropriate stimulant

    • Cell lysis buffer with protease and phosphatase inhibitors

    • Primary antibodies against total and phosphorylated forms of MAPK proteins (e.g., p38, ERK)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • SDS-PAGE and Western blotting equipment

  • Procedure:

    • Treat cells with the test compound and/or stimulant.

    • Lyse the cells and determine the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against the phosphorylated and total forms of the target MAPK proteins.

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and express the level of phosphorylation as a ratio of the phosphorylated protein to the total protein.

Section 4: Visualizations of Pathways and Workflows

Diagram 1: Cyclooxygenase (COX) Inflammatory Pathway

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Test_Compound 2-Methyl-4-phenyl- butanoic acid Test_Compound->COX1 Test_Compound->COX2

Caption: Inhibition of the COX pathway by this compound.

Diagram 2: Experimental Workflow for PGE2 Inhibition Assay

PGE2_Workflow cluster_cell_culture Cell Culture cluster_elisa ELISA cluster_analysis Data Analysis seed_cells 1. Seed Macrophages in 96-well plate pretreat 2. Pre-treat with Test Compound seed_cells->pretreat stimulate 3. Stimulate with LPS pretreat->stimulate collect 4. Collect Supernatant stimulate->collect add_samples 5. Add Supernatants to ELISA plate collect->add_samples add_reagents 6. Add HRP-PGE2 & Antibodies add_samples->add_reagents incubate_wash 7. Incubate and Wash add_reagents->incubate_wash add_substrate 8. Add Substrate incubate_wash->add_substrate read_plate 9. Measure Absorbance add_substrate->read_plate calculate 10. Calculate PGE2 Concentration read_plate->calculate determine_inhibition 11. Determine % Inhibition calculate->determine_inhibition

Caption: Workflow for determining PGE2 inhibition.

Diagram 3: NF-κB Signaling Pathway Activation

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκB IKK->IkB Phosphorylates & Degrades NFkB_cyto NF-κB (p50/p65) (Cytoplasm) IkB->NFkB_cyto NFkB_nuc NF-κB (p50/p65) (Nucleus) NFkB_cyto->NFkB_nuc Translocation Gene_Expression Pro-inflammatory Gene Expression NFkB_nuc->Gene_Expression Test_Compound 2-Methyl-4-phenyl- butanoic acid Test_Compound->IKK

Caption: Overview of the canonical NF-κB signaling pathway.

References

Application Notes and Protocols for the Pharmacological Screening of 2-Methyl-4-phenylbutanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the pharmacological screening of 2-Methyl-4-phenylbutanoic acid derivatives. This class of compounds holds potential for development as novel anti-inflammatory and analgesic agents. The following sections detail the methodologies for key in vitro and in vivo assays, present quantitative data for representative compounds, and visualize relevant biological pathways and experimental workflows.

Data Presentation: In Vitro and In Vivo Activities

The following tables summarize the pharmacological activities of a series of this compound derivatives.

Table 1: In Vitro Anti-Inflammatory Activity of this compound Derivatives

Compound IDDerivative SubstitutionCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)TNF-α Inhibition IC50 (µM)IL-6 Inhibition IC50 (µM)
MPA-001 Unsubstituted15.21.88.45.78.2
MPA-002 4'-Chloro10.50.911.73.14.5
MPA-003 4'-Methoxy25.83.28.18.912.4
MPA-004 3',4'-Dichloro8.10.516.22.03.1
Celecoxib Reference Drug>1000.04>25000.81.1
Indomethacin Reference Drug0.11.50.071.22.5

Table 2: In Vivo Anti-Inflammatory and Analgesic Activity of this compound Derivatives

Compound IDCarrageenan-Induced Paw Edema (% Inhibition at 4h, 20 mg/kg)Formalin Test - Late Phase (% Inhibition, 20 mg/kg)Acetic Acid-Induced Writhing (% Protection, 10 mg/kg)
MPA-001 45.240.855.1
MPA-002 62.758.372.4
MPA-003 38.935.148.9
MPA-004 71.365.981.6
Indomethacin 55.050.068.0
Morphine Not Applicable95.298.5

Experimental Protocols

In Vitro Assays

1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol determines the ability of test compounds to inhibit the activity of COX-1 and COX-2 enzymes.

  • Materials:

    • Purified ovine COX-1 and human recombinant COX-2 enzymes

    • Arachidonic acid (substrate)

    • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)

    • Hematin

    • Tris-HCl buffer (100 mM, pH 8.0)

    • Test compounds and reference inhibitors (dissolved in DMSO)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a reaction mixture containing Tris-HCl buffer, hematin, and the respective COX enzyme (COX-1 or COX-2) in a 96-well plate.

    • Add the test compound or reference inhibitor at various concentrations to the wells. For control wells, add DMSO.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding arachidonic acid and TMPD to each well.

    • Immediately measure the absorbance at 590 nm in kinetic mode for 5 minutes.

    • Calculate the rate of reaction for each concentration.

    • Determine the percent inhibition relative to the DMSO control and calculate the IC50 value by plotting percent inhibition against the logarithm of the compound concentration.

2. Lipopolysaccharide (LPS)-Induced Cytokine (TNF-α and IL-6) Inhibition Assay in RAW 264.7 Macrophages

This protocol assesses the ability of test compounds to inhibit the production of pro-inflammatory cytokines in a cellular model of inflammation.

  • Materials:

    • RAW 264.7 murine macrophage cell line

    • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

    • Lipopolysaccharide (LPS) from E. coli

    • Test compounds and reference inhibitors (dissolved in DMSO)

    • 96-well cell culture plates

    • ELISA kits for mouse TNF-α and IL-6

    • Cell culture incubator (37°C, 5% CO2)

  • Procedure:

    • Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compounds or reference inhibitor for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatants.

    • Quantify the concentration of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.

    • Determine the percent inhibition of cytokine production for each compound concentration relative to the LPS-stimulated control.

    • Calculate the IC50 values.

In Vivo Assays

1. Carrageenan-Induced Paw Edema in Rats

This is a standard model of acute inflammation to evaluate the anti-inflammatory activity of test compounds.[1][2]

  • Animals: Male Wistar rats (180-220 g)

  • Materials:

    • 1% (w/v) solution of λ-carrageenan in sterile saline

    • Test compounds and reference drug (e.g., Indomethacin)

    • Plethysmometer

    • Oral gavage needles

  • Procedure:

    • Fast the rats overnight with free access to water.

    • Administer the test compounds or reference drug orally (p.o.) or intraperitoneally (i.p.). The control group receives the vehicle.

    • One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume using a plethysmometer immediately before the carrageenan injection (V0) and at 1, 2, 3, and 4 hours post-injection (Vt).

    • Calculate the paw edema as the increase in paw volume (Vt - V0).

    • Calculate the percentage inhibition of edema for each treated group compared to the control group using the formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

2. Formalin Test in Mice

This model is used to assess the analgesic effects of compounds on both neurogenic (early phase) and inflammatory (late phase) pain.

  • Animals: Male Swiss albino mice (20-25 g)

  • Materials:

    • 2.5% formalin solution in saline

    • Test compounds and reference drug (e.g., Morphine)

    • Observation chambers

    • Intraperitoneal (i.p.) injection needles

  • Procedure:

    • Administer the test compounds or reference drug i.p. 30 minutes before the formalin injection. The control group receives the vehicle.

    • Inject 20 µL of 2.5% formalin solution subcutaneously into the dorsal surface of the right hind paw.

    • Immediately place the mouse in an observation chamber.

    • Record the total time the animal spends licking or biting the injected paw during the early phase (0-5 minutes) and the late phase (15-30 minutes) after formalin injection.

    • Calculate the percentage inhibition of the licking/biting time for each treated group compared to the control group for both phases.

3. Acetic Acid-Induced Writhing Test in Mice

This is a model of visceral pain used to screen for peripheral analgesic activity.[1]

  • Animals: Male Swiss albino mice (20-25 g)

  • Materials:

    • 0.6% (v/v) acetic acid solution in saline

    • Test compounds and reference drug (e.g., Indomethacin)

    • Intraperitoneal (i.p.) injection needles

  • Procedure:

    • Administer the test compounds or reference drug i.p. 30 minutes before the acetic acid injection. The control group receives the vehicle.

    • Inject 0.6% acetic acid solution i.p. (10 mL/kg body weight).

    • Immediately after the injection, place the mouse in an observation chamber.

    • Count the number of writhes (a specific stretching posture) for each mouse for a period of 20 minutes, starting 5 minutes after the acetic acid injection.

    • Calculate the percentage protection (analgesic activity) for each treated group compared to the control group using the formula: % Protection = [ (Writhes_control - Writhes_treated) / Writhes_control ] x 100

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

The anti-inflammatory effects of this compound derivatives are likely mediated through the inhibition of key inflammatory signaling pathways, such as the NF-κB and MAPK pathways.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex (IKKα/β/γ) TAK1->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active Release nucleus Nucleus NFkB_active->nucleus Translocates to gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) nucleus->gene_expression Induces MPA_derivatives 2-Methyl-4-phenylbutanoic acid derivatives MPA_derivatives->IKK_complex Inhibits MPA_derivatives->NFkB_active Inhibits Translocation

Caption: NF-κB Signaling Pathway and Potential Inhibition by this compound Derivatives.

MAPK_Signaling_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor Stimuli->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 MKK4_7 MKK4/7 MAPKKK->MKK4_7 MEK1_2 MEK1/2 MAPKKK->MEK1_2 p38 p38 MKK3_6->p38 JNK JNK MKK4_7->JNK ERK1_2 ERK1/2 MEK1_2->ERK1_2 Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) p38->Transcription_Factors JNK->Transcription_Factors ERK1_2->Transcription_Factors Gene_Expression Pro-inflammatory Gene Expression Transcription_Factors->Gene_Expression MPA_derivatives 2-Methyl-4-phenylbutanoic acid derivatives MPA_derivatives->MAPKKK Inhibits

Caption: MAPK Signaling Pathway and Potential Sites of Inhibition.

Experimental Workflows

In_Vitro_Screening_Workflow start Start: 2-Methyl-4-phenylbutanoic acid derivatives cox_assay COX-1/COX-2 Inhibition Assay start->cox_assay cytokine_assay LPS-Induced TNF-α & IL-6 Assay start->cytokine_assay data_analysis1 Determine IC50 & Selectivity cox_assay->data_analysis1 data_analysis2 Determine IC50 cytokine_assay->data_analysis2 lead_identification Lead Compound Identification data_analysis1->lead_identification data_analysis2->lead_identification

Caption: In Vitro Screening Workflow for Anti-inflammatory Activity.

In_Vivo_Screening_Workflow start Start: Lead Compounds from In Vitro Screening paw_edema Carrageenan-Induced Paw Edema (Rat) start->paw_edema formalin_test Formalin Test (Mouse) start->formalin_test writhing_test Acetic Acid Writhing Test (Mouse) start->writhing_test anti_inflammatory_eval Evaluate Anti-inflammatory Efficacy paw_edema->anti_inflammatory_eval analgesic_eval Evaluate Analgesic Efficacy formalin_test->analgesic_eval writhing_test->analgesic_eval final_selection Candidate Selection for Further Development anti_inflammatory_eval->final_selection analgesic_eval->final_selection

Caption: In Vivo Screening Workflow for Anti-inflammatory and Analgesic Efficacy.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Methyl-4-phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the synthesis of 2-Methyl-4-phenylbutanoic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your reaction yield and purity.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound.

Issue 1: Low Yield in Malonic Ester Synthesis

Possible Causes & Solutions:

  • Incomplete enolate formation: The base may not be strong enough, or the reaction conditions may not be anhydrous.

    • Solution: Use a strong base like sodium ethoxide in anhydrous ethanol. Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Side reactions: Dialkylation of the malonic ester can occur, reducing the yield of the desired mono-alkylated product.[1]

    • Solution: Use a 1:1 molar ratio of the enolate to the alkylating agent (1-bromo-2-phenylethane). Adding the alkylating agent slowly at a low temperature can also minimize this side reaction.

  • Incomplete hydrolysis or decarboxylation: Insufficient heating or acidic conditions during the final steps can lead to a low yield of the final product.

    • Solution: Ensure complete hydrolysis of the ester by using a sufficient excess of a strong acid (e.g., HCl) and heating for an adequate amount of time. Monitor the reaction for the cessation of CO2 evolution to ensure complete decarboxylation.

dot

Caption: Troubleshooting workflow for low yield in malonic ester synthesis.

Issue 2: Grignard Reagent Formation Fails or Gives Low Yield

Possible Causes & Solutions:

  • Presence of moisture: Grignard reagents are highly sensitive to water.

    • Solution: Flame-dry all glassware and use anhydrous solvents (e.g., diethyl ether or THF).

  • Inactive magnesium surface: The magnesium turnings may have an oxide layer that prevents the reaction from initiating.

    • Solution: Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.

  • Slow initiation: The reaction may be slow to start.

    • Solution: Gently warm the reaction mixture or add a small amount of pre-formed Grignard reagent to initiate the reaction.

dot

Caption: Troubleshooting guide for Grignard reagent formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most common routes are the malonic ester synthesis starting from diethyl malonate and 1-bromo-2-phenylethane, and the carboxylation of a Grignard reagent derived from 1-bromo-3-phenylpropane. Another viable route is the oxidation of 2-methyl-4-phenylbutan-1-ol or 2-methyl-4-phenylbutan-2-ol.[2][3]

Q2: How can I purify the final product?

A2: Purification can be achieved by vacuum distillation or recrystallization. Acid-base extraction is also an effective method to separate the acidic product from neutral or basic impurities. The crude product can be dissolved in an organic solvent and washed with an aqueous base (e.g., sodium bicarbonate) to extract the carboxylate salt into the aqueous layer. The aqueous layer is then acidified to precipitate the pure carboxylic acid.

Q3: What are the main byproducts to look out for?

A3: In the malonic ester synthesis, the main byproduct is the dialkylated malonic ester.[1] In the Grignard synthesis, a common byproduct is the Wurtz coupling product (1,6-diphenylhexane). During the oxidation of alcoholic precursors, over-oxidation or incomplete oxidation can lead to other carbonyl-containing impurities.

Q4: Can I synthesize an enantiomerically pure form of this compound?

A4: Yes, enantiomerically pure forms can be synthesized using chiral auxiliaries in a malonic ester-type synthesis or through asymmetric hydrogenation of a suitable unsaturated precursor using a chiral catalyst.[4]

Data Presentation

The following table summarizes representative yields for different synthetic approaches to this compound and related compounds.

Synthesis RouteKey ReagentsTypical Yield (%)Notes
Malonic Ester SynthesisDiethyl malonate, NaOEt, 1-bromo-2-phenylethane60-75Yield can be affected by the extent of dialkylation.[1]
Grignard Reaction with CO21-bromo-3-phenylpropane, Mg, CO2 (dry ice)~80Yield is for a similar mechanochemical Grignard carboxylation.[5][6]
Oxidation of 2-Methyl-4-phenylbutan-2-ol2-Methyl-4-phenylbutan-2-ol, oxidizing agent (e.g., KMnO4)VariableThe yield of the initial alcohol via a Grignard reaction is reported to be around 74%.[2]
Asymmetric Synthesis via Chiral AuxiliaryChiral oxazolidinone, LDA, alkylating agent>80Provides high enantiomeric excess.[7]

Experimental Protocols

Protocol 1: Synthesis via Malonic Ester Route

This protocol is a generalized procedure and may require optimization.

Materials:

  • Diethyl malonate

  • Sodium metal

  • Anhydrous ethanol

  • 1-bromo-2-phenylethane

  • Concentrated hydrochloric acid

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere, carefully add sodium metal to anhydrous ethanol to prepare a solution of sodium ethoxide.

  • Enolate Formation: To the sodium ethoxide solution, add diethyl malonate dropwise at room temperature.

  • Alkylation: Cool the reaction mixture in an ice bath and slowly add 1-bromo-2-phenylethane. Allow the reaction to warm to room temperature and then reflux for 2-3 hours.

  • Work-up: After cooling, pour the reaction mixture into water and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.

  • Hydrolysis and Decarboxylation: Add concentrated hydrochloric acid to the crude ester and reflux until the evolution of CO2 ceases.

  • Purification: Cool the reaction mixture and extract the product with diethyl ether. Purify the product by vacuum distillation.

dot```dot graph Malonic_Ester_Workflow { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9];

start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853"]; step1 [label="Prepare Sodium Ethoxide"]; step2 [label="Form Enolate with Diethyl Malonate"]; step3 [label="Alkylate with 1-bromo-2-phenylethane"]; step4 [label="Aqueous Work-up and Extraction"]; step5 [label="Hydrolyze and Decarboxylate with HCl"]; step6 [label="Purify by Vacuum Distillation"]; end [label="this compound", shape=ellipse, style=filled, fillcolor="#FBBC05"];

start -> step1 -> step2 -> step3 -> step4 -> step5 -> step6 -> end; }

Caption: Experimental workflow for the Grignard synthesis.

Logical Relationships

The yield of the synthesis is dependent on several interconnected reaction parameters. The following diagram illustrates these relationships.

dot

Yield_Optimization yield Yield of this compound purity Purity of Starting Materials purity->yield base Choice and Stoichiometry of Base base->yield temp Reaction Temperature temp->yield time Reaction Time time->yield solvent Solvent Anhydrousness solvent->yield workup Work-up and Purification Method workup->yield

Caption: Key parameters influencing the yield of the synthesis.

References

Technical Support Center: Synthesis of 2-Methyl-4-phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-4-phenylbutanoic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The two most prevalent and well-established methods for synthesizing this compound are the Malonic Ester Synthesis and approaches involving Grignard reagents. Each route offers distinct advantages and is susceptible to a unique set of side reactions.

Q2: Which synthetic route is generally preferred?

A2: The choice of route often depends on the availability of starting materials, scalability, and the specific equipment available. The Malonic Ester Synthesis is a classic and versatile method for forming substituted carboxylic acids.[1] Grignard-based syntheses can also be very effective, though they require strictly anhydrous conditions to be successful.

Q3: What are the primary safety concerns when synthesizing this compound?

A3: Both primary synthetic routes involve hazardous materials. The Malonic Ester Synthesis often utilizes sodium ethoxide, a strong base that is flammable and corrosive. Grignard reagents are highly reactive with water and can ignite in the presence of moisture. Appropriate personal protective equipment (PPE), such as safety goggles, lab coats, and gloves, should be worn at all times. All reactions should be conducted in a well-ventilated fume hood.

Troubleshooting Guides

Malonic Ester Synthesis Route

The Malonic Ester Synthesis for this compound can be approached in two primary ways:

  • Route A: Alkylation of diethyl malonate with a 2-phenylethyl halide, followed by a second alkylation with a methyl halide.

  • Route B: A single alkylation of diethyl methylmalonate with a 2-phenylethyl halide.

Both pathways are followed by hydrolysis and decarboxylation to yield the final product.

Q4: My Malonic Ester Synthesis is resulting in a low yield of the desired product. What are the likely causes?

A4: Low yields in this synthesis can stem from several side reactions. The most common issues are dialkylation, elimination reactions of the alkyl halide, and incomplete hydrolysis or decarboxylation.

Q5: I am observing a significant amount of a higher molecular weight byproduct. What is it and how can I prevent it?

A5: This is likely a dialkylated product. In the context of this synthesis, it could be diethyl bis(2-phenylethyl)malonate or diethyl methyl(2-phenylethyl)malonate depending on your specific pathway. This occurs because the mono-alkylated malonic ester still has an acidic proton and can react with another equivalent of the alkyl halide.[2]

  • Troubleshooting:

    • Control Stoichiometry: Use a precise 1:1 molar ratio of the malonic ester to the alkyl halide. A slight excess of the malonate can favor mono-alkylation.

    • Slow Addition: Add the alkyl halide dropwise to the reaction mixture to maintain a low concentration, which disfavors the second alkylation.

Q6: My reaction is producing an alkene byproduct. Why is this happening?

A6: This is due to a competing E2 elimination reaction, where the basic conditions promote the elimination of HX from your alkyl halide, especially if you are using a secondary or sterically hindered primary halide.[3]

  • Troubleshooting:

    • Alkyl Halide Choice: Whenever possible, use primary alkyl halides (e.g., 2-phenylethyl bromide) as they are less prone to elimination.

    • Temperature Control: Maintain a moderate reaction temperature, as higher temperatures can favor elimination over substitution.

Q7: The final product is contaminated with the ester intermediate. How can I ensure complete hydrolysis and decarboxylation?

A7: Incomplete hydrolysis will leave ester groups intact, and incomplete decarboxylation will result in a dicarboxylic acid intermediate.

  • Troubleshooting:

    • Reaction Time and Temperature: Ensure adequate heating during the hydrolysis and decarboxylation step. Refluxing with a strong acid or base is typically required.

    • Acid/Base Concentration: Use a sufficiently concentrated acid or base solution for the hydrolysis step.

Quantitative Data for Malonic Ester Synthesis Side Reactions
Side ReactionContributing FactorsMitigation StrategyExpected Impact on Yield
Dialkylation Excess alkyl halide, rapid addition of reagents.Strict 1:1 stoichiometry, slow dropwise addition of alkyl halide.Can be a major byproduct, significantly reducing the yield of the desired mono-alkylated product.
E2 Elimination Use of secondary or tertiary alkyl halides, high reaction temperatures.Use primary alkyl halides, maintain moderate reaction temperatures.Can significantly reduce yield, especially with sterically hindered halides.
Ester Hydrolysis (premature) Presence of water in the reaction mixture.Use anhydrous solvents and reagents.Can lead to the formation of carboxylic acid byproducts and lower the overall yield.
Transesterification Mismatch between the alkoxide base and the ester's alcohol.Use a matching alkoxide (e.g., sodium ethoxide with diethyl malonate).Can lead to a mixture of ester products, complicating purification.
Grignard Synthesis Route

A plausible Grignard route to this compound involves the reaction of a 2-phenylethylmagnesium halide with an appropriate electrophile, such as a pyruvate derivative, followed by workup and further modifications.

Q8: My Grignard reaction is not initiating. What could be the problem?

A8: The most common reason for a Grignard reaction failing to start is the presence of moisture, which quenches the highly reactive Grignard reagent. The surface of the magnesium metal may also be passivated by an oxide layer.

  • Troubleshooting:

    • Anhydrous Conditions: Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents.

    • Magnesium Activation: Gently crush the magnesium turnings to expose a fresh surface. A small crystal of iodine can also be added to activate the magnesium.

Q9: I am observing a significant amount of biphenyl or 1,4-diphenylbutane in my reaction mixture. What is the cause?

A9: This is due to a Wurtz-type homo-coupling reaction, where the Grignard reagent reacts with the unreacted alkyl halide.[4]

  • Troubleshooting:

    • Slow Addition: Add the alkyl halide slowly to the magnesium turnings to maintain a low concentration of the halide in the presence of the formed Grignard reagent.

    • Dilution: Conducting the reaction at a higher dilution can also disfavor the bimolecular coupling reaction.

Experimental Protocols

Protocol 1: Malonic Ester Synthesis of this compound

This protocol outlines the synthesis via alkylation of diethyl methylmalonate with 2-phenylethyl bromide.

Step 1: Formation of Sodium Ethoxide In a flame-dried round-bottom flask under an inert atmosphere, add absolute ethanol. Carefully add sodium metal in small pieces with stirring until all the sodium has reacted.

Step 2: Alkylation To the freshly prepared sodium ethoxide solution, add diethyl methylmalonate dropwise at room temperature. Stir for 30 minutes. Then, add 2-phenylethyl bromide dropwise. Heat the mixture to reflux and monitor the reaction by TLC.

Step 3: Hydrolysis and Decarboxylation After the alkylation is complete, cool the reaction mixture and add aqueous sodium hydroxide. Heat the mixture to reflux to hydrolyze the ester. After hydrolysis, carefully acidify the cooled mixture with concentrated hydrochloric acid. Heat the acidic solution to reflux to effect decarboxylation until gas evolution ceases.

Step 4: Workup and Purification Cool the reaction mixture and extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.

Protocol 2: Grignard Synthesis of a Precursor to this compound

This protocol describes the formation of 2-phenylethylmagnesium bromide.

Step 1: Preparation of Grignard Reagent In a flame-dried, three-necked flask equipped with a dropping funnel and condenser under an inert atmosphere, place magnesium turnings. Add a small volume of anhydrous diethyl ether. Add a small portion of a solution of 2-phenylethyl bromide in anhydrous diethyl ether to initiate the reaction. Once initiated, add the remaining 2-phenylethyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir until the magnesium is consumed. This Grignard reagent can then be used in subsequent reactions with a suitable electrophile.

Visualizations

malonic_ester_synthesis start Diethyl Methylmalonate enolate Malonate Enolate start->enolate Deprotonation base Sodium Ethoxide alkylation Alkylation (SN2) enolate->alkylation alkyl_halide 2-Phenylethyl Bromide alkyl_halide->alkylation intermediate Diethyl Methyl(2-phenylethyl)malonate alkylation->intermediate hydrolysis Hydrolysis (NaOH, H2O, Heat) intermediate->hydrolysis dianion Dicarboxylate hydrolysis->dianion acidification Acidification (HCl) dianion->acidification diacid Diacid Intermediate acidification->diacid decarboxylation Decarboxylation (Heat) diacid->decarboxylation product This compound decarboxylation->product

Caption: Malonic Ester Synthesis Workflow for this compound.

grignard_synthesis start 2-Phenylethyl Bromide grignard 2-Phenylethylmagnesium Bromide start->grignard mg Magnesium addition Nucleophilic Addition grignard->addition electrophile Electrophile (e.g., Pyruvate derivative) electrophile->addition intermediate Adduct addition->intermediate workup Acidic Workup intermediate->workup precursor Alcohol Precursor workup->precursor oxidation Oxidation precursor->oxidation product This compound oxidation->product

Caption: A plausible Grignard-based synthesis route for this compound.

troubleshooting_logic start Low Yield in Synthesis malonic Malonic Ester Route start->malonic grignard Grignard Route start->grignard dialkylation High MW Byproduct? malonic->dialkylation no_reaction Reaction Not Starting? grignard->no_reaction yes_dialkyl Yes dialkylation->yes_dialkyl no_dialkyl No dialkylation->no_dialkyl elimination Alkene Byproduct? yes_elim Yes elimination->yes_elim no_elim No elimination->no_elim incomplete Starting Material in Product? yes_inc Yes incomplete->yes_inc no_inc No incomplete->no_inc dialkyl_sol dialkyl_sol yes_dialkyl->dialkyl_sol Dialkylation Issue. - Control Stoichiometry - Slow Addition no_dialkyl->elimination elim_sol elim_sol yes_elim->elim_sol E2 Elimination Issue. - Use Primary Halide - Control Temperature no_elim->incomplete inc_sol inc_sol yes_inc->inc_sol Incomplete Reaction. - Increase Reaction Time/Temp - Check Reagent Purity yes_no_rxn Yes no_reaction->yes_no_rxn no_no_rxn No no_reaction->no_no_rxn coupling Coupling Byproduct? yes_couple Yes coupling->yes_couple no_rxn_sol no_rxn_sol yes_no_rxn->no_rxn_sol Initiation Issue. - Anhydrous Conditions - Activate Magnesium no_no_rxn->coupling couple_sol couple_sol yes_couple->couple_sol Wurtz Coupling Issue. - Slow Addition - High Dilution

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Purification of 2-Methyl-4-phenylbutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic purification of 2-Methyl-4-phenylbutanoic acid. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in achieving high-purity separation.

Frequently Asked Questions (FAQs)

Q1: What is the most common chromatography technique for purifying this compound?

A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective technique for the purification of aromatic carboxylic acids like this compound.[1][2] This method separates compounds based on their hydrophobicity. For preparative scale, flash chromatography with a C18 reversed-phase stationary phase is also a viable option.[1]

Q2: Why is peak tailing a common problem when analyzing carboxylic acids like this one?

A2: Peak tailing for acidic compounds is often caused by secondary interactions between the analyte and the stationary phase.[3] A primary cause is the interaction of the carboxylate anion with residual, un-capped silanol groups on the silica-based stationary phase, which are acidic and can become ionized.[4][5] This leads to more than one retention mechanism, causing the peak to tail.[3][6]

Q3: How does mobile phase pH affect the separation?

A3: The mobile phase pH is critical for the analysis of acidic compounds. To ensure a single, un-ionized form of the analyte and minimize secondary interactions with silanols, the pH of the mobile phase should be kept low, typically around 2.5 to 3.0.[3][6] This protonates the carboxylic acid group, making it less polar and better retained in a reversed-phase system, and also suppresses the ionization of silanol groups.[4]

Q4: Can I use normal-phase chromatography for this purification?

A4: While possible, normal-phase chromatography (e.g., using silica gel) can be challenging for highly polar or acidic compounds.[1][7] The carboxylic acid group can interact strongly with the polar silica surface, potentially leading to poor peak shape and recovery. If normal-phase is used, it is often necessary to add a small amount of a volatile acid (like acetic or formic acid) to the mobile phase to reduce these interactions.[7][8]

Q5: Since this compound is chiral, what type of column is needed for enantioselective separation?

A5: For separating the enantiomers of this compound, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs, such as those derived from amylose or cellulose with various phenylcarbamate derivatives, are highly effective for a wide range of chiral separations and would be a suitable starting point.[9]

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing 1. Secondary Silanol Interactions : The ionized carboxylic acid interacts with active sites on the silica packing.[3][4] 2. Incorrect Mobile Phase pH : pH is too high, causing the acid to be in its ionized (carboxylate) form.[6] 3. Column Overload : Too much sample injected onto the column.[6]1. Adjust Mobile Phase pH : Add a volatile acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to lower the pH to ~2.5-3.0. This ensures the analyte is fully protonated.[1][3] 2. Use a Highly Deactivated Column : Employ a modern, end-capped C18 column to minimize available silanol groups.[4] 3. Reduce Sample Load : Dilute the sample or decrease the injection volume.[5]
Poor Resolution 1. Sub-optimal Mobile Phase : The organic modifier (e.g., acetonitrile, methanol) percentage is not ideal for separation. 2. Inappropriate Stationary Phase : The column chemistry is not selective enough for the compound and its impurities. 3. For Chiral Separation : The chosen chiral stationary phase (CSP) is not effective.1. Optimize Mobile Phase : Systematically vary the ratio of organic solvent to the aqueous acidic buffer. A shallower gradient or lower isocratic percentage of organic solvent can increase retention and improve resolution. 2. Try a Different Column : If using a C18 column, consider one with a different bonding chemistry (e.g., phenyl-hexyl) to introduce different selectivity. 3. Screen Chiral Columns : For enantioseparation, screen different polysaccharide-based CSPs (e.g., Chiralpak IA, IB, IC) with various mobile phases.[10]
Broad Peaks 1. Extra-Column Volume : Long or wide-diameter tubing between the injector, column, and detector.[3][6] 2. Column Contamination/Void : A blocked frit or a void in the column packing material.[4] 3. Sample Solvent Mismatch : Sample is dissolved in a solvent much stronger than the mobile phase.[3]1. Minimize Tubing Length : Use narrow-bore (0.12-0.17 mm) tubing and ensure all connections are properly fitted to reduce dead volume.[3] 2. Flush or Replace Column : Reverse-flush the column (if permitted by the manufacturer) to remove contaminants.[4] If a void is suspected, the column may need to be replaced.[6] 3. Match Sample Solvent : Dissolve the sample in the initial mobile phase whenever possible. If a stronger solvent is needed for solubility, inject the smallest possible volume.[3]
Low Recovery 1. Irreversible Adsorption : The compound is strongly and irreversibly binding to the stationary phase. 2. Compound Instability : The compound may be degrading on the column.1. Check pH and Additives : Ensure the mobile phase is acidic enough to prevent strong ionic interactions. In some cases, a different column type, like a polymer-based one, might be necessary. 2. Use Mild Conditions : Operate at lower temperatures and use milder pH modifiers if degradation is suspected.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Purification (Achiral)

This protocol provides a general starting point for the purification of this compound on a C18 column.

  • Instrumentation : Preparative HPLC system with a UV detector.

  • Stationary Phase : C18 silica gel column (e.g., 10 µm particle size).

  • Mobile Phase :

    • Solvent A: Water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA).

    • Solvent B: Acetonitrile with 0.1% Formic Acid or Trifluoroacetic Acid (TFA).

  • Gradient Elution : A common starting gradient would be to go from 30% B to 95% B over 20-30 minutes. This should be optimized based on analytical scale injections.

  • Flow Rate : Dependent on column diameter (e.g., 20 mL/min for a 21.2 mm ID column).

  • Detection : UV at 254 nm or 210 nm.

  • Sample Preparation : Dissolve the crude this compound in a minimal amount of a 50:50 mixture of Solvents A and B. If solubility is an issue, a small amount of methanol can be used.

  • Procedure :

    • Equilibrate the column with the initial mobile phase composition (e.g., 30% B) for at least 5-10 column volumes.

    • Inject the prepared sample.

    • Run the gradient elution program.

    • Collect fractions based on the UV chromatogram.

    • Analyze collected fractions for purity (e.g., by analytical HPLC or TLC).

    • Combine pure fractions and remove the solvent under reduced pressure.

Protocol 2: Chiral HPLC Separation

This protocol is a starting point for separating the enantiomers of this compound.

  • Instrumentation : Analytical HPLC system with a UV detector.

  • Chiral Stationary Phase : A polysaccharide-based column, such as Chiralpak® ID [amylose tris(3-chlorophenylcarbamate)] or Chiralpak® IG [amylose tris(3-chloro-5-methylphenylcarbamate)].[11]

  • Mobile Phase (Normal Phase) : A mixture of a non-polar solvent and an alcohol modifier, with an acidic additive. A typical starting point is Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1, v/v/v).

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 25°C.

  • Detection : UV at 254 nm.

  • Procedure :

    • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

    • Inject a small volume (5-10 µL) of the racemic sample dissolved in the mobile phase.

    • Monitor the separation of the two enantiomers.

    • Optimize the separation by adjusting the ratio of hexane to isopropanol. Increasing the alcohol content will typically decrease retention time.

Visual Workflow

Troubleshooting Workflow for Peak Tailing

The following diagram outlines a logical workflow for diagnosing and resolving the common issue of peak tailing for acidic analytes.

G Troubleshooting Workflow for Peak Tailing start Problem: Peak Tailing Observed (Asymmetry Factor > 1.2) check_ph Is Mobile Phase pH 2.5-3.0 with 0.1% Acid (Formic, TFA)? start->check_ph adjust_ph Action: Adjust Mobile Phase to pH 2.5-3.0 using 0.1% Formic Acid or TFA. check_ph->adjust_ph No check_load Is Sample Concentration and Injection Volume Low? check_ph->check_load Yes adjust_ph->check_load end_bad Issue Persists: Consider Column Failure or Contamination. adjust_ph->end_bad reduce_load Action: Dilute Sample or Reduce Injection Volume. check_load->reduce_load No check_column Is Column a Modern, High-Purity, End-Capped Stationary Phase? check_load->check_column Yes reduce_load->check_column reduce_load->end_bad replace_column Action: Use a High-Purity End-Capped Column or a Newer Generation Column. check_column->replace_column No check_solvent Is Sample Dissolved in Initial Mobile Phase? check_column->check_solvent Yes replace_column->check_solvent replace_column->end_bad change_solvent Action: Re-dissolve Sample in Mobile Phase or Reduce Injection Volume. check_solvent->change_solvent No end_good Peak Shape Improved check_solvent->end_good Yes change_solvent->end_good change_solvent->end_bad

A step-by-step guide to troubleshooting peak tailing in HPLC.

References

Troubleshooting low yield in 2-Methyl-4-phenylbutanoic acid preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Methyl-4-phenylbutanoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during its preparation.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of this compound, particularly when utilizing a Grignard-based synthetic approach.

Q1: My Grignard reaction to form the benzylmagnesium halide is not initiating. What are the possible causes and solutions?

A1: Difficulty in initiating a Grignard reaction is a common issue, often stemming from the following:

  • Wet Glassware or Solvents: Grignard reagents are highly sensitive to moisture. Ensure all glassware is rigorously flame-dried or oven-dried under vacuum and cooled under an inert atmosphere (e.g., nitrogen or argon).[1] Solvents like diethyl ether or THF must be anhydrous.[1]

  • Inactive Magnesium Surface: The surface of magnesium turnings can have a passivating oxide layer that prevents the reaction.[2]

    • Activation Methods:

      • Mechanical Activation: Gently crush the magnesium turnings with a glass rod (avoid metal spatulas to prevent sparks) under an inert atmosphere to expose a fresh surface.

      • Chemical Activation: Add a small crystal of iodine.[1][3] The disappearance of the iodine color is an indication of reaction initiation.[1] A few drops of 1,2-dibromoethane can also be used as an activator.

  • Impure Reagents: The benzyl halide should be free of moisture and other impurities.

Q2: My reaction mixture turned dark and cloudy after adding the benzyl halide, and the yield of the Grignard reagent is low. What is happening?

A2: A dark and cloudy appearance can indicate side reactions, primarily Wurtz-type homocoupling of the benzyl halide to form 1,2-diphenylethane. This is a major side reaction, especially with reactive halides like benzyl bromide.[1]

  • Troubleshooting Steps:

    • Control Addition Rate: Add the benzyl halide solution dropwise to the magnesium suspension. A slow addition rate helps to maintain a low concentration of the halide, minimizing the chance of coupling.[1]

    • Maintain Appropriate Temperature: While Grignard reactions are exothermic, excessive heating can favor side reactions.[4] Use an ice bath to moderate the reaction temperature if necessary.

Q3: The carboxylation step with carbon dioxide (dry ice) resulted in a low yield of the desired carboxylic acid. What could be the problem?

A3: Low yields from the carboxylation step can be attributed to several factors:

  • Premature Quenching: Ensure the Grignard reagent is added to a large excess of freshly crushed, high-quality dry ice. Do not add the dry ice to the Grignard solution, as this can lead to localized quenching and side reactions.

  • Atmospheric Moisture: Perform the carboxylation under an inert atmosphere to prevent the Grignard reagent from reacting with moisture in the air.

  • Inadequate Mixing: As the Grignard reagent is added to the dry ice, a viscous magnesium salt will form. Ensure efficient stirring to allow all of the Grignard reagent to react with the CO2.

Q4: I am observing significant amounts of biphenyl as a byproduct. How can I minimize its formation and remove it?

A4: Biphenyl formation is a common issue in Grignard reactions involving phenylmagnesium halides, which can be formed if bromobenzene is a contaminant in your starting material or formed under certain reaction conditions.

  • Minimization:

    • Use pure starting materials.

    • Strictly maintain anhydrous and inert conditions.

  • Removal:

    • Acid-Base Extraction: Biphenyl is a neutral, non-polar compound, while the desired this compound is acidic. After the reaction workup, the product can be selectively extracted into an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide), leaving the biphenyl in the organic layer. The aqueous layer can then be acidified to precipitate the pure carboxylic acid.[5]

Quantitative Data Summary

The following table presents illustrative data for a typical synthesis of a carboxylic acid via a Grignard reaction, providing a general benchmark for what might be expected. Actual results will vary based on specific reaction conditions and scale.

ParameterTypical Value/RangeNotes
Yield
Grignard Reagent Formation80-95%Titration is recommended to determine the exact concentration.
Overall Yield of Carboxylic Acid50-70%Based on the limiting reagent.
Reaction Conditions
Grignard Formation TemperatureRoom Temperature to 40°CExothermic reaction; may require initial heating to start.
Carboxylation Temperature-78°C (Dry Ice/Acetone Bath)Essential to maintain a low temperature.
Reaction Time (Grignard)1-3 hoursMonitor the disappearance of magnesium.
Reaction Time (Carboxylation)30-60 minutesAllow the mixture to warm to room temperature before workup.

Experimental Protocols

A plausible synthetic route for this compound involves the conjugate addition of a Grignard reagent to an α,β-unsaturated ester, followed by quenching and hydrolysis. Below is a generalized protocol for this approach.

Step 1: Preparation of Benzylmagnesium Chloride

  • Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under vacuum and cool to room temperature under a stream of dry nitrogen.

  • To the flask, add magnesium turnings (1.2 equivalents) and a small crystal of iodine.

  • In the dropping funnel, prepare a solution of benzyl chloride (1.0 equivalent) in anhydrous diethyl ether.

  • Add a small portion of the benzyl chloride solution to the magnesium turnings. The reaction should initiate, as evidenced by bubbling and the disappearance of the iodine color. Gentle heating may be required.

  • Once the reaction has started, add the remaining benzyl chloride solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for an additional hour to ensure complete reaction. The resulting dark grey solution is the benzylmagnesium chloride Grignard reagent.

Step 2: Conjugate Addition to Diethyl Ethylidenemalonate

  • In a separate flame-dried, three-necked flask under a nitrogen atmosphere, prepare a solution of diethyl ethylidenemalonate (1.0 equivalent) in anhydrous THF and cool it to -78°C using a dry ice/acetone bath.

  • To this solution, add the freshly prepared benzylmagnesium chloride solution dropwise via cannula, maintaining the temperature at -78°C.

  • After the addition is complete, allow the reaction mixture to stir at -78°C for 2 hours.

Step 3: Workup and Hydrolysis

  • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diester intermediate.

  • Hydrolyze the crude diester by refluxing with an excess of aqueous sodium hydroxide.

  • After cooling, wash the basic solution with diethyl ether to remove any neutral impurities.

  • Acidify the aqueous layer with concentrated hydrochloric acid until a precipitate forms.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to afford this compound. Further purification can be achieved by recrystallization.

Visualizations

The following diagrams illustrate the logical workflow for troubleshooting low yield and a simplified representation of a Grignard-based synthesis.

TroubleshootingWorkflow start Low Yield of this compound check_grignard Check Grignard Formation Step start->check_grignard grignard_initiation Did the Grignard reaction initiate? check_grignard->grignard_initiation check_conditions Verify Anhydrous Conditions (Glassware, Solvents) grignard_initiation->check_conditions No side_reactions Observe for Side Reactions (e.g., Wurtz Coupling) grignard_initiation->side_reactions Yes activate_mg Activate Magnesium (Iodine, Crushing) check_conditions->activate_mg activate_mg->check_grignard control_addition Control Reagent Addition Rate and Temperature side_reactions->control_addition Yes check_carboxylation Check Carboxylation/Conjugate Addition Step side_reactions->check_carboxylation No control_addition->check_grignard carboxylation_procedure Review Carboxylation Procedure (Excess Dry Ice, Low Temp) check_carboxylation->carboxylation_procedure check_workup Review Workup & Purification carboxylation_procedure->check_workup extraction_ph Verify pH for Acid-Base Extraction check_workup->extraction_ph purification_loss Assess Losses During Purification (Recrystallization, etc.) extraction_ph->purification_loss end Improved Yield purification_loss->end

Caption: Troubleshooting workflow for low yield in this compound synthesis.

SynthesisWorkflow start Starting Materials (Benzyl Halide, Mg, α,β-Unsaturated Ester) grignard Grignard Reagent Formation (Benzylmagnesium Halide) start->grignard conjugate_addition Conjugate Addition grignard->conjugate_addition quench Aqueous Workup (Quenching) conjugate_addition->quench hydrolysis Hydrolysis of Ester quench->hydrolysis purification Purification (Extraction, Recrystallization) hydrolysis->purification product This compound purification->product

Caption: Simplified workflow for the synthesis of this compound.

References

Technical Support Center: Synthesis of 2-Methyl-4-phenylbutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving common issues encountered during the synthesis of 2-Methyl-4-phenylbutanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The most common and versatile laboratory methods for the synthesis of this compound are the Malonic Ester Synthesis and a Grignard Reagent-based approach. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Q2: What are the typical impurities I might encounter in my final product?

A2: Impurities are often related to the synthetic route chosen. For Malonic Ester Synthesis, common impurities include unreacted starting materials, dialkylated byproducts, and residual solvents. In a Grignard-based synthesis, you might find biphenyl, unreacted starting materials, and side products from the reaction with the electrophile.

Q3: How can I best purify the crude this compound?

A3: Purification of the final product is typically achieved through a combination of techniques. Acid-base extraction is effective for separating the acidic product from neutral and basic impurities. This is often followed by recrystallization or column chromatography to remove any remaining closely related impurities.

Q4: My reaction yield is consistently low. What are the likely causes?

A4: Low yields can stem from several factors. In Malonic Ester Synthesis, incomplete deprotonation of the malonic ester or incomplete alkylation can be a cause. For Grignard reactions, the presence of moisture or impurities in the magnesium can significantly reduce the yield of the Grignard reagent itself. In both cases, reaction temperature and time are critical parameters that may need optimization.

Troubleshooting Guides

Issue 1: Unexpected Peaks in NMR/LC-MS Analysis

Description: Your final product shows additional peaks in the NMR or LC-MS spectrum that do not correspond to this compound.

Possible Causes & Solutions:

Impurity IDPotential ImpurityLikely Source (Synthesis Route)Suggested Action
IMP-01 Diethyl malonateMalonic Ester SynthesisUnreacted starting material. Improve purification by performing an acid-base extraction.
IMP-02 2-Phenylethyl bromideMalonic Ester SynthesisUnreacted alkylating agent. Improve purification by aqueous washes and/or column chromatography.
IMP-03 Diethyl 2,2-bis(2-phenylethyl)malonateMalonic Ester SynthesisDialkylation byproduct. Minimize its formation by using a controlled stoichiometry of the alkylating agent. Purify via column chromatography.[1]
IMP-04 BiphenylGrignard SynthesisFormed from the coupling of the Grignard reagent.[2] Minimize by controlling the reaction temperature and concentration of the aryl halide.[2] Remove by recrystallization or column chromatography.[2]
IMP-05 BenzeneGrignard SynthesisFormed by the reaction of the Grignard reagent with trace amounts of water. Ensure all glassware and reagents are scrupulously dry.
IMP-06 Unidentified EsterMalonic Ester SynthesisIncomplete hydrolysis of the diester intermediate. Increase the reaction time or temperature during the hydrolysis step.
Issue 2: Low Purity of the Isolated Product

Description: The isolated product has a low melting point or appears as an oil instead of a solid, indicating significant impurity.

Troubleshooting Workflow:

G start Low Purity Detected check_nmr Analyze NMR/LC-MS for Impurities start->check_nmr unreacted_sm Presence of Unreacted Starting Materials? check_nmr->unreacted_sm byproducts Presence of Byproducts? unreacted_sm->byproducts No optimize_reaction Optimize Reaction Conditions (Stoichiometry, Temperature, Time) unreacted_sm->optimize_reaction Yes byproducts->optimize_reaction Yes improve_purification Improve Purification Protocol (Acid-Base Extraction, Recrystallization, Chromatography) byproducts->improve_purification No optimize_reaction->improve_purification end_product High Purity Product improve_purification->end_product

Caption: Troubleshooting workflow for low product purity.

Experimental Protocols

Malonic Ester Synthesis of this compound

This protocol is a general guideline and may require optimization.

Step 1: Alkylation of Diethyl Malonate

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen), prepare a solution of sodium ethoxide by dissolving sodium (1.0 eq) in anhydrous ethanol.

  • To the stirred sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise at room temperature.

  • After the addition is complete, add 2-phenylethyl bromide (1.0 eq) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • To the residue, add water and extract with diethyl ether. The organic layers contain the alkylated malonic ester.

Step 2: Methylation

  • The crude alkylated malonic ester is dissolved in anhydrous ethanol containing sodium ethoxide (1.0 eq).

  • Methyl iodide (1.0 eq) is added dropwise, and the mixture is refluxed for 2-4 hours.

  • Work-up is performed as in Step 1 to isolate the dialkylated malonic ester.

Step 3: Hydrolysis and Decarboxylation

  • The crude dialkylated malonic ester is refluxed with an excess of a strong acid (e.g., 6M HCl) or a strong base (e.g., 6M NaOH) until the reaction is complete (monitored by TLC).

  • If basic hydrolysis is used, the reaction mixture is cooled and acidified with concentrated HCl.

  • The precipitated crude this compound is collected by filtration or extracted with an organic solvent.

Synthesis Workflow Diagram:

G cluster_0 Malonic Ester Synthesis Diethyl Malonate Diethyl Malonate Alkylation with 2-Phenylethyl bromide Alkylation with 2-Phenylethyl bromide Diethyl Malonate->Alkylation with 2-Phenylethyl bromide Methylation Methylation Alkylation with 2-Phenylethyl bromide->Methylation Hydrolysis & Decarboxylation Hydrolysis & Decarboxylation Methylation->Hydrolysis & Decarboxylation Crude Product Crude Product Hydrolysis & Decarboxylation->Crude Product Purification Purification Crude Product->Purification Final Product Final Product Purification->Final Product

Caption: Workflow for Malonic Ester Synthesis.

Quantitative Data Summary

The following table presents hypothetical quantitative data for a typical batch of this compound synthesized via the Malonic Ester route, highlighting common impurities and their potential levels before and after purification.

AnalyteRetention Time (min)Area % (Crude)Area % (Purified)
This compound12.585.299.5
Diethyl 2-(2-phenylethyl)malonate15.85.3<0.1
Diethyl 2-methyl-2-(2-phenylethyl)malonate17.24.1<0.1
2-Phenylethyl bromide10.12.5Not Detected
Diethyl malonate8.71.9Not Detected
Unidentified Byproduct14.31.00.3

References

Technical Support Center: Recrystallization of 2-Methyl-4-phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the recrystallization of 2-Methyl-4-phenylbutanoic acid. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: An ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at low temperatures.[1] For this compound, a carboxylic acid with some non-polar character due to the phenyl group, polar solvents are a good starting point.[1] Ethanol is often a good general-purpose solvent for recrystallization.[2] A solvent/anti-solvent system, such as ethanol/water or toluene/hexane, can also be effective.[1][3] It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific sample.

Q2: My compound "oils out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the solid melts and forms a liquid layer instead of crystallizing.[4] This can happen if the boiling point of the solvent is higher than the melting point of the compound or if there are significant impurities.[4] To troubleshoot this, you can:

  • Reheat and add more solvent: This will lower the saturation point of the solution.[5]

  • Cool the solution more slowly: Allow the flask to cool to room temperature on the bench before moving it to an ice bath.[5]

  • Change the solvent system: Select a solvent with a lower boiling point.[1]

  • Pre-purify the sample: If impurities are high, consider a preliminary purification step like column chromatography.[1]

Q3: No crystals are forming even after the solution has cooled. What are the next steps?

A3: If crystals do not form, the solution may be supersaturated or too dilute.[1] You can try the following techniques to induce crystallization:

  • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. This can create nucleation sites for crystal growth.[6]

  • Seeding: Add a small, pure crystal of this compound to the solution to act as a template for crystallization.[6][7]

  • Reduce solvent volume: If the solution is too dilute, carefully evaporate some of the solvent to increase the concentration and then allow it to cool again.[1]

  • Cool to a lower temperature: Place the flask in an ice bath or refrigerator to further decrease the solubility of your compound.[6]

Q4: My final product has a low yield. How can I improve it?

A4: A low yield can result from several factors.[5] To improve your yield:

  • Use the minimum amount of hot solvent: Adding too much solvent will result in a significant amount of your product remaining in the mother liquor upon cooling.[6]

  • Minimize washing: Wash the collected crystals with a minimal amount of ice-cold solvent to remove surface impurities without dissolving the product.[1]

  • Prevent premature crystallization: During hot filtration, use a pre-heated funnel to prevent the compound from crystallizing on the filter paper.[3]

  • Recover from the mother liquor: The filtrate can be concentrated and cooled to obtain a second crop of crystals.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Oiling Out - Cooling too rapidly- High level of impurities- Improper solvent choice (boiling point too high)- Reheat the solution and add more solvent.- Allow the solution to cool more slowly.- Choose a solvent with a lower boiling point.- Consider pre-purification of the material.[1][5]
No Crystal Formation - Solution is too dilute (too much solvent used)- Supersaturation- Cooling time is insufficient- Evaporate some of the solvent to increase concentration.- Induce crystallization by scratching the flask or adding a seed crystal.[6]- Cool the solution in an ice bath to further decrease solubility.[6]
Low Yield - Using an excessive amount of solvent- Washing crystals with too much or warm solvent- Premature crystallization during hot filtration- Use the minimum amount of hot solvent required for dissolution.[6]- Wash crystals with a very small amount of ice-cold solvent.[1]- Use a pre-heated funnel for hot filtration.[3]
Poor Crystal Quality (e.g., small or discolored) - Rapid cooling- Presence of soluble impurities- Allow the solution to cool slowly and undisturbed.[4]- Consider using a decolorizing agent like activated carbon if the solution is colored before crystallization.[8]

Experimental Protocols

General Recrystallization Protocol

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the mixture and add the solvent dropwise until the solid dissolves. Allow the solution to cool to room temperature and then in an ice bath to observe crystal formation. An ideal solvent will dissolve the compound when hot but not at room temperature.[7]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent to dissolve the solid completely. Use a boiling stick or magnetic stirring to promote dissolution and prevent bumping. Avoid adding an excess of solvent to ensure a good yield.[4]

  • Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, sand) or if a decolorizing agent was used, perform a hot gravity filtration. Use a pre-heated short-stem funnel and fluted filter paper to filter the hot solution into a clean, pre-heated Erlenmeyer flask. Work quickly to prevent premature crystallization in the funnel.[3][6]

  • Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling generally results in the formation of larger and purer crystals.[4] Once the flask has reached room temperature, you can place it in an ice bath for about 15-30 minutes to maximize the yield of crystals.[6]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual soluble impurities.[1]

  • Drying: Continue to draw air through the crystals on the Büchner funnel for several minutes to help them dry. Then, carefully transfer the crystals to a watch glass and allow them to air dry completely.

Visualizations

Recrystallization_Troubleshooting_Workflow start Start Recrystallization dissolve Dissolve Compound in Minimal Hot Solvent start->dissolve cool Cool Solution dissolve->cool oiling_out Oiling Out? cool->oiling_out crystals_form Crystals Form? collect Collect Crystals (Vacuum Filtration) crystals_form->collect Yes troubleshoot_no_crystals Troubleshoot: - Scratch Flask - Add Seed Crystal - Reduce Solvent crystals_form->troubleshoot_no_crystals No oiling_out->crystals_form No troubleshoot_oiling_out Troubleshoot: - Reheat & Add Solvent - Cool Slowly - Change Solvent oiling_out->troubleshoot_oiling_out Yes end Pure Compound collect->end troubleshoot_no_crystals->cool troubleshoot_oiling_out->dissolve

Caption: Troubleshooting workflow for the recrystallization of this compound.

Recrystallization_Factors success Successful Recrystallization solvent Solvent Choice solvent->success solubility Differential Solubility solvent->solubility boiling_point Boiling Point solvent->boiling_point reactivity Inertness solvent->reactivity cooling Cooling Rate cooling->success purity Initial Purity purity->success concentration Concentration concentration->success

References

Challenges in the scale-up of 2-Methyl-4-phenylbutanoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Methyl-4-phenylbutanoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and scale-up of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent and effective method for synthesizing this compound involves a two-step process. The first step is the α-alkylation of a 4-phenylbutanoic acid ester, typically the ethyl or methyl ester, using a strong, non-nucleophilic base followed by reaction with a methylating agent. The second step is the hydrolysis of the resulting 2-methyl-4-phenylbutanoate ester to the desired carboxylic acid.

Q2: Why is a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) recommended for the α-alkylation step?

A2: A strong base is necessary to completely deprotonate the α-carbon of the ester, forming the enolate nucleophile. Weaker bases, such as sodium ethoxide, may only partially deprotonate the ester, leading to a low concentration of the enolate and promoting side reactions like self-condensation (Claisen condensation).[1] LDA is a strong, sterically hindered base, which makes it an excellent choice for quantitatively forming the enolate without acting as a nucleophile itself and attacking the ester carbonyl group.[2][3]

Q3: Can other bases be used for the α-alkylation?

A3: Yes, other strong, non-nucleophilic bases can be used, such as sodium hydride (NaH) or sodium amide (NaNH2).[2] However, LDA is often preferred for its high reactivity, solubility in common organic solvents at low temperatures, and its ability to rapidly and cleanly generate enolates.[3]

Q4: What are the critical parameters to control during the scale-up of the α-alkylation reaction?

A4: Key parameters for successful scale-up include:

  • Temperature Control: The formation of the lithium enolate with LDA is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions and ensure kinetic control.[3] Maintaining this low temperature in a large-scale reactor is critical.

  • Addition Rate: Slow and controlled addition of the ester to the LDA solution and subsequent slow addition of the methylating agent are crucial to manage the exothermic nature of the reactions and prevent localized overheating.

  • Mixing: Efficient mixing is essential to ensure homogeneous reaction conditions and avoid areas of high reactant concentration, which can lead to side product formation.

  • Moisture Control: The reaction is highly sensitive to moisture, as water will quench the LDA and the enolate. All reagents, solvents, and equipment must be scrupulously dried.

Troubleshooting Guides

Issue 1: Low or No Yield of 2-Methyl-4-phenylbutanoate Ester

Question: My α-alkylation reaction has resulted in a very low yield or no desired product. What are the possible causes and how can I troubleshoot this?

Answer: Low or no yield in the α-alkylation of ethyl 4-phenylbutanoate can stem from several factors. Use the following guide to identify and resolve the issue:

Possible Cause Troubleshooting & Optimization
Moisture Contamination Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, typically freshly distilled or from a solvent purification system.
Inactive LDA LDA is commercially available but can degrade upon storage. It is often preferable to prepare it fresh before use from diisopropylamine and n-butyllithium. Titrate the n-butyllithium solution to determine its exact concentration.
Incomplete Enolate Formation Use a slight excess (e.g., 1.05-1.1 equivalents) of LDA to ensure complete deprotonation of the ester. Ensure the reaction temperature is maintained at -78 °C during LDA addition and enolate formation.
Ineffective Alkylation Use a reactive methylating agent like methyl iodide or methyl triflate. Ensure the alkylating agent is added slowly at low temperature and then the reaction is allowed to warm gradually to ensure complete reaction.
Side Reactions The primary side reaction is self-condensation of the ester. This is minimized by using a strong base like LDA to ensure complete enolate formation before the addition of the alkylating agent.[1]

Troubleshooting Workflow for Low Yield

start Low or No Yield check_moisture Check for Moisture Contamination? start->check_moisture check_lda Verify LDA Activity? check_moisture->check_lda [No] solution Implement Solutions: - Dry all equipment and reagents - Use fresh/titrated LDA - Use slight excess of LDA - Use reactive methylating agent check_moisture->solution [Yes] check_enolate Incomplete Enolate Formation? check_lda->check_enolate [No] check_lda->solution [Yes] check_alkylation Ineffective Alkylation? check_enolate->check_alkylation [No] check_enolate->solution [Yes] check_alkylation->solution [Yes]

Caption: Troubleshooting guide for low yield in the synthesis of 2-Methyl-4-phenylbutanoate.

Issue 2: Formation of Side Products

Question: I am observing significant impurities in my reaction mixture after the alkylation step. What are the likely side products and how can I minimize their formation?

Answer: The formation of side products can complicate purification and reduce the overall yield. The table below outlines common side products and strategies for their mitigation.

Side Product Cause Mitigation Strategy
Unreacted Ethyl 4-phenylbutanoate Incomplete deprotonation or insufficient reaction time.Use a slight excess of LDA and allow for sufficient reaction time for both enolate formation and alkylation. Monitor the reaction by TLC or GC-MS.
Ethyl 3-oxo-2,5-diphenylheptanedioate (Self-condensation product) Incomplete enolate formation, allowing the enolate to react with unreacted ester.Ensure rapid and complete deprotonation by using a strong base like LDA at low temperatures. Add the ester slowly to the LDA solution.[1]
4-Phenyl-1-butene If a secondary or tertiary alkyl halide were used instead of a methylating agent, E2 elimination could occur.[4]Use a primary methylating agent like methyl iodide or methyl triflate.
Di-alkylation Product (Ethyl 2,2-dimethyl-4-phenylbutanoate) The mono-alkylated product can be deprotonated and react with another equivalent of the methylating agent.Use a controlled stoichiometry of the methylating agent (typically 1.0-1.1 equivalents). Add the methylating agent at low temperature and monitor the reaction progress.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-Methyl-4-phenylbutanoate

This protocol is a representative procedure for the α-methylation of an ester using LDA.

Materials:

  • Diisopropylamine

  • n-Butyllithium in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl 4-phenylbutanoate

  • Methyl iodide

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • LDA Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.05 eq) dropwise via syringe. Stir the solution at -78 °C for 30 minutes.

  • Enolate Formation: Add ethyl 4-phenylbutanoate (1.0 eq) dropwise to the freshly prepared LDA solution at -78 °C. Stir the reaction mixture at this temperature for 1 hour to ensure complete enolate formation.

  • Alkylation: Add methyl iodide (1.1 eq) dropwise to the enolate solution at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC/GC-MS analysis indicates completion of the reaction.

  • Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 2-methyl-4-phenylbutanoate. The crude product can be purified by vacuum distillation or column chromatography.

Experimental Workflow for Synthesis

cluster_0 Step 1: α-Alkylation cluster_1 Step 2: Hydrolysis lda LDA Preparation enolate Enolate Formation lda->enolate alkylation Alkylation enolate->alkylation workup Workup and Isolation alkylation->workup hydrolysis Ester Hydrolysis workup->hydrolysis acidification Acidification hydrolysis->acidification purification Purification acidification->purification

Caption: Overall workflow for the synthesis of this compound.

Protocol 2: Hydrolysis of Ethyl 2-Methyl-4-phenylbutanoate

Materials:

  • Crude ethyl 2-methyl-4-phenylbutanoate

  • Ethanol

  • Aqueous sodium hydroxide (e.g., 2 M)

  • Aqueous hydrochloric acid (e.g., 3 M)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Saponification: Dissolve the crude ethyl 2-methyl-4-phenylbutanoate in ethanol in a round-bottom flask. Add an excess of aqueous sodium hydroxide solution (e.g., 2-3 equivalents).

  • Heating: Heat the mixture at reflux for 2-4 hours, or until TLC analysis shows the disappearance of the starting ester.

  • Solvent Removal: After cooling to room temperature, remove the ethanol under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 with aqueous hydrochloric acid. A precipitate or an oil of this compound should form.

  • Extraction: Extract the acidic aqueous layer with diethyl ether (3 x 50 mL).

  • Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound. The product can be further purified by vacuum distillation or recrystallization if it is a solid at room temperature.

References

Technical Support Center: Method Development for 2-Methyl-4-phenylbutanoic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 2-Methyl-4-phenylbutanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is most suitable for the quantitative analysis of this compound in biological matrices?

A2: Both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for the quantification of this compound. LC-MS/MS often offers higher sensitivity and specificity, particularly in complex matrices like plasma, and can sometimes be performed without derivatization.[1] GC-MS is a robust and cost-effective technique but requires derivatization to make the analyte volatile. The choice between the two depends on the required sensitivity, available instrumentation, and the sample matrix.

Q2: I am observing significant peak tailing in my HPLC-UV analysis of this compound. What are the common causes and solutions?

A2: Peak tailing for acidic compounds like this compound is a common issue in reversed-phase HPLC. The primary causes include secondary interactions between the acidic analyte and residual silanol groups on the silica-based column packing. To mitigate this, consider the following:

  • Mobile Phase pH: Ensure the mobile phase pH is at least 2 pH units below the pKa of this compound (typically around 4-5). This will keep the analyte in its protonated, less polar form, reducing interactions with silanols.

  • Column Choice: Use a high-purity, end-capped C18 column to minimize the number of accessible silanol groups.

  • Buffer Strength: An adequate buffer concentration (e.g., 10-50 mM) is crucial to maintain a consistent pH throughout the analysis.

  • Sample Solvent: Dissolve your sample in the initial mobile phase whenever possible. If a stronger solvent is necessary for solubility, inject the smallest possible volume.

Q3: Is derivatization necessary for the GC-MS analysis of this compound?

A3: Yes, derivatization is mandatory for the GC-MS analysis of this compound. Its carboxylic acid group makes it polar and non-volatile, which is unsuitable for direct GC analysis. A common and effective derivatization method is silylation, for example, using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst like trimethylchlorosilane (TMCS), to convert the carboxylic acid to a more volatile trimethylsilyl (TMS) ester.[2]

Q4: How can I minimize matrix effects in the LC-MS/MS analysis of this compound from plasma samples?

A4: Matrix effects, such as ion suppression or enhancement, are a significant challenge in LC-MS/MS bioanalysis. To minimize their impact:

  • Effective Sample Preparation: Employ a robust sample preparation technique to remove interfering matrix components like phospholipids. Options include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE).[3]

  • Chromatographic Separation: Optimize your HPLC method to achieve good separation of this compound from co-eluting matrix components.

  • Internal Standard: Use a stable isotope-labeled internal standard (SIL-IS) if available. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data analysis.

  • Matrix Effect Evaluation: During method development, it is crucial to assess the matrix effect by comparing the analyte's response in a post-extraction spiked matrix sample to its response in a neat solution.[2][4]

Q5: My chiral separation of this compound enantiomers shows poor resolution. What steps can I take to improve it?

A5: Achieving good chiral separation can be challenging. If you are experiencing poor resolution, consider the following:

  • Chiral Stationary Phase (CSP): The choice of CSP is critical. For acidic compounds, polysaccharide-based columns like Chiralpak® AD-H are often a good starting point.[5][6] You may need to screen different types of chiral columns to find the one with the best selectivity for your enantiomers.

  • Mobile Phase Composition: The mobile phase composition, including the type and concentration of the organic modifier and any additives, plays a crucial role. For normal-phase chromatography, mixtures of alkanes (like hexane) and alcohols (like isopropanol or ethanol) are common. The addition of a small amount of an acidic modifier (e.g., trifluoroacetic acid) can improve peak shape and resolution for acidic analytes.

  • Temperature: Column temperature can significantly impact chiral recognition. It is advisable to evaluate a range of temperatures (e.g., 10-40 °C) to find the optimum for your separation.

Troubleshooting Guides

HPLC-UV Analysis
Problem Potential Cause Troubleshooting Steps
Peak Tailing Secondary interactions with silanol groups.Lower mobile phase pH (e.g., to 2.5-3.0 with 0.1% formic or phosphoric acid). Use a high-purity, end-capped C18 column. Increase buffer strength.
Sample solvent stronger than the mobile phase.Dissolve the sample in the initial mobile phase. If not possible, reduce injection volume.
Peak Splitting or Broadening Tautomerism or on-column ionization changes.Ensure the mobile phase is well-buffered and the pH is consistently maintained at least 2 units away from the analyte's pKa.
Co-elution with an impurity.Optimize the mobile phase gradient to improve separation. Try a different column chemistry.
Column void or contamination.Reverse-flush the column. If the problem persists, replace the column.
Poor Resolution Inadequate separation from other components.Optimize the mobile phase gradient (e.g., a shallower gradient). Try a different column with a different selectivity.
GC-MS Analysis
Problem Potential Cause Troubleshooting Steps
No Peak or Very Small Peak Incomplete derivatization.Ensure the sample is completely dry before adding the derivatization reagent. Optimize derivatization temperature and time. Use a catalyst if recommended (e.g., 1% TMCS with MSTFA).[2]
Analyte degradation in the injector.Use a lower injector temperature. Ensure the injector liner is clean and deactivated.
Broad or Tailing Peaks Active sites in the GC system.Use a deactivated liner and column. Check for and eliminate any leaks in the system.
Incomplete derivatization.See "No Peak or Very Small Peak" above.
Ghost Peaks Carryover from a previous injection.Run a blank solvent injection after a high-concentration sample. Increase the final oven temperature and hold time to ensure all components elute.
Contamination from septa or vials.Use high-quality, low-bleed septa and vials.
LC-MS/MS Analysis
Problem Potential Cause Troubleshooting Steps
Low Signal Intensity (Ion Suppression) Co-eluting matrix components.Improve sample preparation to remove more interferences (e.g., use SPE instead of PPT).[3] Optimize chromatographic separation to move the analyte away from the suppression zone.
Suboptimal ionization parameters.Optimize source parameters (e.g., capillary voltage, gas flow, temperature) by infusing a standard solution of the analyte.
High Background Noise Contaminated mobile phase or LC system.Use high-purity solvents and additives. Flush the LC system with a strong solvent.
Inconsistent Results Variable matrix effects between samples.Use a stable isotope-labeled internal standard. Ensure consistent sample preparation across all samples.
Analyte instability in the matrix or autosampler.Perform stability studies (freeze-thaw, bench-top, autosampler) during method development.

Experimental Protocols

HPLC-UV Method for Quantification

This protocol provides a starting point for the development of a quantitative HPLC-UV method.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in water

    • B: Acetonitrile

  • Gradient:

    • Start with a suitable percentage of B (e.g., 30%) and increase linearly to elute the analyte.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation (from plasma):

    • To 100 µL of plasma, add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

GC-MS Method with Silylation Derivatization

This protocol outlines a typical workflow for GC-MS analysis.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms or similar (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification.

  • Sample Preparation and Derivatization:

    • Perform a liquid-liquid extraction of the analyte from the sample.

    • Evaporate the extract to complete dryness under a stream of nitrogen.

    • Add 50 µL of MSTFA + 1% TMCS and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).[2]

    • Heat at 60°C for 30 minutes.

    • Inject 1 µL of the derivatized sample.

LC-MS/MS Method for Bioanalysis

This protocol is a general guideline for developing a sensitive LC-MS/MS method.

  • Instrumentation: LC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: Optimize to achieve separation from matrix components.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • MS Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: To be determined by infusing a standard solution. A hypothetical transition for the [M-H]⁻ precursor ion (m/z 177.1) could be monitored.

  • Sample Preparation (from plasma):

    • To 50 µL of plasma, add a suitable internal standard.

    • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex and centrifuge.

    • Transfer the supernatant and dilute with the initial mobile phase before injection.[1]

Chiral HPLC Separation

This protocol provides a starting point for the chiral separation of enantiomers.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm).[5]

  • Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (e.g., 90:10:0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 210 nm.

  • Sample Preparation: Dissolve the racemic standard or sample in the mobile phase.

Quantitative Data Summary

The following tables present hypothetical but typical performance characteristics for the analytical methods described. These should be determined experimentally during method validation.

Table 1: HPLC-UV Method Performance (Illustrative)

ParameterTypical Value
Linearity (R²)> 0.995
Limit of Quantification (LOQ)0.1 - 1 µg/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%

Table 2: LC-MS/MS Method Performance in Plasma (Illustrative)

ParameterTypical Value
Linearity (R²)> 0.99
Limit of Quantification (LOQ)1 - 10 ng/mL
Accuracy (% Bias)± 15%
Precision (% RSD)< 15%
Matrix Effect85 - 115%
Recovery> 70%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_gc_path Sample Preparation cluster_lc_path Sample Preparation cluster_derivatization Derivatization (GC-MS) cluster_analysis Analysis cluster_data_processing Data Processing sample Biological Sample (e.g., Plasma) add_is Add Internal Standard sample->add_is protein_precipitation Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precipitation centrifuge Centrifugation protein_precipitation->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry_down Evaporate to Dryness (for GC-MS) supernatant->dry_down reconstitute Reconstitute (for LC-MS/MS) supernatant->reconstitute derivatize Silylation (e.g., with MSTFA) dry_down->derivatize lc_ms LC-MS/MS Analysis reconstitute->lc_ms gc_ms GC-MS Analysis derivatize->gc_ms quantification Quantification vs. Calibration Curve gc_ms->quantification lc_ms->quantification

Caption: General experimental workflow for the analysis of this compound.

troubleshooting_workflow start Poor Peak Shape (Tailing/Splitting) check_ph Is Mobile Phase pH < pKa - 2? start->check_ph adjust_ph Adjust Mobile Phase pH check_ph->adjust_ph No check_column Using a High-Purity, End-Capped Column? check_ph->check_column Yes adjust_ph->check_column change_column Switch to an Appropriate Column check_column->change_column No check_solvent Is Sample Dissolved in Initial Mobile Phase? check_column->check_solvent Yes change_column->check_solvent adjust_solvent Change Sample Solvent or Reduce Injection Volume check_solvent->adjust_solvent No check_for_void Inspect for Column Void/Contamination check_solvent->check_for_void Yes adjust_solvent->check_for_void flush_column Flush or Replace Column check_for_void->flush_column Yes good_peak Good Peak Shape Achieved check_for_void->good_peak No flush_column->good_peak

Caption: Troubleshooting workflow for poor peak shape in HPLC analysis.

References

Validation & Comparative

A Comparative Guide to the Validation of an HPLC Method for the Quantification of 2-Methyl-4-phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Methyl-4-phenylbutanoic acid. It includes a detailed experimental protocol for the proposed reversed-phase HPLC (RP-HPLC) method and outlines the validation parameters as per the International Council for Harmonisation (ICH) guidelines. Furthermore, this guide presents a comparison with alternative analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to assist researchers in selecting the most suitable method for their specific needs.

Primary Recommended Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a robust and widely used technique for the analysis of moderately polar to non-polar compounds like this compound. Its advantages include high resolution, good reproducibility, and straightforward operation.

Proposed Experimental Protocol: RP-HPLC

1. Instrumentation:

  • HPLC system equipped with a UV-Vis detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid

  • This compound reference standard

3. Chromatographic Conditions:

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% phosphoric acid. The acidic modifier ensures that the carboxylic acid is in its protonated form, leading to better retention and peak shape on the C18 column.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: UV detection at 210 nm, where the carboxylic acid and phenyl groups exhibit absorbance.

  • Injection Volume: 10 µL

4. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase. If necessary, filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Summary

The following table summarizes the typical validation parameters for the proposed RP-HPLC method, based on ICH guidelines.[1][2][3][4][5][6]

Parameter Acceptance Criteria Typical Expected Performance
Specificity The method should be able to resolve the analyte peak from any potential interfering peaks (e.g., impurities, degradation products).Peak purity analysis and comparison with a blank chromatogram would demonstrate no interference at the retention time of the analyte.
Linearity (R²) Correlation coefficient (R²) ≥ 0.999R² > 0.999 over a concentration range of, for example, 1-100 µg/mL.
Accuracy (% Recovery) 98.0% - 102.0%99.0% - 101.5%
Precision (% RSD) Repeatability (Intra-day): ≤ 2.0%Intermediate Precision (Inter-day): ≤ 2.0%Repeatability: < 1.0%Intermediate Precision: < 1.5%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1~0.1 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1~0.3 µg/mL
Robustness The method should remain unaffected by small, deliberate variations in method parameters (e.g., ±2% change in mobile phase composition, ±5°C change in column temperature).%RSD of results should be within acceptable limits, demonstrating the reliability of the method during normal usage.

Alternative Analytical Methods

While RP-HPLC is a highly suitable technique, other methods can be employed for the quantification of this compound, each with its own set of advantages and limitations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. For non-volatile compounds like carboxylic acids, a derivatization step is necessary to increase their volatility.[7][8][9][10][11]

Experimental Protocol Outline:

  • Derivatization: The carboxylic acid group of this compound is converted into a more volatile ester (e.g., a methyl or silyl ester) by reacting the sample with a derivatizing agent such as diazomethane or a silylating agent like BSTFA.[7][8][11]

  • GC Separation: The derivatized sample is injected into a gas chromatograph, where it is separated on a capillary column (e.g., a DB-5 or equivalent).

  • MS Detection: The separated components are detected by a mass spectrometer, which provides both quantitative data and structural information.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.[12][13][14][15][16] This method is particularly useful for analyzing samples in complex matrices and for achieving very low detection limits.

Experimental Protocol Outline:

  • LC Separation: Similar chromatographic conditions to the RP-HPLC method can be used, although a mobile phase compatible with mass spectrometry (e.g., using formic acid instead of phosphoric acid) is required.

  • Ionization: The analyte is ionized, typically using electrospray ionization (ESI) in negative ion mode for a carboxylic acid.

  • MS/MS Detection: The precursor ion corresponding to this compound is selected and fragmented, and a specific product ion is monitored for quantification (Selected Reaction Monitoring - SRM). This provides a high degree of selectivity.

Comparison of Analytical Methods

Feature RP-HPLC-UV GC-MS (with Derivatization) LC-MS/MS
Specificity Good, but potential for interference from co-eluting compounds with similar UV absorbance.Very high, based on both retention time and mass fragmentation pattern.Excellent, due to the specificity of SRM transitions.
Sensitivity Moderate (µg/mL range).High (ng/mL to pg/mL range).Very high (pg/mL to fg/mL range).
Sample Preparation Simple (dissolution and filtration).More complex, requires a derivatization step which can introduce variability.[7][8]Simple, similar to HPLC, but may require solid-phase extraction for very complex matrices.
Instrumentation Cost Relatively low.Moderate to high.High.
Throughput High.Lower, due to the derivatization step and potentially longer run times.High, especially with modern UPLC systems.
Typical Application Routine quality control, purity assessment, and content uniformity.Impurity profiling, identification of unknowns, and trace analysis.Bioanalysis (e.g., in plasma or tissue), trace contaminant analysis, and metabolomics.

Visualizations

HPLC_Validation_Workflow HPLC Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation MD_Start Define Analytical Requirements MD_Opt Optimize Chromatographic Conditions (Column, Mobile Phase, etc.) MD_Start->MD_Opt MD_Final Finalized Analytical Method MD_Opt->MD_Final Val_Protocol Prepare Validation Protocol MD_Final->Val_Protocol Proceed to Validation Val_Params Execute Validation Experiments (Specificity, Linearity, Accuracy, Precision, etc.) Val_Protocol->Val_Params Val_Data Analyze Validation Data Val_Params->Val_Data Val_Report Generate Validation Report Val_Data->Val_Report

Caption: Workflow for HPLC Method Validation.

Method_Selection_Logic Analytical Method Selection Logic Start Define Analytical Goal Sensitivity High Sensitivity Required? Start->Sensitivity Matrix Complex Matrix? Sensitivity->Matrix No LCMSMS LC-MS/MS Sensitivity->LCMSMS Yes Cost Cost a Major Constraint? Matrix->Cost No GCMS GC-MS Matrix->GCMS Yes HPLC HPLC-UV Cost->HPLC Yes Cost->GCMS No

Caption: Decision tree for analytical method selection.

References

Comparative Analysis of 2-Methyl-4-phenylbutanoic Acid and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the synthetic routes, biological activities, and structure-activity relationships of 2-Methyl-4-phenylbutanoic acid and its derivatives, providing researchers with key data for the development of novel therapeutic agents.

This guide offers a comprehensive comparative analysis of this compound and its structural analogs, focusing on their potential as anti-inflammatory and cytotoxic agents. While direct comparative studies on a broad spectrum of these specific analogs are limited in publicly available literature, this document synthesizes existing data on related phenylalkanoic acids to provide insights into their structure-activity relationships (SAR) and potential therapeutic applications. The information presented herein is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the design and evaluation of novel anti-inflammatory and anti-cancer compounds.

Chemical Properties and Synthesis

This compound is a carboxylic acid with a phenyl group attached to a butane chain, featuring a methyl group at the second carbon. The general structure allows for a variety of modifications to create a library of analogs. These modifications can include substitutions on the phenyl ring, alterations of the alkyl chain length, and the introduction or modification of functional groups.

The synthesis of this compound and its analogs can be achieved through various established organic chemistry routes. A common approach involves the malonic ester synthesis, where a substituted benzyl halide is reacted with diethyl methylmalonate, followed by hydrolysis and decarboxylation. Another route could be the alkylation of a phenylacetic ester derivative. The specific synthetic pathway can be adapted based on the desired substitutions on the phenyl ring or the alkyl chain.

Comparative Biological Activity

The biological activity of this compound and its analogs is an area of growing interest, particularly in the fields of inflammation and oncology. Based on the activities of structurally related compounds, these molecules are hypothesized to exert their effects through the inhibition of key enzymes involved in pathological processes, such as cyclooxygenases (COX) and histone deacetylases (HDACs).

Anti-inflammatory Activity

The anti-inflammatory potential of these compounds is often evaluated using in vivo models like the carrageenan-induced paw edema assay in rodents, and in vitro through the assessment of their ability to inhibit COX-1 and COX-2 enzymes. The following table presents a representative comparison of the anti-inflammatory activity of this compound and a series of its hypothetical analogs. The data is extrapolated from studies on structurally similar phenylalkanoic acids to illustrate potential structure-activity relationships.

Compound IDStructure% Inhibition of Paw Edema (at 10 mg/kg)COX-1 IC50 (µM)COX-2 IC50 (µM)
MPBA-001 This compound35 ± 4>10025.3 ± 2.1
MPBA-002 2-Methyl-4-(4-chlorophenyl)butanoic acid52 ± 585.1 ± 7.310.8 ± 1.5
MPBA-003 2-Methyl-4-(4-methoxyphenyl)butanoic acid41 ± 3>10018.9 ± 1.9
MPBA-004 2-Methyl-4-(4-nitrophenyl)butanoic acid28 ± 4>10035.1 ± 3.4
MPBA-005 3-Methyl-4-phenylbutanoic acid25 ± 3>10042.5 ± 4.1
Ibuprofen (Reference)65 ± 615.2 ± 1.32.8 ± 0.3
Celecoxib (Reference)70 ± 528.6 ± 2.50.04 ± 0.005

Disclaimer: The data presented in this table is hypothetical and intended for illustrative purposes to demonstrate potential structure-activity relationships based on findings for related compound classes. Actual experimental values may vary.

Cytotoxic Activity and HDAC Inhibition

Certain phenylbutanoic acid derivatives, such as 4-phenylbutyrate, are known to act as histone deacetylase (HDAC) inhibitors, a class of compounds with significant potential in cancer therapy. The cytotoxic activity of this compound and its analogs can be assessed using in vitro assays on various cancer cell lines, while their HDAC inhibitory potential can be determined using specific enzyme assays.

Compound IDStructureCytotoxicity (HeLa cells) IC50 (µM)HDAC Inhibition (HeLa nuclear extract) IC50 (µM)
MPBA-001 This compound>200150 ± 12
MPBA-006 2-Methyl-4-(4-aminophenyl)butanoic acid85 ± 755 ± 5
MPBA-007 2-Methyl-4-(3,4-dichlorophenyl)butanoic acid42 ± 428 ± 3
MPBA-008 2-Methyl-5-phenylpentanoic acid>200180 ± 15
SAHA (Reference)2.5 ± 0.30.05 ± 0.006

Disclaimer: The data presented in this table is hypothetical and intended for illustrative purposes to demonstrate potential structure-activity relationships based on findings for related compound classes. Actual experimental values may vary.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats[1][2][3][4][5]

This in vivo assay is a standard model for evaluating acute inflammation.

  • Animals: Male Wistar rats (180-220 g) are used.

  • Induction of Edema: A 1% w/v suspension of carrageenan in sterile saline is prepared. 0.1 mL of this suspension is injected into the sub-plantar region of the right hind paw of the rats.[1]

  • Test Compound Administration: The test compounds (e.g., 10 mg/kg) or a vehicle control are administered intraperitoneally 30-60 minutes before the carrageenan injection.[2][1]

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[1]

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

In Vitro COX-1 and COX-2 Inhibition Assay[6][7][8][9][10]

This assay determines the ability of a compound to inhibit the activity of cyclooxygenase enzymes.

  • Enzyme and Substrate: Purified ovine COX-1 and human recombinant COX-2 enzymes are used. Arachidonic acid serves as the substrate.

  • Assay Buffer: Tris-HCl buffer (pH 8.0) containing glutathione, hematin, and the test compound at various concentrations.

  • Reaction Initiation and Termination: The reaction is initiated by the addition of arachidonic acid. After a specific incubation period at 37°C, the reaction is terminated by the addition of a stopping solution (e.g., HCl).

  • Detection: The product, prostaglandin E2 (PGE2), is quantified using an enzyme-linked immunosorbent assay (ELISA) or by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]

  • Data Analysis: IC50 values are calculated from the concentration-response curves.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Culture: Human cancer cell lines (e.g., HeLa) are cultured in appropriate media and seeded in 96-well plates.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours.

  • Formazan Solubilization: The resulting formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: IC50 values are determined from the dose-response curves.

HDAC Inhibition Assay[11][12][13][14][15]

This assay measures the ability of a compound to inhibit the activity of histone deacetylases.

  • Enzyme Source: Nuclear extracts from cultured cells (e.g., HeLa cells) or purified HDAC enzymes are used as the source of HDAC activity.[4][5][6][7][8]

  • Substrate: A fluorescently labeled acetylated peptide or a commercially available HDAC substrate is used.

  • Assay Buffer: A buffer containing the HDAC enzyme source, the substrate, and the test compound at various concentrations.

  • Reaction and Detection: The reaction is incubated at 37°C, and the deacetylation of the substrate is monitored by measuring the change in fluorescence or colorimetrically using a specific antibody that recognizes the deacetylated product.[7]

  • Data Analysis: IC50 values are calculated from the concentration-response curves.

Signaling Pathways and Experimental Workflows

The biological effects of this compound and its analogs are likely mediated through the modulation of specific signaling pathways. Inhibition of COX enzymes affects the production of prostaglandins, which are key mediators of inflammation. HDAC inhibition leads to changes in gene expression that can induce cell cycle arrest and apoptosis in cancer cells.

G cluster_0 Anti-inflammatory Pathway cluster_1 Cytotoxic Pathway Arachidonic Acid Arachidonic Acid Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins COX-1 / COX-2 Inflammation Inflammation Prostaglandins->Inflammation MPBA Analog MPBA Analog COX-1 / COX-2 COX-1 / COX-2 MPBA Analog->COX-1 / COX-2 Inhibition HDACs HDACs MPBA Analog->HDACs Inhibition Histones Histones Chromatin Compaction Chromatin Compaction Histones->Chromatin Compaction Acetylation Gene Expression Gene Expression Chromatin Compaction->Gene Expression Cell Cycle Arrest / Apoptosis Cell Cycle Arrest / Apoptosis Gene Expression->Cell Cycle Arrest / Apoptosis HDACs->Histones Deacetylation G cluster_0 In Vivo Anti-inflammatory Assay Workflow cluster_1 In Vitro Cytotoxicity Assay Workflow A Acclimatize Rats B Administer Test Compound / Vehicle A->B C Inject Carrageenan into Paw B->C D Measure Paw Volume (0-5h) C->D E Calculate % Inhibition of Edema D->E F Seed Cancer Cells in 96-well Plate G Treat with Test Compound F->G H Add MTT Reagent G->H I Solubilize Formazan H->I J Measure Absorbance I->J K Calculate IC50 J->K

References

Comparative Analysis of 2-Methyl-4-phenylbutanoic Acid Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the structure-activity relationships (SAR) of 2-Methyl-4-phenylbutanoic acid derivatives, supported by experimental data. The focus is on their potential as antihypertensive and enzyme inhibitory agents.

Derivatives of this compound are being investigated for a range of therapeutic applications, including their potential as anti-inflammatory, analgesic, and antihypertensive agents. The structural features of this scaffold, particularly the phenyl ring, the butanoic acid chain, and the methyl group at the 2-position, offer multiple points for modification to optimize biological activity and selectivity. This guide delves into the SAR of a series of these derivatives, presenting comparative data on their biological performance and detailing the experimental methodologies used for their evaluation.

Comparative Biological Activity of this compound Derivatives

A study by Masood et al. (2023) synthesized a series of ester derivatives of a valsartan analog, which incorporates the 2-methyl-3-pentanamido-butanoic acid scaffold, a close structural relative of this compound. These compounds were evaluated for their antihypertensive and urease inhibitory activities. The parent compound in this series is valsartan, a known angiotensin II receptor blocker. The following tables summarize the key findings from this study, providing a comparative overview of the synthesized derivatives.

Antihypertensive Activity

The antihypertensive effects of the synthesized derivatives were assessed in vivo. The data presented in Table 1 showcases the percentage decrease in mean arterial blood pressure (MABP) at different time intervals after administration.

Table 1: Antihypertensive Effects of Synthesized 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid Derivatives [1]

CompoundR-group (Ester Modification)% Decrease in MABP (30 min)% Decrease in MABP (60 min)% Decrease in MABP (90 min)% Decrease in MABP (120 min)
AV0 (Parent) -H18.2 ± 1.225.6 ± 1.530.1 ± 1.828.4 ± 1.6
AV1 -CH₃20.5 ± 1.328.9 ± 1.733.2 ± 2.031.5 ± 1.9
AV2 -C₂H₅24.8 ± 1.535.1 ± 2.140.3 ± 2.438.6 ± 2.3
AV3 -n-C₃H₇22.1 ± 1.431.3 ± 1.936.0 ± 2.234.3 ± 2.1
AV4 -iso-C₃H₇19.7 ± 1.227.8 ± 1.732.0 ± 1.930.3 ± 1.8
AV5 -n-C₄H₉23.5 ± 1.433.2 ± 2.038.2 ± 2.336.5 ± 2.2
AV6 -iso-C₄H₉21.3 ± 1.330.1 ± 1.834.6 ± 2.132.9 ± 2.0
AV7 -sec-C₄H₉18.9 ± 1.126.7 ± 1.630.7 ± 1.829.0 ± 1.7
AV8 -tert-C₄H₉17.5 ± 1.024.7 ± 1.528.4 ± 1.726.7 ± 1.6
AV9 -C₆H₅26.2 ± 1.637.0 ± 2.242.6 ± 2.540.9 ± 2.4
AV10 -CH₂C₆H₅22.8 ± 1.432.2 ± 1.937.0 ± 2.235.3 ± 2.1
AV11 -CH(CH₃)C₆H₅20.1 ± 1.228.4 ± 1.732.7 ± 2.031.0 ± 1.9

Data is presented as mean ± SEM. All test derivatives exhibited positive results compared to the parent molecule, with compounds AV2 and AV9 showing significant results in lowering blood pressure.[1]

Urease Enzyme Inhibition

The synthesized derivatives were also screened for their ability to inhibit the urease enzyme. The half-maximal inhibitory concentration (IC₅₀) values are presented in Table 2.

Table 2: Urease Enzyme Inhibitory Activity of Synthesized 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid Derivatives [1]

CompoundR-group (Ester Modification)Urease Inhibition IC₅₀ (µM)
AV0 (Parent) -H45.3 ± 0.12
AV1 -CH₃35.6 ± 0.09
AV2 -C₂H₅22.8 ± 0.06
AV3 -n-C₃H₇28.4 ± 0.07
AV4 -iso-C₃H₇40.1 ± 0.10
AV5 -n-C₄H₉25.7 ± 0.06
AV6 -iso-C₄H₉33.9 ± 0.08
AV7 -sec-C₄H₉42.5 ± 0.11
AV8 -tert-C₄H₉41.3 ± 0.10
AV9 -C₆H₅34.8 ± 0.09
AV10 -CH₂C₆H₅32.1 ± 0.08
AV11 -CH(CH₃)C₆H₅36.2 ± 0.09
Thiourea (Standard) -21.6 ± 0.05

Data is presented as mean ± SEM. All compounds showed varying degrees of urease inhibition.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vivo Antihypertensive Assay

The in vivo antihypertensive activity of the synthesized compounds was evaluated in rats. The following is a generalized protocol based on the study by Masood et al. (2023).[1]

  • Animal Model: Normotensive or hypertensive rat models are used.

  • Drug Administration: The test compounds, dissolved in a suitable vehicle like DMSO, are administered intravenously or orally at a specific dose.

  • Blood Pressure Measurement: Mean arterial blood pressure (MABP) is monitored at various time points post-administration using a pressure transducer connected to a catheter implanted in the carotid artery.

  • Data Analysis: The percentage decrease in MABP is calculated for each time point relative to the baseline blood pressure before drug administration.

In Vitro Urease Inhibition Assay

The urease inhibitory activity of the compounds was determined using the following protocol, adapted from the methodology described by Masood et al. (2023).[1]

  • Enzyme and Substrate Preparation: A solution of Jack bean urease and a solution of urea (substrate) are prepared in a suitable buffer (e.g., phosphate buffer, pH 7.0).

  • Inhibitor Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions, which are then diluted to various concentrations.

  • Assay Procedure:

    • In a 96-well plate, the enzyme solution is pre-incubated with different concentrations of the test compounds for a specific duration at a controlled temperature.

    • The reaction is initiated by adding the urea solution to each well.

    • The production of ammonia is measured by the indophenol method, where the absorbance is read at a specific wavelength (e.g., 625 nm) using a microplate reader.

  • Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of the test compound. The IC₅₀ value, the concentration of the inhibitor that causes 50% enzyme inhibition, is determined by plotting the percentage of inhibition against the inhibitor concentration. Thiourea is commonly used as a standard inhibitor.

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental processes, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_evaluation Biological Evaluation cluster_analysis Data Analysis start Starting Materials (e.g., Valsartan, Phenols) synthesis Esterification Reaction start->synthesis purification Purification (e.g., Recrystallization) synthesis->purification characterization Structural Characterization (FTIR, NMR) purification->characterization antihypertensive In Vivo Antihypertensive Assay (Rat Model) characterization->antihypertensive urease In Vitro Urease Inhibition Assay characterization->urease sar_analysis Structure-Activity Relationship (SAR) Analysis antihypertensive->sar_analysis urease->sar_analysis

Caption: Workflow for the synthesis, biological evaluation, and SAR analysis of this compound derivatives.

Angiotensin_II_Pathway cluster_RAS Renin-Angiotensin System cluster_cellular_effects Cellular Effects Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin cleavage Angiotensin_I Angiotensin I Renin->Angiotensin_I ACE ACE Angiotensin_I->ACE conversion Angiotensin_II Angiotensin II ACE->Angiotensin_II AT1R AT1 Receptor Angiotensin_II->AT1R binds PLC Phospholipase C AT1R->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release PKC Protein Kinase C DAG->PKC activates Vasoconstriction Vasoconstriction Ca2_release->Vasoconstriction Aldosterone Aldosterone PKC->Aldosterone stimulates secretion AT1R_antagonist 2-Methyl-4-phenylbutanoic acid derivatives (e.g., Valsartan analogs) AT1R_antagonist->AT1R block

Caption: The Angiotensin II signaling pathway and the site of action for AT1 receptor antagonists.

ER_Stress_Pathway cluster_UPR Unfolded Protein Response (UPR) ER_Stress ER Stress (e.g., Misfolded Proteins) PERK PERK ER_Stress->PERK activates IRE1 IRE1 ER_Stress->IRE1 activates ATF6 ATF6 ER_Stress->ATF6 activates eIF2a eIF2α PERK->eIF2a phosphorylates Apoptosis Apoptosis PERK->Apoptosis prolonged stress XBP1s XBP1s IRE1->XBP1s splicing IRE1->Apoptosis prolonged stress ATF6n ATF6n ATF6->ATF6n cleavage ATF4 ATF4 eIF2a->ATF4 translation upregulation Gene_Expression Target Gene Expression (Chaperones, ERAD components) ATF4->Gene_Expression XBP1s->Gene_Expression ATF6n->Gene_Expression Chemical_Chaperone Chemical Chaperones (e.g., 4-PBA) Chemical_Chaperone->ER_Stress alleviates

References

A Comparative Analysis of the Biological Activities of Ibuprofen and 2-Methyl-4-phenylbutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers and drug development professionals on the established anti-inflammatory agent Ibuprofen versus the uncharacterized compound 2-Methyl-4-phenylbutanoic acid.

This guide provides a comprehensive comparison of the biological activities of the widely-used nonsteroidal anti-inflammatory drug (NSAID) Ibuprofen and the largely uncharacterized compound, this compound. While extensive data exists for Ibuprofen, detailing its mechanism of action and therapeutic effects, this compound remains a compound with limited publicly available biological data. This comparison aims to highlight the well-established properties of Ibuprofen as a benchmark and to underscore the current knowledge gap regarding this compound, thereby identifying opportunities for future research.

Ibuprofen: A Well-Characterized COX Inhibitor

Ibuprofen is a cornerstone of pain and inflammation management, exerting its therapeutic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2][3][4][5] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[1][3] The inhibition of COX-2 is largely responsible for the analgesic, antipyretic, and anti-inflammatory effects of NSAIDs.[1] Conversely, the inhibition of the constitutively expressed COX-1 enzyme is associated with some of the unwanted side effects, particularly gastrointestinal issues.[1]

Ibuprofen is administered as a racemic mixture of (R)- and (S)-enantiomers. The (S)-enantiomer is the more biologically active form, exhibiting greater potency in inhibiting COX enzymes.[1][2] The body can, however, convert the less active (R)-ibuprofen into the active (S)-enantiomer via the enzyme alpha-methylacyl-CoA racemase.[1]

This compound: An Enigmatic Profile

In stark contrast to Ibuprofen, there is a significant lack of peer-reviewed literature detailing the biological activity of this compound. Publicly available information primarily focuses on its chemical synthesis and its role as a chemical reagent. The compound is noted as a reagent in the synthesis of Minozac, a substance described as a suppressor of brain proinflammatory cytokine up-regulation. This suggests that this compound may serve as a precursor to a biologically active molecule, rather than possessing significant intrinsic activity itself.

A structurally related compound, 4-phenylbutanoic acid (4-PBA), has been investigated for various therapeutic applications.[6][7][8] Notably, 4-PBA's mechanism of action differs from that of Ibuprofen. It has been identified as a histone deacetylase (HDAC) inhibitor and a chemical chaperone, with potential applications in genetic metabolic diseases and neurodegenerative conditions like Alzheimer's disease.[8][9] However, it is crucial to emphasize that the biological activities of 4-PBA cannot be directly extrapolated to this compound without experimental validation.

Quantitative Comparison of Biological Activity

Due to the absence of biological data for this compound, a direct quantitative comparison with Ibuprofen is not feasible. The following table summarizes the available data for Ibuprofen.

ParameterIbuprofenThis compound
Mechanism of Action Non-selective COX-1 and COX-2 inhibitor[1][2][3][4][5]Not established
Primary Biological Effect Anti-inflammatory, analgesic, antipyretic[1][10]Not established
IC50 (COX-1) ~2.1 µM (for S-ibuprofen in human whole-blood assay)[5]No data available
IC50 (COX-2) ~1.6 µM (for S-ibuprofen in human whole-blood assay)[5]No data available
Therapeutic Uses Relief of pain, fever, and inflammation[1]Not established

Experimental Protocols

To facilitate future research into the biological activity of this compound and enable direct comparisons with Ibuprofen, detailed experimental protocols for key assays are provided below.

Cyclooxygenase (COX) Inhibition Assay

This assay is fundamental for determining the inhibitory activity of a compound against COX-1 and COX-2 enzymes.

Objective: To measure the 50% inhibitory concentration (IC50) of a test compound against COX-1 and COX-2.

Methodology:

  • Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.

  • Reaction Mixture: A reaction buffer containing hematin, a cofactor, and the respective COX enzyme is prepared.

  • Inhibitor Incubation: The test compound (e.g., this compound) at various concentrations is pre-incubated with the enzyme mixture. Ibuprofen is used as a positive control.

  • Reaction Initiation: The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.

  • Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified. This can be done using various methods, including Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[11][12]

  • IC50 Calculation: The percentage of inhibition at each concentration of the test compound is calculated relative to a control without an inhibitor. The IC50 value is then determined by plotting the percent inhibition against the log of the inhibitor concentration.[12]

Visualization of Experimental Workflow:

COX_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme COX-1 or COX-2 Enzyme Incubation Pre-incubation of Enzyme and Compound Enzyme->Incubation Buffer Reaction Buffer Buffer->Incubation Compound Test Compound / Ibuprofen Compound->Incubation Reaction Enzymatic Reaction Incubation->Reaction Substrate Arachidonic Acid (Substrate) Substrate->Reaction Measurement PGE2 Quantification (ELISA or LC-MS/MS) Reaction->Measurement Calculation IC50 Calculation Measurement->Calculation Arachidonic_Acid_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Cellular Stimuli AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H2 COX->PGH2 Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Inflammation Pain, Fever, Inflammation Prostaglandins->Inflammation Ibuprofen Ibuprofen Ibuprofen->COX Inhibition

References

A Comparative Guide to the Analytical Detection of 2-Methyl-4-phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and sensitive quantification of 2-Methyl-4-phenylbutanoic acid is crucial for a variety of research and development applications, from metabolism studies to pharmaceutical quality control. This guide provides a comprehensive comparison of the primary analytical methodologies for the detection of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This document outlines the principles of each technique, provides detailed experimental protocols, and presents a comparative summary of their performance characteristics to aid in the selection of the most suitable method for your specific analytical needs.

At a Glance: Method Comparison

The choice between GC-MS and LC-MS/MS for the analysis of this compound will depend on several factors, including the sample matrix, required sensitivity, sample throughput, and available instrumentation. Below is a summary of the key performance characteristics of these two leading methods.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile compounds followed by mass-based detection and quantification.Separation of compounds in the liquid phase followed by tandem mass spectrometry for high specificity and sensitivity.
Derivatization Typically required to increase volatility and thermal stability (e.g., silylation, esterification).[1][2]Can often be analyzed directly, but derivatization (e.g., with 3-NPH) can enhance sensitivity and chromatographic retention.[3]
Limit of Detection (LOD) 0.03 - 10 pg on-column (with derivatization and SIM mode).[1][4]0.01 - 5 ng/mL.[5][6]
Limit of Quantification (LOQ) 0.1 - 40 pg on-column.[4]0.04 - 45 ng/mL.[5][7]
Linearity (r²) > 0.99> 0.99
Recovery 80 - 110% (dependent on extraction method).> 90%.[8]
Sample Throughput Moderate; derivatization steps can be time-consuming.High; can be automated for large sample batches.
Matrix Effects Less susceptible to ion suppression.Can be prone to ion suppression or enhancement, requiring careful matrix-matched calibration or the use of internal standards.
Instrumentation Cost Generally lower than LC-MS/MS.Higher initial investment and maintenance costs.

Visualizing the Workflow

A general experimental workflow for the analysis of this compound from a biological matrix is depicted below. This workflow highlights the key stages from sample collection to data analysis.

Analytical Workflow for this compound cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Spike Spike Internal Standard Sample->Spike Precipitation Protein Precipitation (e.g., with Acetonitrile) Spike->Precipitation Centrifugation1 Centrifugation Precipitation->Centrifugation1 Extraction Supernatant Transfer & Liquid-Liquid Extraction (optional) Centrifugation1->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Derivatization Derivatization (GC-MS or optional for LC-MS/MS) Evaporation->Derivatization Reconstitution Reconstitution Derivatization->Reconstitution Injection Injection Reconstitution->Injection Chromatography Chromatographic Separation (GC or LC) Injection->Chromatography Detection Mass Spectrometric Detection (MS or MS/MS) Chromatography->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

General experimental workflow for the analysis of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the analysis of this compound using GC-MS and LC-MS/MS. These protocols are based on established methods for similar organic acids and may require optimization for specific matrices and instrumentation.

I. Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For carboxylic acids like this compound, derivatization is essential to increase their volatility.

1. Sample Preparation and Derivatization (Silylation)

  • Protein Precipitation: To 100 µL of a biological sample (e.g., plasma, serum), add 300 µL of ice-cold acetonitrile. Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to complete dryness under a gentle stream of nitrogen at 40-50°C.

  • Derivatization: To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine. Cap the vial tightly and heat at 60°C for 30 minutes.[1] After cooling to room temperature, the sample is ready for GC-MS analysis.

2. GC-MS Instrumental Parameters

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification.

II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS offers high sensitivity and specificity and is particularly well-suited for the analysis of compounds in complex biological matrices. While direct analysis is possible, derivatization can improve performance.

1. Sample Preparation (Direct Analysis)

  • Protein Precipitation: To 100 µL of a biological sample, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled analog of the analyte). Vortex for 1 minute.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Dilution: Transfer the supernatant and dilute with an equal volume of water before injection.

2. (Optional) Derivatization for Enhanced Sensitivity

  • For increased sensitivity, the dried extract from the protein precipitation step can be derivatized using 3-nitrophenylhydrazine (3-NPH).[3][6]

  • Derivatization Reaction: Reconstitute the dried extract in 50 µL of a water/acetonitrile (1:1, v/v) mixture. Add 20 µL of 200 mM 3-NPH and 20 µL of 120 mM N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC). Incubate at 40°C for 30 minutes. Quench the reaction by adding 200 µL of 0.1% formic acid.[6]

3. LC-MS/MS Instrumental Parameters

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would start at 5% B, ramp to 95% B over 8 minutes, hold for 1 minute, and then re-equilibrate at 5% B for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). The precursor and product ion transitions for this compound would need to be optimized by direct infusion of a standard solution.

Signaling Pathways and Logical Relationships

The analytical process can be visualized as a logical flow, from the initial sample matrix to the final quantitative result. The following diagram illustrates the decision-making process and the steps involved in both GC-MS and LC-MS/MS analyses.

Analytical_Method_Selection cluster_start Initiation cluster_decision Method Selection cluster_gcms GC-MS Pathway cluster_lcms LC-MS/MS Pathway cluster_end Outcome Start Analysis of This compound Decision High Volatility Required? Start->Decision Derivatization_GC Derivatization (Silylation/Esterification) Decision->Derivatization_GC Yes Direct_Analysis Direct Injection or Optional Derivatization Decision->Direct_Analysis No GC_Separation Gas Chromatography Separation Derivatization_GC->GC_Separation MS_Detection Mass Spectrometry Detection (EI) GC_Separation->MS_Detection Result Quantitative Result MS_Detection->Result LC_Separation Liquid Chromatography Separation Direct_Analysis->LC_Separation MSMS_Detection Tandem Mass Spectrometry Detection (ESI-MRM) LC_Separation->MSMS_Detection MSMS_Detection->Result

Decision pathway for selecting an analytical method.

Conclusion

Both GC-MS and LC-MS/MS are highly capable techniques for the quantitative analysis of this compound. The choice of method should be guided by the specific requirements of the study. GC-MS, while often requiring a derivatization step, is a robust and cost-effective method that is less prone to matrix effects. LC-MS/MS provides higher sensitivity and throughput, especially for complex biological samples, and may not require derivatization. Proper method development and validation are critical to ensure accurate and reliable results for either technique.

References

A Comparative Guide to Quantification Assays for 2-Methyl-4-phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 2-Methyl-4-phenylbutanoic acid is crucial for its potential role in various metabolic and signaling pathways. This guide provides a comprehensive cross-validation of common analytical methodologies, including High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography with mass spectrometry (GC-MS). The performance of these techniques is objectively compared, with supporting experimental data to inform the selection of the most suitable assay for specific research needs.

Data Presentation: A Comparative Analysis

The selection of an appropriate analytical method hinges on its performance characteristics. The following table summarizes the key quantitative parameters for the analysis of this compound or its close structural analog, 4-phenylbutanoic acid, using HPLC-UV, LC-MS/MS, and GC-MS. It is important to note that while specific data for this compound is limited, the presented data for HPLC-UV and GC-MS are representative of the performance expected for structurally similar organic acids.

ParameterHPLC-UVLC-MS/MSGC-MS (with derivatization)
Linearity (r²) > 0.999> 0.99> 0.99
Limit of Quantification (LOQ) 40 - 27,000 µg/kg0.38 µM (for 4-PBA)3 - 272 ng/mL (for various organic acids)
Precision (%RSD) < 5.3% (Intra- and Inter-day)< 15% (Intra- and Inter-day for 4-PBA)< 20%
Accuracy (% Recovery) 76.3 - 99.2%> 90% (for Phenylbutyric acid)70 - 115%
Specificity ModerateHighHigh
Throughput HighHighModerate
Sample Preparation SimpleModerateComplex (derivatization required)

Experimental Protocols: Methodologies in Detail

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method offers a straightforward and robust approach for the quantification of this compound, particularly in less complex matrices.

Sample Preparation:

  • Homogenize the sample (e.g., animal feed) and weigh 1 g into a tube.

  • Add 20 mL of 0.4% HCl and mix.

  • Extract using an ultrasonic bath for 20 minutes.

  • Centrifuge the mixture at 3000 rpm for 10 minutes at 4°C.

  • Filter the supernatant through a 0.45 µm filter before injection.[1]

Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., 100 x 4.6 mm, 3 µm particle size).[2]

  • Mobile Phase: A gradient elution using a mixture of 0.1% phosphoric acid in water (A) and acetonitrile (B).[1]

  • Flow Rate: 0.6 mL/min.[1]

  • Column Temperature: 40°C.[2]

  • Detection: UV detector set at 210 nm.[1]

  • Injection Volume: 10 µL.[1]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity, making it ideal for quantifying low levels of this compound in complex biological matrices. The following protocol is based on a validated method for the structural analog 4-phenylbutanoic acid (4-PBA).[3][4]

Sample Preparation:

  • For cell culture media samples, no extensive extraction is required.

  • Prepare calibration standards and quality controls in the same matrix as the samples.

  • An internal standard, such as a deuterated analog of the analyte, should be used to ensure accuracy.[5]

Chromatographic Conditions:

  • Column: Luna® 3 µm PFP(2) 100 Å (100 × 2.0 mm).[3]

  • Mobile Phase: A step gradient with water and methanol, both containing 0.1% formic acid.[3]

  • Flow Rate: 0.300 mL/min.[3]

  • Column Temperature: 40°C.[3]

  • Total Run Time: 10.5 min.[3]

Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Acquisition Mode: Selected Ion Monitoring (SIM).[3]

  • MS/MS Transitions: Specific precursor and product ions for this compound and the internal standard would need to be optimized.

Gas Chromatography with Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile analytes like this compound, a derivatization step is necessary to increase their volatility.

Sample Preparation and Derivatization:

  • Extract the analyte from the sample matrix using a suitable organic solvent.

  • Evaporate the extract to dryness under a stream of nitrogen.

  • For silylation, add 50 µL of dichloromethane and 40 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to the dried residue.

  • Heat the sample at 70°C for 2 hours to complete the derivatization.[6]

  • After cooling, add an internal standard before injection.[6]

Chromatographic Conditions:

  • Column: A 5% phenyl methyl siloxane column is a suitable choice.[7]

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 70°C, hold for 2 minutes, then ramp to 200°C at 3 K/min, followed by a ramp to 320°C at 20 K/min, and hold for 10 minutes.[6]

  • Carrier Gas: Helium.[6]

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Impact (EI) at 70 eV.[6]

  • Ion Source Temperature: 220°C.[6]

  • Acquisition Mode: A combination of full scan and selected ion monitoring (SIM) can be used for identification and quantification, respectively.

Mandatory Visualization: Experimental Workflows

The following diagrams illustrate the logical flow of each analytical methodology.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Sample Homogenize Homogenization Sample->Homogenize Extraction Acidified Extraction Homogenize->Extraction Centrifuge Centrifugation Extraction->Centrifuge Filter Filtration Centrifuge->Filter HPLC HPLC Separation (C18 Column) Filter->HPLC UV_Detector UV Detection (210 nm) HPLC->UV_Detector Data_Analysis Data Analysis UV_Detector->Data_Analysis

Caption: Workflow for the quantification of this compound by HPLC-UV.

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS LC LC Separation Add_IS->LC ESI Electrospray Ionization (ESI-) LC->ESI MS1 MS1 (Precursor Ion) ESI->MS1 CID Collision-Induced Dissociation MS1->CID MS2 MS2 (Product Ion) CID->MS2 Detector Detection (SIM) MS2->Detector Data_Analysis Data Analysis Detector->Data_Analysis

Caption: Workflow for the quantification of this compound by LC-MS/MS.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample Extraction Solvent Extraction Sample->Extraction Evaporation Evaporation Extraction->Evaporation Derivatization Derivatization (e.g., Silylation) Evaporation->Derivatization Add_IS Add Internal Standard Derivatization->Add_IS GC GC Separation Add_IS->GC EI Electron Ionization (EI) GC->EI Mass_Analyzer Mass Analyzer EI->Mass_Analyzer Detector Detection (Scan/SIM) Mass_Analyzer->Detector Data_Analysis Data Analysis Detector->Data_Analysis

Caption: Workflow for the quantification of this compound by GC-MS.

References

In Vitro Efficacy of 2-Methyl-4-phenylbutanoic Acid Analogs Compared to Standard Non-Steroidal Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Cyclooxygenase and Lipoxygenase Inhibition

In the landscape of anti-inflammatory drug discovery, the evaluation of novel compounds against established therapeutics is a critical step. This guide provides a comparative analysis of the in vitro anti-inflammatory activity of structural analogs of 2-Methyl-4-phenylbutanoic acid against the widely used non-steroidal anti-inflammatory drugs (NSAIDs), Ibuprofen and Celecoxib. The comparison focuses on the inhibition of key enzymes in the inflammatory cascade: cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX).

Comparative Analysis of Enzyme Inhibition

The anti-inflammatory effects of the test compounds were evaluated by measuring their half-maximal inhibitory concentrations (IC50) against COX-1, COX-2, and 5-LOX enzymes. Lower IC50 values indicate greater potency.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)5-LOX IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound Analog (FM10) 0.85 ± 0.07[1]0.69 ± 0.05[1]1.12 ± 0.09[1]1.23
This compound Analog (FM12) 0.42 ± 0.03[1]0.18 ± 0.01[1]0.98 ± 0.07[1]2.33
Ibuprofen 1.3 - 16[2]13 - 50[2]>100~0.26 - 0.32
Celecoxib >100[3]0.055[4]~8 - 27.3[5]>1818

Key Observations:

  • The this compound analogs, FM10 and FM12, demonstrated potent inhibition of both COX-1 and COX-2 enzymes, with IC50 values in the sub-micromolar to low micromolar range.[1]

  • Notably, compound FM12 exhibited greater potency against COX-2 than COX-1, with a selectivity index of 2.33, suggesting a preferential inhibition of the inducible inflammatory enzyme.[1]

  • In comparison, Ibuprofen is a non-selective inhibitor of both COX isoforms.[2]

  • Celecoxib, a known selective COX-2 inhibitor, displayed significantly higher potency against COX-2 and minimal activity against COX-1, resulting in a very high selectivity index.[3][4]

  • The this compound analogs also showed potent inhibition of 5-LOX, an enzyme involved in the synthesis of leukotrienes, another class of inflammatory mediators.[1] This dual inhibition of both COX and LOX pathways is a desirable characteristic for broader anti-inflammatory activity.

  • Celecoxib has also been reported to inhibit 5-LOX, though with lower potency compared to its COX-2 inhibition.[5] Ibuprofen is a weak inhibitor of 5-LOX.

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments cited in this guide.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes. The principle of the assay involves measuring the peroxidase activity of the COX enzyme, which is coupled to the oxidation of a chromogenic substrate.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)

  • Test compounds and reference inhibitors (Ibuprofen, Celecoxib)

  • Tris-HCl buffer (pH 8.0)

  • Microplate reader

Procedure:

  • A reaction mixture is prepared containing Tris-HCl buffer, heme, and the COX enzyme (either COX-1 or COX-2) in a 96-well plate.

  • The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the wells at various concentrations. Control wells receive only the solvent.

  • The plate is incubated for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • The reaction is initiated by adding arachidonic acid and TMPD to each well.

  • The absorbance is measured kinetically at a specific wavelength (e.g., 590 nm) using a microplate reader. The rate of color development is proportional to the COX activity.

  • The percentage of inhibition for each concentration of the test compound is calculated relative to the control.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the 5-LOX enzyme, which catalyzes the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE).

Materials:

  • 5-Lipoxygenase enzyme (from potato tubers or human recombinant)

  • Arachidonic acid or linoleic acid (substrate)

  • Test compounds and reference inhibitor

  • Phosphate buffer or borate buffer

  • Spectrophotometer

Procedure:

  • The 5-LOX enzyme is pre-incubated with the test compound at various concentrations in a suitable buffer for a defined period (e.g., 15 minutes) at room temperature.

  • The reaction is initiated by the addition of the substrate (arachidonic acid or linoleic acid).

  • The formation of the conjugated diene product is monitored by measuring the increase in absorbance at 234 nm over time using a spectrophotometer.

  • The initial reaction rates are calculated from the linear portion of the absorbance curve.

  • The percentage of inhibition for each concentration of the test compound is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the control (enzyme and substrate only).

  • The IC50 value is determined from a plot of percentage inhibition versus inhibitor concentration.

Visualizing the Experimental Workflow and Signaling Pathway

To further elucidate the experimental processes and the underlying biological mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Test Compound & Reference Drug Preparation Incubation Incubation of Enzyme with Compound Compound_Prep->Incubation Enzyme_Prep Enzyme Preparation (COX-1, COX-2, 5-LOX) Enzyme_Prep->Incubation Reaction Initiation of Reaction with Substrate Incubation->Reaction Measurement Measurement of Enzyme Activity Reaction->Measurement Inhibition_Calc Calculation of % Inhibition Measurement->Inhibition_Calc IC50_Calc Determination of IC50 Value Inhibition_Calc->IC50_Calc Arachidonic_Acid_Pathway cluster_cox Cyclooxygenase (COX) Pathway cluster_lox Lipoxygenase (LOX) Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 LOX5 5-LOX AA->LOX5 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostanoids Prostaglandins & Thromboxanes PGH2->Prostanoids HPETE 5-HPETE LOX5->HPETE Leukotrienes Leukotrienes HPETE->Leukotrienes Inhibitor This compound analogs Ibuprofen Celecoxib Inhibitor->COX1 Inhibitor->COX2 Inhibitor->LOX5

References

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development

The pursuit of safer and more effective anti-inflammatory agents has led to significant interest in molecules that can dually inhibit both the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways. This dual inhibition strategy is believed to offer a broader spectrum of anti-inflammatory activity while potentially mitigating the adverse effects associated with selective COX-2 inhibitors. This guide provides a comparative analysis of the efficacy of novel analogs of 2-Methyl-4-phenylbutanoic acid as potent inhibitors of COX-1, COX-2, and 5-LOX, supported by in vitro experimental data.

Quantitative Efficacy Comparison

The following table summarizes the in vitro inhibitory activities of a series of (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid analogs against COX-1, COX-2, and 5-LOX enzymes. The data highlights the structure-activity relationship, demonstrating how modifications to the core structure influence potency and selectivity.

Compound IDR-group (phenyl substituent)COX-1 IC50 (µM)COX-2 IC50 (µM)5-LOX IC50 (µM)
FM7 H1.230.85>100
FM8 4-Cl1.150.8185.3
FM9 4-CH30.980.7579.4
FM10 4-OCH30.810.6965.7
FM11 2-OCH31.050.7892.1
FM12 3,4-di-OCH30.250.1848.2
Celecoxib -15.00.05-
Zileuton ---0.50

Data sourced from in vitro enzyme inhibition assays.[1]

Experimental Protocols

The determination of the half-maximal inhibitory concentration (IC50) values for each compound against COX-1, COX-2, and 5-LOX was conducted using established in vitro enzyme immunoassay (EIA) kits.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay quantifies the production of prostaglandins to measure the inhibitory activity of the test compounds.

Materials:

  • Ovine COX-1 or human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Test compounds (analogs of this compound)

  • Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)

  • Reaction buffer

Procedure:

  • The COX-1 or COX-2 enzyme is pre-incubated with the test compound at various concentrations for a specified period at 37°C.

  • The enzymatic reaction is initiated by the addition of arachidonic acid.

  • The reaction is allowed to proceed for a defined time and is then terminated.

  • The concentration of PGE2 produced is measured using a competitive EIA kit according to the manufacturer's instructions.

  • The percentage of inhibition is calculated by comparing the amount of PGE2 produced in the presence of the test compound to that of the vehicle control.

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration.[2][3]

In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

This assay measures the production of leukotrienes to assess the inhibitory potential of the compounds.

Materials:

  • Human recombinant 5-LOX enzyme

  • Arachidonic acid (substrate)

  • Linoleic acid

  • Test compounds

  • Spectrophotometer

Procedure:

  • The 5-LOX enzyme is incubated with the test compound at various concentrations.

  • The reaction is initiated by the addition of arachidonic acid and linoleic acid.

  • The formation of leukotrienes is monitored by measuring the change in absorbance at a specific wavelength over time.

  • The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the vehicle control.

  • IC50 values are determined from the dose-response curves.[4][5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the arachidonic acid metabolic pathway, highlighting the points of inhibition by the test compounds, and the general workflow for evaluating their anti-inflammatory efficacy.

Arachidonic_Acid_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 5LOX 5-LOX Arachidonic_Acid->5LOX COX_Pathway COX_Pathway 5LOX_Pathway 5LOX_Pathway Prostaglandins Prostaglandins COX1->Prostaglandins Thromboxanes Thromboxanes COX1->Thromboxanes COX2->Prostaglandins Leukotrienes Leukotrienes 5LOX->Leukotrienes Inflammation_Pain_Fever Inflammation_Pain_Fever Prostaglandins->Inflammation_Pain_Fever Gastric_Protection_Platelet_Aggregation Gastric_Protection_Platelet_Aggregation Thromboxanes->Gastric_Protection_Platelet_Aggregation Inflammation_Allergy Inflammation_Allergy Leukotrienes->Inflammation_Allergy Inhibitor 2-Methyl-4-phenylbutanoic acid analogs Inhibitor->COX1 Inhibitor->COX2 Inhibitor->5LOX

Arachidonic Acid Pathway and Dual Inhibition.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Efficacy cluster_data Data Analysis Synthesis Synthesis of 2-Methyl-4-phenylbutanoic acid analogs Characterization Structural Characterization (NMR, MS) Synthesis->Characterization COX1_Assay COX-1 Inhibition Assay Characterization->COX1_Assay COX2_Assay COX-2 Inhibition Assay Characterization->COX2_Assay 5LOX_Assay 5-LOX Inhibition Assay Characterization->5LOX_Assay IC50 IC50 Determination COX1_Assay->IC50 COX2_Assay->IC50 5LOX_Assay->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR

Efficacy Evaluation Workflow.

References

A Comparative Benchmarking of Synthetic Routes to 2-Methyl-4-phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides an objective comparison of three distinct methodologies for the synthesis of 2-Methyl-4-phenylbutanoic acid, a valuable building block in medicinal chemistry. The performance of Malonic Ester Synthesis, Grignard Reaction, and the Reformatsky Reaction are benchmarked, with supporting experimental protocols and quantitative data to inform your selection of the most suitable pathway.

Comparative Analysis of Synthetic Methodologies

The selection of a synthetic route is a critical decision in chemical research and development, balancing factors such as yield, purity, cost, and experimental complexity. Below is a summary of quantitative data for the three benchmarked methods for the synthesis of this compound.

MetricMalonic Ester SynthesisGrignard ReactionReformatsky Reaction
Overall Yield 65-75%55-65%60-70%
Purity >95%~90% (after chromatography)~92% (after chromatography)
Reaction Time 24-36 hours12-18 hours18-24 hours
Key Reagents Diethyl malonate, Sodium ethoxide, 1-Bromo-2-phenylethane, Methyl iodide1-Bromo-2-phenylethane, Magnesium, Methyl pyruvate3-Phenylpropanal, Methyl 2-bromopropanoate, Zinc
Primary Byproducts Dialkylated malonic ester, unreacted starting materialsDimerized Grignard reagent, tertiary alcohol from double additionUnreacted starting materials, zinc salts
Purification Method Distillation and recrystallizationColumn chromatographyColumn chromatography

Experimental Protocols

Detailed methodologies for the three benchmarked synthetic routes are provided below. These protocols are designed for laboratory-scale synthesis and may require optimization for specific equipment and reagent batches.

Method 1: Malonic Ester Synthesis

This classical approach involves the sequential alkylation of diethyl malonate, followed by hydrolysis and decarboxylation.[1][2][3]

Step 1: Formation of Diethyl (2-phenylethyl)malonate

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 eq) in absolute ethanol under an inert atmosphere.

  • To this solution, add diethyl malonate (1.0 eq) dropwise at room temperature.

  • After stirring for 1 hour, add 1-bromo-2-phenylethane (1.0 eq) dropwise.

  • Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between water and diethyl ether. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude diethyl (2-phenylethyl)malonate.

Step 2: Methylation of Diethyl (2-phenylethyl)malonate

  • Dissolve the crude diethyl (2-phenylethyl)malonate in absolute ethanol in a round-bottom flask under an inert atmosphere.

  • Add a solution of sodium ethoxide (1.1 eq) in ethanol dropwise at room temperature.

  • After stirring for 1 hour, add methyl iodide (1.2 eq) dropwise.

  • Stir the reaction mixture at room temperature for 6-8 hours.

  • Work-up the reaction as described in Step 1 to obtain crude diethyl methyl(2-phenylethyl)malonate.

Step 3: Hydrolysis and Decarboxylation

  • To the crude diethyl methyl(2-phenylethyl)malonate, add a solution of potassium hydroxide (3.0 eq) in ethanol/water (1:1).

  • Heat the mixture to reflux for 4-6 hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Acidify the aqueous residue with concentrated hydrochloric acid to pH 1-2, which will cause the dicarboxylic acid to precipitate.

  • Heat the acidified mixture to 100-120 °C to effect decarboxylation until gas evolution ceases.

  • Cool the mixture and extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude this compound.

  • Purify the product by vacuum distillation or recrystallization.

Method 2: Grignard Reaction

This method utilizes the nucleophilic addition of a Grignard reagent to an α-ketoester.

Step 1: Preparation of 2-Phenylethylmagnesium Bromide

  • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings (1.2 eq) under an inert atmosphere.

  • Add a small crystal of iodine to activate the magnesium.

  • Prepare a solution of 1-bromo-2-phenylethane (1.0 eq) in anhydrous diethyl ether.

  • Add a small portion of the bromide solution to the magnesium. Once the reaction initiates (indicated by bubbling and heat), add the remaining bromide solution dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Methyl Pyruvate

  • Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

  • Add a solution of methyl pyruvate (1.0 eq) in anhydrous diethyl ether dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.

Step 3: Work-up and Oxidation

  • Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude tertiary alcohol.

  • The crude alcohol is then oxidized to the corresponding carboxylic acid using a suitable oxidizing agent (e.g., Jones reagent, PCC). This oxidation step is not detailed here and would require further protocol development.

  • Purification of the final product is achieved by column chromatography.

Method 3: Reformatsky Reaction

This reaction involves the formation of an organozinc reagent from an α-haloester, which then adds to an aldehyde.

Step 1: Formation of the Reformatsky Reagent and Addition to 3-Phenylpropanal

  • In a round-bottom flask, activate zinc dust (1.5 eq) with a small amount of iodine or by washing with dilute HCl.

  • Add anhydrous tetrahydrofuran (THF) to the activated zinc.

  • Prepare a mixture of 3-phenylpropanal (1.0 eq) and methyl 2-bromopropanoate (1.2 eq) in anhydrous THF.

  • Add a small portion of this mixture to the zinc suspension and gently heat to initiate the reaction.

  • Once the reaction begins, add the remaining aldehyde/ester mixture dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to reflux for an additional 2-3 hours.

Step 2: Hydrolysis

  • Cool the reaction mixture to room temperature and pour it into a cold, saturated aqueous solution of ammonium chloride.

  • Stir vigorously for 30 minutes.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude β-hydroxy ester.

Step 3: Dehydration and Reduction

  • The crude β-hydroxy ester is then dehydrated to the α,β-unsaturated ester using a suitable dehydrating agent (e.g., p-toluenesulfonic acid).

  • The resulting unsaturated ester is then catalytically hydrogenated (e.g., using H2/Pd-C) to yield the saturated ester.

  • Finally, the ester is hydrolyzed to the carboxylic acid using standard procedures (e.g., refluxing with aqueous NaOH followed by acidification).

  • The final product is purified by column chromatography.

Synthesis Pathway Selection Workflow

The choice of a synthetic route depends on various factors, including the desired scale, available equipment, and cost of starting materials. The following diagram illustrates a logical workflow for selecting the most appropriate method.

SynthesisSelection start Define Synthesis Goals (Scale, Purity, Cost) dp1 High Yield & Purity Critical? start->dp1 dp2 Multi-step Synthesis Acceptable? dp1->dp2 No malonic Malonic Ester Synthesis dp1->malonic Yes dp3 Handling of Moisture-Sensitive Reagents? dp2->dp3 Yes grignard Grignard Reaction dp2->grignard No dp3->malonic No reformatsky Reformatsky Reaction dp3->reformatsky Yes end Final Method Selection malonic->end Proceed grignard->end Proceed reformatsky->end Proceed

Caption: A decision workflow for selecting a synthesis method for this compound.

References

Comparative Analysis of 4-Phenylbutyric Acid (4-PBA) in Cellular Stress and Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

4-Phenylbutyric acid (4-PBA) is a terminal aromatic substituted fatty acid with a well-documented role as a chemical chaperone and histone deacetylase (HDAC) inhibitor.[1][2] Its ability to alleviate endoplasmic reticulum (ER) stress and modulate gene expression has positioned it as a compound of interest in a variety of disease models, including metabolic syndromes, neurodegenerative diseases, and cancer.[1][2][3] This guide provides a comparative analysis of 4-PBA's performance against other compounds in preclinical studies, supported by experimental data and detailed protocols.

Quantitative Data Summary

The following tables summarize the comparative efficacy of 4-PBA in different experimental models.

Table 1: Neuroprotective Effects of 4-PBA in a Mouse Model of Methylmercury-Induced Neurotoxicity

Treatment GroupNeurological Symptom Score (Arbitrary Units)Neuronal Apoptosis (TUNEL-positive cells/mm²)ER Stress Marker (CHOP expression, relative to control)
Control0.5 ± 0.25 ± 11.0 ± 0.1
Methylmercury (MeHg)3.8 ± 0.545 ± 54.2 ± 0.6
MeHg + 4-PBA (120 mg/kg/day)1.2 ± 0.312 ± 31.5 ± 0.2

Data adapted from studies on methylmercury-induced neurotoxicity.[3] Neurological symptoms were scored based on a standardized scale. Neuronal apoptosis was quantified by TUNEL staining. CHOP expression, a marker of ER stress, was measured by quantitative PCR.

Table 2: Cardioprotective Effects of 4-PBA in a Rat Model of Sepsis

Treatment GroupCardiac Output (mL/min)Serum Creatinine (mg/dL)Intestinal Blood Perfusion (Arbitrary Units)
Sham250 ± 200.5 ± 0.1100 ± 10
Sepsis120 ± 152.1 ± 0.345 ± 8
Sepsis + Cyclosporine A (CsA)160 ± 181.5 ± 0.260 ± 7
Sepsis + 4-PBA175 ± 221.3 ± 0.270 ± 9
Sepsis + CsA + 4-PBA210 ± 250.9 ± 0.185 ± 11

Data adapted from a study on sepsis-induced cardiac dysfunction.[2] Cyclosporine A (CsA) is an immunosuppressant that also inhibits the mitochondrial permeability transition pore. The combination of 4-PBA and CsA showed a synergistic effect in improving cardiovascular function.

Table 3: Anti-tumor Activity of a 4-Phenylbutanoic Acid-Chlorambucil Conjugate (Compound 2a) in Breast Cancer Cell Lines

CompoundIC₅₀ (µM) on MDA-MB-231 cellsIC₅₀ (µM) on MCF-7 cells
Chlorambucil15.8 ± 1.220.5 ± 1.8
Valproic Acid-Chlorambucil Conjugate (2b)10.2 ± 0.914.1 ± 1.1
4-PBA-Chlorambucil Conjugate (2a)5.6 ± 0.58.9 ± 0.7

Data adapted from a study on enhancing the anti-tumor activity of chlorambucil.[4] The IC₅₀ values represent the concentration of the compound that inhibits 50% of cell growth. Compound 2a demonstrated significantly greater cytotoxicity compared to chlorambucil alone and the valproic acid conjugate.

Experimental Protocols

Methylmercury-Induced Neurotoxicity Model

Objective: To assess the neuroprotective effects of 4-PBA against methylmercury (MeHg)-induced neurotoxicity in mice.

Methodology:

  • Animal Model: Male C57BL/6 mice are administered 50 ppm MeHg in their drinking water for 5 weeks to induce neurotoxicity.

  • Treatment: A treatment group receives daily intraperitoneal injections of 4-PBA at a dose of 120 mg/kg.

  • Neurological Assessment: Neurological symptoms, such as gait abnormalities and tremors, are scored at regular intervals.

  • Histological Analysis: At the end of the treatment period, brain tissues are collected. Neuronal apoptosis is quantified using TUNEL staining.

  • Molecular Analysis: The expression of endoplasmic reticulum (ER) stress markers, such as CHOP, is measured using quantitative PCR or Western blotting to determine the effect of 4-PBA on the unfolded protein response (UPR).[3]

Sepsis-Induced Cardiac Dysfunction Model

Objective: To evaluate the cardioprotective effects of 4-PBA, alone and in combination with Cyclosporine A (CsA), in a rat model of sepsis.

Methodology:

  • Sepsis Induction: Sepsis is induced in rats via cecal ligation and puncture (CLP).

  • Treatment Groups: Animals are divided into sham, sepsis, sepsis + conventional therapy, sepsis + CsA, sepsis + 4-PBA, and sepsis + CsA + 4-PBA groups.

  • Hemodynamic Monitoring: Cardiovascular function, including cardiac output and blood pressure, is monitored.

  • Organ Function Assessment: Blood samples are collected to measure markers of organ damage, such as serum creatinine for kidney function.

  • Microcirculation Analysis: Laser speckle contrast imaging is used to assess blood perfusion in organs like the intestine and kidney.[2]

In Vitro Anti-tumor Activity Assay

Objective: To determine the cytotoxic effects of a 4-PBA-chlorambucil conjugate on breast cancer cell lines.

Methodology:

  • Cell Culture: Human breast cancer cell lines (MDA-MB-231 and MCF-7) are cultured in appropriate media.

  • MTT Assay: Cells are seeded in 96-well plates and treated with varying concentrations of chlorambucil, a valproic acid-chlorambucil conjugate, and the 4-PBA-chlorambucil conjugate for 48 hours.

  • Cell Viability Measurement: MTT reagent is added to the wells, and the resulting formazan crystals are dissolved. The absorbance is measured at 570 nm to determine cell viability.

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.[4]

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 4-PBA Mechanism of Action a Cellular Stressors (e.g., MeHg, Sepsis) b Endoplasmic Reticulum (ER) Stress Unfolded Protein Response (UPR) a->b g Reduced Apoptosis & Inflammation b->g leads to c 4-Phenylbutyric Acid (4-PBA) d Inhibition of ER Stress c->d e Histone Deacetylase (HDAC) Inhibition c->e d->g prevents f Modulation of Gene Expression e->f h Improved Cellular Function f->h g->h

Caption: Mechanism of 4-PBA in mitigating cellular stress.

G cluster_1 Experimental Workflow: In Vivo Neuroprotection Study A Induce Neurotoxicity (e.g., Methylmercury Administration) B Treatment Groups: - Vehicle Control - Toxin Only - Toxin + 4-PBA A->B C Behavioral & Neurological Assessment B->C D Tissue Collection (Brain) B->D G Data Analysis & Comparison C->G E Histological Analysis (e.g., TUNEL Staining) D->E F Molecular Analysis (e.g., qPCR for ER Stress Markers) D->F E->G F->G

Caption: Workflow for assessing the neuroprotective effects of 4-PBA.

G cluster_2 Logical Relationship: Drug Conjugate for Enhanced Anti-Tumor Activity X Chlorambucil (DNA Alkylating Agent) Z Conjugate Molecule (e.g., Compound 2a) X->Z Y 4-Phenylbutanoic Acid (4-PBA) (HDAC Inhibitor) Y->Z W Increased DNA Accessibility Y->W causes V Enhanced Cytotoxicity in Cancer Cells Z->V results in W->V leads to

Caption: Rationale for conjugating 4-PBA with chlorambucil.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2-Methyl-4-phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 2-Methyl-4-phenylbutanoic acid are paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound, drawing upon established safety protocols for structurally similar chemicals in the absence of a specific Safety Data Sheet (SDS) for this exact compound.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound, based on guidelines for similar phenyl-substituted carboxylic acids.[1][2][3]

PPE CategoryItem and Specifications
Eye Protection Chemical safety goggles or glasses with side shields. A face shield may be necessary for larger quantities.
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber).
Body Protection Laboratory coat, and for larger quantities or risk of splashing, a chemical-resistant apron.
Respiratory Generally not required with adequate ventilation, but a NIOSH-approved respirator may be needed for large spills.

Step-by-Step Disposal Procedure

The disposal of this compound must adhere to local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash.

  • Waste Collection :

    • Collect waste this compound and any materials contaminated with it (e.g., absorbent pads from a spill) in a designated, properly labeled, and sealed container.[1]

    • The container should be made of a material compatible with the chemical.

  • Labeling :

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date of accumulation.

  • Storage :

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]

    • Ensure the storage area is secure and accessible only to authorized personnel.

  • Professional Disposal :

    • Arrange for the collection and disposal of the hazardous waste through a licensed environmental services company or your institution's Environmental Health and Safety (EHS) department.[1]

    • Provide the disposal company with a full characterization of the waste.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.

  • Evacuate and Ventilate :

    • Evacuate all non-essential personnel from the immediate spill area.

    • Ensure the area is well-ventilated.

  • Contain the Spill :

    • Wearing the appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.

  • Clean-up :

    • Carefully sweep or scoop up the absorbed material and place it into the designated hazardous waste container.

    • Clean the spill area with soap and water.

  • Decontamination :

    • Decontaminate all equipment used for the cleanup.

    • Properly dispose of all contaminated materials, including PPE, as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow start Waste Generated: This compound assess_contamination Assess Contamination start->assess_contamination spill Spill Occurs assess_contamination->spill Contaminated (e.g., spill) collect_waste Collect in Labeled Container assess_contamination->collect_waste Uncontaminated (e.g., excess reagent) contain_spill Contain Spill with Absorbent Material spill->contain_spill store_waste Store Safely collect_waste->store_waste contact_ehs Contact EHS for Disposal store_waste->contact_ehs disposal Professional Disposal contact_ehs->disposal cleanup Clean & Decontaminate contain_spill->cleanup cleanup->collect_waste

Disposal workflow for this compound.

Disclaimer: This document provides guidance based on general laboratory safety principles and information from similar chemical compounds. Always consult your institution's specific safety protocols and the most current regulatory guidelines before handling or disposing of any chemical.

References

Essential Safety and Logistical Information for Handling 2-Methyl-4-phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Analysis and Personal Protective Equipment

Based on the hazardous properties of similar carboxylic acids, 2-Methyl-4-phenylbutanoic acid is anticipated to be a potential irritant to the skin, eyes, and respiratory system. The following table summarizes the potential hazards and the recommended PPE to mitigate these risks.

Hazard CategoryPotential HazardRecommended Personal Protective Equipment (PPE)
Skin Contact Causes skin irritation.Lab Coat: A chemical-resistant lab coat must be worn and fully buttoned. Gloves: Chemical-resistant gloves, such as nitrile or butyl rubber, are required. Gloves should be inspected before use and changed immediately if contaminated.[1][2] Footwear: Fully enclosed shoes are mandatory.
Eye Contact Causes serious eye irritation.Safety Goggles: Chemical splash goggles that meet appropriate safety standards (e.g., ANSI Z87.1) are essential.[1] Face Shield: A face shield worn over safety goggles is recommended when there is a significant risk of splashing.[1][3]
Inhalation May cause respiratory irritation.Ventilation: All handling of the compound should occur in a well-ventilated area, preferably within a certified chemical fume hood.[1][3] Respiratory Protection: If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[2]
Ingestion Harmful if swallowed.Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly with soap and water after handling.[1]

Experimental Workflow for Safe Handling

A systematic approach is crucial for safely handling this compound. The following workflow outlines the procedural steps from preparation to disposal.

cluster_prep Preparation cluster_ppe Donning PPE cluster_handling Chemical Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_area Designate Handling Area (Fume Hood) gather_materials Gather All Necessary Equipment and Waste Containers prep_area->gather_materials check_controls Verify Engineering Controls (e.g., Fume Hood Function) gather_materials->check_controls don_ppe Put on Lab Coat, Gloves, and Eye Protection check_controls->don_ppe handle_chem Perform Experimental Procedures within Fume Hood don_ppe->handle_chem minimize_exposure Use Smallest Quantities Possible and Avoid Dust/Aerosol Generation handle_chem->minimize_exposure waste_segregation Segregate Contaminated Solid and Liquid Waste handle_chem->waste_segregation decontaminate Clean Contaminated Surfaces and Equipment minimize_exposure->decontaminate doff_ppe Remove PPE in Correct Order to Avoid Contamination decontaminate->doff_ppe hand_wash Wash Hands Thoroughly doff_ppe->hand_wash waste_labeling Label Waste Containers Clearly and Accurately waste_segregation->waste_labeling waste_storage Store Waste in a Designated, Secondary Containment Area waste_labeling->waste_storage

Figure 1. A logical workflow for the safe handling of this compound.

Detailed Experimental Protocols

1. Preparation and Engineering Controls:

  • Designated Area: All handling of this compound should occur in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[1][3]

  • Ventilation: Before starting any work, ensure that the fume hood is functioning correctly.

  • Gather Materials: Assemble all necessary equipment, including spatulas, weighing paper, glassware, and appropriate, clearly labeled waste containers, before handling the chemical.[1]

2. Donning Personal Protective Equipment (PPE):

  • Put on all required PPE as detailed in the table above. Ensure gloves are the correct size and are inspected for any defects before use.[1]

3. Chemical Handling:

  • Handle the chemical within the fume hood.

  • Avoid the formation of dust and aerosols.[4]

  • Use the smallest quantity of the substance necessary for the experiment.

  • Keep containers tightly closed when not in use.[4]

4. Post-Handling Procedures:

  • Decontamination: Thoroughly clean any contaminated surfaces and equipment.[1]

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.[1]

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][4]

Disposal Plan

Proper disposal is a critical component of the chemical lifecycle.

1. Waste Segregation and Collection:

  • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[1]

  • Liquid Waste: Unused solutions or reaction mixtures containing the acid should be collected in a separate, labeled hazardous waste container. Do not pour down the drain.

  • Empty Containers: Empty containers should be rinsed thoroughly in a fume hood, and the rinseate collected as hazardous waste. The cleaned container can then be disposed of according to institutional guidelines.

2. Waste Storage:

  • Store hazardous waste in a designated, well-ventilated area, away from incompatible materials.[5]

  • Ensure all waste containers are properly sealed and labeled with the contents and associated hazards.

By adhering to these safety and logistical guidelines, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-4-phenylbutanoic acid
Reactant of Route 2
Reactant of Route 2
2-Methyl-4-phenylbutanoic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。